CARBOXYMETHYL CELLULOSE
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
acetic acid;2,3,4,5,6-pentahydroxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6.C2H4O2/c7-1-3(9)5(11)6(12)4(10)2-8;1-2(3)4/h1,3-6,8-12H,2H2;1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHCJDRQFCCTHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C(C(C(C(C(C=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White granular solid; [Sigma-Aldrich MSDS] | |
| Record name | Carboxymethyl cellulose | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12570 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
9000-11-7 | |
| Record name | Carboxymethylcellulose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009000117 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carboxymethylcellulose | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11059 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cellulose, carboxymethyl ether | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cellulose, carboxymethyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.377 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Chemical Structure of Carboxymethyl Cellulose (CMC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the chemical structure of Carboxymethyl Cellulose (B213188) (CMC), a pivotal cellulose derivative used extensively in pharmaceutical and research applications. We will explore its molecular architecture, synthesis, and key physicochemical properties, alongside detailed protocols for its characterization.
Core Chemical Structure
Carboxymethyl cellulose is a semi-synthetic, water-soluble anionic polymer derived from natural cellulose.[1] The foundational structure of cellulose is a linear polysaccharide chain composed of repeating β-D-glucopyranose units linked by β-1,4 glycosidic bonds.[2] The defining feature of CMC is the substitution of some of the hydroxyl (-OH) groups on the anhydroglucose (B10753087) units with carboxymethyl groups (-CH₂-COOH).[1][3] This modification is typically performed using its sodium salt form, sodium this compound.[1]
The introduction of these polar carboxymethyl groups disrupts the extensive hydrogen bonding network present in native cellulose, rendering the polymer soluble in water.[1][4] Each anhydroglucose unit in the cellulose backbone has three available hydroxyl groups for substitution, located at the C2, C3, and C6 positions.[5][6] The extent and location of this substitution are critical parameters that dictate the final properties of the CMC.
The chemical structure can be represented as follows, where 'R' can be a hydrogen atom or a carboxymethyl group:
Caption: Generalized structure of a this compound repeating unit.
Synthesis of this compound
The synthesis of CMC is a two-stage etherification process known as carboxymethylation.[7][8]
-
Alkalization (Mercerization): Natural cellulose, typically from wood pulp or cotton linters, is treated with a strong alkali, usually sodium hydroxide (B78521) (NaOH).[1][7] This step swells the cellulose fibers, breaking intermolecular hydrogen bonds and forming alkali cellulose. This increases the accessibility of the hydroxyl groups for the subsequent reaction.[7]
-
Etherification: The activated alkali cellulose is then reacted with monochloroacetic acid (ClCH₂COOH) or its sodium salt (ClCH₂COONa).[1][4][7] This results in the nucleophilic substitution of the hydroxyl groups with carboxymethyl groups, forming CMC. The reaction also produces byproducts like sodium chloride and sodium glycolate, which may be removed in a subsequent purification step for food and pharmaceutical grades.[1][9]
The overall synthesis workflow can be visualized as follows:
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound structure - Cellulose Ether manufacturers [cellulosemanufacturer.com]
- 4. hpmcproducer.com [hpmcproducer.com]
- 5. celluloseether.com [celluloseether.com]
- 6. researchgate.net [researchgate.net]
- 7. oulurepo.oulu.fi [oulurepo.oulu.fi]
- 8. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 9. ukm.my [ukm.my]
A Comprehensive Technical Guide to Determining the Degree of Substitution of Carboxymethyl Cellulose
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the core methodologies for determining the degree of substitution (DS) of carboxymethyl cellulose (B213188) (CMC), a critical parameter influencing its physicochemical properties and performance in pharmaceutical and other applications. The degree of substitution, defined as the average number of carboxymethyl groups per anhydroglucose (B10753087) unit, dictates solubility, viscosity, and biocompatibility, making its accurate measurement essential for quality control and formulation development.
Introduction to Degree of Substitution
Carboxymethyl cellulose is a cellulose ether derivative where some of the hydroxyl groups of the glucopyranose monomers are substituted with carboxymethyl groups. The DS can theoretically range from 0 to 3. Commercial grades of CMC typically have a DS between 0.4 and 1.5.[1] The solubility of CMC is significantly influenced by its DS; for instance, CMC is generally swellable but insoluble in water at a DS below 0.4.[2]
Core Methodologies for DS Determination
Several analytical techniques are employed to determine the DS of CMC, ranging from classical wet chemistry methods to modern spectroscopic techniques. The choice of method often depends on the required accuracy, precision, sample type, and available instrumentation.
Titration-Based Methods
Titration methods are the most established and widely used techniques for DS determination. They are based on the acidic nature of the carboxymethyl groups.
This is a classic and highly accurate method for determining the DS of CMC.[3][4] The principle involves converting the sodium salt form of CMC (NaCMC) to its insoluble free acid form (HCMC) by treatment with a strong acid. The purified HCMC is then reacted with a known excess of a standard sodium hydroxide (B78521) solution. The unreacted sodium hydroxide is subsequently titrated with a standard acid, allowing for the calculation of the amount of sodium hydroxide that reacted with the HCMC, which is directly proportional to the number of carboxymethyl groups.
Experimental Protocol: Acid-Base Back Titration
-
Sample Preparation (Conversion to Acid Form):
-
Weigh accurately about 1 g of the NaCMC sample into a beaker.
-
Add 100 mL of an ethanol (B145695)/water mixture (e.g., 80% ethanol) and stir to form a slurry.
-
Acidify the slurry by adding 5 mL of concentrated hydrochloric acid or nitric acid while stirring.[5][6]
-
Heat the mixture to boiling for 5-10 minutes and then continue stirring for another 10-20 minutes without heating.[5][7]
-
Allow the precipitate (HCMC) to settle.
-
-
Purification of HCMC:
-
Decant the supernatant liquid.
-
Wash the HCMC precipitate with 80% ethanol at 60°C multiple times until the filtrate is free of chloride ions (tested with silver nitrate (B79036) solution).[8][9]
-
Finally, wash the precipitate with anhydrous methanol (B129727) and dry it in an oven at 105°C for 3 hours.[5]
-
-
Titration:
-
Accurately weigh about 0.5 g of the dried HCMC into an Erlenmeyer flask.
-
Add 100 mL of deionized water and a known excess volume (e.g., 25.00 mL) of a standardized sodium hydroxide solution (e.g., 0.1 M NaOH).
-
Stir the mixture until the HCMC is completely dissolved.
-
Add a few drops of phenolphthalein (B1677637) indicator.
-
Titrate the excess sodium hydroxide with a standardized hydrochloric acid solution (e.g., 0.1 M HCl) until the pink color disappears.
-
-
Calculation of DS: The degree of substitution is calculated using the following formula: DS = (0.162 * A) / (1 - 0.058 * A) Where: A = (V₀C₀ - V₁C₁) / m
-
0.162 is the molar mass of the anhydroglucose unit ( g/mmol ).[5]
-
0.058 is the net increase in molar mass for each carboxymethyl group substitution ( g/mmol ).[5]
-
V₀ is the volume of NaOH solution added (mL).
-
C₀ is the concentration of the NaOH solution (mol/L).
-
V₁ is the volume of HCl solution used for titration (mL).
-
C₁ is the concentration of the HCl solution (mol/L).
-
m is the mass of the dried HCMC sample (g).
-
In this method, the purified HCMC is dispersed in water and directly titrated with a standard sodium hydroxide solution.[3] While simpler than back titration, it can yield lower DS values, especially for CMC with a high degree of substitution, due to difficulties in endpoint detection.[3][4]
Experimental Protocol: Direct Titration
-
Sample Preparation: Prepare and purify the HCMC as described in the back titration method.
-
Titration:
-
Disperse a known weight of the dried HCMC in deionized water.
-
Titrate the dispersion with a standardized NaOH solution using phenolphthalein as an indicator until a persistent pink color is observed.
-
Potentiometric titration offers higher precision and is particularly useful for colored or turbid solutions where visual indicators are not suitable.[10] The titration is monitored by measuring the potential difference (pH) as a function of the titrant volume. The endpoint is determined from the inflection point of the titration curve.[11][12]
Experimental Protocol: Potentiometric Titration
-
Sample Preparation: Prepare the HCMC sample as previously described.
-
Titration:
-
Disperse a known weight of HCMC in deionized water in a beaker.
-
Immerse a calibrated pH electrode and a reference electrode into the dispersion.
-
Titrate the sample with a standardized NaOH solution, recording the pH after each addition of titrant.
-
Continue the titration well past the equivalence point.
-
-
Endpoint Determination: The equivalence point is determined by plotting the pH versus the volume of NaOH added. The endpoint corresponds to the point of maximum slope on the titration curve, which can be more accurately found by plotting the first or second derivative of the curve.[12]
This method involves monitoring the change in electrical conductivity of the solution during titration. While less common for DS determination of CMC, it relies on the principle that the mobility of H+ ions is significantly higher than that of Na+ ions. During the titration of HCMC with NaOH, the conductivity decreases as H+ ions are replaced by Na+ ions. After the equivalence point, the conductivity increases due to the addition of excess NaOH. The endpoint is the minimum point on the conductivity-titrant volume plot.
Spectroscopic Methods
Spectroscopic techniques offer non-destructive and often more rapid analysis compared to titration methods.
NMR spectroscopy, particularly 13C NMR and High-Resolution Magic Angle Spinning (HR-MAS) 13C NMR, is a powerful and direct method for determining the DS without the need for chemical conversion of the sample.[13][14] It also provides valuable information on the distribution of carboxymethyl substituents at the C2, C3, and C6 positions of the anhydroglucose unit.[15] Quantitative 13C NMR spectra allow for the determination of the composition of unsubstituted and variously substituted anhydroglucose units, from which the overall DS can be calculated.[15][16]
Experimental Protocol: 1H NMR Spectroscopy (after hydrolysis)
-
Sample Hydrolysis:
-
Hydrolyze the CMC sample to its constituent glucose and carboxymethylated glucose units using a strong acid (e.g., sulfuric acid).
-
-
NMR Analysis:
-
Dissolve the hydrolyzed sample in a suitable deuterated solvent (e.g., D₂O).
-
Acquire the 1H NMR spectrum.
-
The DS is calculated by integrating the signals corresponding to the anomeric protons and the protons of the carboxymethyl groups.[17]
-
FTIR spectroscopy is primarily used for the qualitative confirmation of carboxymethylation. The appearance of a strong absorption band around 1600 cm⁻¹ (asymmetric stretching of the carboxylate group) and a band around 1420 cm⁻¹ (symmetric stretching) confirms the presence of carboxymethyl groups.[18][19][20] While not a primary quantitative method, a correlation can be established between the intensity of these characteristic peaks and the DS, often requiring a calibration curve prepared from samples with known DS values.[17][21]
Other Methods
This gravimetric method involves the complete combustion of the NaCMC sample at a high temperature (e.g., 700°C).[6][22] The organic part is burned off, leaving a residue of sodium oxide or sodium sulfate (B86663) (if sulfuric acid is added), which is then quantified. The sodium content is used to calculate the DS. This method is considered classic and accurate but is time-consuming and can be affected by inorganic impurities.[6][14]
Experimental Protocol: Ashing Method
-
Sample Preparation: Accurately weigh about 1 g of the dried NaCMC sample into a porcelain crucible.
-
Ashing:
-
Gently heat the sample on an electric furnace to carbonize it without smoke.
-
Transfer the crucible to a muffle furnace and heat at 700 ± 25°C for at least 15 minutes until complete ashing.[22]
-
Cool the crucible in a desiccator.
-
-
Titration of Ash:
-
Calculation: The DS is calculated based on the amount of sulfuric acid consumed by the sodium oxide.
Data Presentation
Table 1: Comparison of Key Methods for DS Determination of CMC
| Method | Principle | Advantages | Disadvantages | Typical DS Range |
| Back Titration | Acid-base titration of the purified acid form of CMC. | High accuracy and precision; considered a reference method.[3][4] | Time-consuming; involves multiple steps of conversion and purification. | Up to ~1.5 |
| Direct Titration | Direct titration of the acid form of CMC with a base. | Simpler and faster than back titration. | Less accurate, especially for high DS values; endpoint detection can be difficult.[3] | Lower DS values |
| Potentiometric Titration | Monitoring pH change during titration to determine the endpoint. | High precision; suitable for colored/turbid solutions; automatable.[10] | Requires specialized equipment (potentiometer, electrodes). | Full range |
| NMR Spectroscopy | Direct measurement of carboxymethyl groups relative to anhydroglucose units. | Non-destructive; provides information on substituent distribution; high accuracy.[13][15] | Requires expensive instrumentation and expertise for data interpretation. | Full range |
| FTIR Spectroscopy | Correlation of the intensity of carboxylate peaks with DS. | Rapid and simple for qualitative analysis. | Primarily qualitative; quantitative analysis requires calibration with standards.[17] | N/A (Qualitative) |
| Ashing Method | Gravimetric determination of sodium content after combustion. | Classic and accurate reference method. | Time-consuming; susceptible to errors from inorganic impurities.[6][14] | Full range |
Mandatory Visualizations
Experimental Workflow for Back Titration
Caption: Workflow for DS determination by acid-base back titration.
Logical Relationship of CMC Forms
References
- 1. metrohm.com [metrohm.com]
- 2. researchgate.net [researchgate.net]
- 3. lib3.dss.go.th [lib3.dss.go.th]
- 4. A Comparison of Some Methods for the Determination of the Degree of Substitution of Carboxymethyl Starch (2005) | Željko Stojanović | 184 Citations [scispace.com]
- 5. Determination_Degree of Substitution_Sodium this compound [hoseachem.com]
- 6. CN104459018A - Method for measuring sodium content and degree of substitution of sodium carboxymethylcellulose by titration - Google Patents [patents.google.com]
- 7. scialert.net [scialert.net]
- 8. scispace.com [scispace.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Determination of the degree of substitution of sodium carboxymethylcellulose by potentiometric titration and use of the extended henderson-hasselbalch equation and the simplex method for the evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Non-destructive and direct determination of the degree of substitution of this compound by HR-MAS 13C NMR spectroscopy [pubmed.ncbi.nlm.nih.gov]
- 14. re.public.polimi.it [re.public.polimi.it]
- 15. NMR characterization of sodium this compound: Substituent distribution and mole fraction of monomers in the polymer chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. NMR characterization of sodium this compound: Substituent distribution and mole fraction of monomers in the polymer chains | Performance Analytics [scinapse.io]
- 17. cdn.apub.kr [cdn.apub.kr]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. The Degree of Substitution Determination Method of Sodium this compound – SINOCMC [sino-cmc.com]
From Field to Pharma: A Technical Guide to Carboxymethyl Cellulose Synthesis from Agricultural Waste
A comprehensive overview for researchers, scientists, and drug development professionals on the sustainable synthesis of Carboxymethyl Cellulose (B213188) (CMC) from agricultural byproducts. This guide details the conversion of raw agricultural waste into a high-purity excipient suitable for pharmaceutical applications, focusing on experimental protocols, quantitative data analysis, and process visualization.
The valorization of agricultural waste is a cornerstone of sustainable industrial development. Abundant lignocellulosic biomass, often considered waste, presents a valuable and renewable resource for the synthesis of high-value bioproducts. Carboxymethyl cellulose (CMC), a widely used cellulose ether, is a prime example. Its biocompatibility, non-toxicity, and versatile physicochemical properties make it an indispensable excipient in the pharmaceutical industry, with applications ranging from tablet binding and disintegration to viscosity modification in liquid and semi-solid formulations.[1][2] This technical guide provides an in-depth exploration of the synthesis of CMC from various agricultural waste sources, offering detailed experimental methodologies and comparative data to aid researchers in this burgeoning field.
The Core Process: From Lignocellulose to this compound
The synthesis of CMC from agricultural waste is a multi-step process that begins with the extraction and purification of cellulose from the raw lignocellulosic matrix. This is followed by a two-step chemical modification: alkalization and etherification.[3]
1.1. Cellulose Extraction: Liberating the Backbone
The initial and critical step is the removal of non-cellulosic components, primarily hemicellulose and lignin (B12514952), from the agricultural feedstock.[4] A common and effective method involves a combination of acid-chlorite and alkaline treatments.[4] The acid-chlorite treatment, known as delignification or bleaching, removes the majority of lignin and other color-imparting impurities.[4] Subsequent alkaline treatment, typically with sodium hydroxide (B78521) (NaOH), solubilizes and removes hemicellulose and any remaining lignin.[4]
1.2. Alkalization: Activating the Cellulose
The extracted cellulose is then activated through a process called mercerization or alkalization. This involves treating the cellulose with a concentrated solution of NaOH in an organic solvent slurry, most commonly isopropyl alcohol or ethanol (B145695).[1][3] This step is crucial as it swells the cellulose fibers, disrupts the crystalline structure, and converts the hydroxyl groups into more reactive alkoxides (Cell-O-Na+), making them accessible for the subsequent etherification reaction.[3]
1.3. Etherification: Attaching the Carboxymethyl Groups
The final chemical modification step is etherification, where the activated alkali cellulose is reacted with an etherifying agent, typically monochloroacetic acid (MCA) or its sodium salt, sodium monochloroacetate (SMCA).[1][3] This reaction introduces the carboxymethyl groups (-CH2-COOH) onto the cellulose backbone at the C2, C3, and C6 positions of the anhydroglucose (B10753087) units, resulting in the formation of sodium this compound.
1.4. Purification: Ensuring Pharmaceutical Grade
The crude CMC product contains byproducts, primarily sodium chloride (NaCl) and sodium glycolate, which must be removed to achieve the high purity required for pharmaceutical applications.[5] Purification is typically achieved by washing the CMC with an alcohol-water mixture (e.g., ethanol/water or methanol (B129727)/water) to dissolve and remove the impurities.[6] The purified CMC is then dried to a constant weight.[6]
Experimental Protocols
The following sections provide detailed, generalized experimental protocols for the key stages of CMC synthesis, compiled from various research studies. Researchers should note that optimal conditions can vary depending on the specific agricultural waste source.
Cellulose Extraction from Agricultural Waste
This protocol is a composite of methods described for various feedstocks.[4][7][8]
Materials:
-
Dried and ground agricultural waste (e.g., rice straw, sugarcane bagasse, corn cobs)
-
Sodium hydroxide (NaOH) solution (2-20% w/v)
-
Acetic acid
-
Sodium chlorite (B76162) (NaClO2)
-
Distilled water
-
n-hexane
-
Ethanol (95%)
Procedure:
-
Pre-treatment: The raw agricultural waste is first washed, dried, and ground to a fine powder.
-
Delignification (Acid-Chlorite Treatment):
-
Suspend the ground biomass in a solution of acetic acid and sodium chlorite in water.[4]
-
Heat the mixture at 70-80°C for 4-12 hours with constant stirring.[4] This step is often repeated until the product becomes colorless.[7]
-
Filter the solid product (holocellulose) and wash with distilled water until the pH is neutral.[4]
-
-
Hemicellulose Removal (Alkaline Treatment):
-
Treat the holocellulose with a sodium hydroxide solution (e.g., 2% NaOH) at 100°C for 4 hours with stirring.[6]
-
Alternatively, for a more thorough removal, treat with a higher concentration of alkali (e.g., 10% potassium hydroxide) at room temperature for 16 hours.[7]
-
Filter the resulting cellulose and wash with distilled water until the pH is neutral.[7]
-
-
Further Purification (Optional):
-
Drying: Dry the purified cellulose in an oven at 40-60°C for 24 hours to a constant weight.[6][8]
Synthesis of this compound (CMC)
This protocol outlines the alkalization and etherification steps.[1][3][6]
Materials:
-
Extracted cellulose
-
Isopropyl alcohol or Ethanol
-
Sodium hydroxide (NaOH) solution (20-40% w/v)
-
Monochloroacetic acid (MCA) or Sodium monochloroacetate (SMCA)
-
Methanol
-
Glacial acetic acid
Procedure:
-
Alkalization:
-
Disperse a known weight of extracted cellulose (e.g., 5 g) in an organic solvent such as isopropyl alcohol (e.g., 80 mL) in a reaction flask.[1]
-
Add a specific volume of concentrated NaOH solution (e.g., 10 mL of 20-40% NaOH) to the slurry.[1]
-
Stir the mixture at a controlled temperature (e.g., 30-40°C) for a defined period (e.g., 1-1.5 hours) in a shaking water bath to ensure uniform activation of the cellulose.[1][6]
-
-
Etherification:
-
Neutralization and Purification:
-
Cool the reaction mixture and filter to separate the solid product.
-
Suspend the crude CMC in methanol (e.g., 200 mL).[6]
-
Neutralize the suspension by adding glacial acetic acid dropwise until the pH reaches 7.[6]
-
Wash the neutralized CMC product multiple times with an aqueous ethanol solution (e.g., 70-80% ethanol) to remove byproducts like sodium chloride and sodium glycolate.[6][8]
-
Perform a final wash with absolute ethanol or methanol.[6]
-
-
Drying: Dry the purified CMC in an oven at 50-80°C to a constant weight.[1][3]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on CMC synthesis from different agricultural waste sources. This allows for a direct comparison of reaction conditions and outcomes.
Table 1: Reaction Conditions and Yields for CMC Synthesis from Various Agricultural Wastes
| Agricultural Waste Source | NaOH Concentration (%) | Etherifying Agent (per g of cellulose) | Reaction Temperature (°C) | Reaction Time (h) | CMC Yield (g/g cellulose) | Degree of Substitution (DS) | Reference |
| Corncob | 30 | 1.2 g MCA | 55 | 3.5 | 1.20 | 2.27 | [6] |
| Sugarcane Bagasse | 20 | Not specified | 50 | Not specified | Not specified | Highest | [1] |
| Sugarcane Bagasse | 25 | 0.5 g Chloroacetic acid | 30 | 2.95 | Not specified | 1.79 | [9] |
| Sugarcane Bagasse | 30 | Not specified | Not specified | Not specified | Not specified | 0.78 | |
| Rice Straw | 30 | 1:1.4 (Cellulose:MCA ratio) | Not specified | Not specified | Not specified | 0.49 | [10] |
| Rice Straw | 40 g/100 mL | Not specified | Not specified | Not specified | Not specified | 0.89 | [8] |
| Wheat Straw | Not specified | Not specified | 70 | 2 | Not specified | 0.88 | [11] |
| Wheat Straw | 7.5 M | 12.69 M MCA | 60 | 3 | 1.21 | 2.5 | [12] |
| Oil Palm Fibres | 40 | Not specified | Not specified | Not specified | Highest | Not specified | [1] |
| Coconut Fibres | 40 | Not specified | Not specified | Not specified | Highest | Not specified | [1] |
| Almond Shells/Stems | Not specified | Not specified | Not specified | Not specified | Not specified | Up to 2.83 | [13] |
| Fig Stems | Not specified | Not specified | Not specified | Not specified | Not specified | Up to 2.83 | [13] |
Table 2: Influence of Reaction Parameters on CMC Properties (Example from Sugarcane Bagasse)
| Parameter | Variation | Effect on CMC Yield | Effect on Degree of Substitution (DS) | Reference |
| NaOH Concentration | 20%, 30%, 40% | Variable, increased for some sources | Highest at 20% | [1] |
| Reaction Temperature | 40°C, 50°C, 60°C | Highest at 60°C | Highest at 50°C | [1] |
| Amount of SMCA | 1 g, 3 g, 5 g | Increased with increasing SMCA | Maximum at 5 g | [1] |
Visualization of Processes and Pathways
Visual diagrams are essential for understanding the complex relationships in chemical synthesis and experimental workflows. The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.
Caption: Chemical pathway for the synthesis of CMC from cellulose.
Caption: Experimental workflow for CMC synthesis from agricultural waste.
Conclusion and Future Perspectives
The synthesis of this compound from agricultural waste represents a significant step towards a more sustainable and circular bioeconomy. This guide demonstrates that a variety of agricultural byproducts can serve as viable feedstocks for producing high-quality CMC. The detailed protocols and compiled data provide a solid foundation for researchers to optimize synthesis conditions for their specific raw materials.
Future research should focus on green chemistry approaches to further enhance the sustainability of the process. This includes the exploration of novel, less hazardous solvents and catalysts, as well as the development of more energy-efficient extraction and purification methods. For drug development professionals, understanding the influence of the agricultural source and synthesis parameters on the final physicochemical properties of CMC—such as degree of substitution, viscosity, and purity—is paramount for its successful application in pharmaceutical formulations. The continued innovation in this field holds the promise of not only reducing agricultural waste but also providing a cost-effective and reliable source of this essential pharmaceutical excipient.
References
- 1. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 2. Recent Developments of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 4. Waste Materials as a Resource for Production of CMC Superabsorbent Hydrogel for Sustainable Agriculture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 6. researchgate.net [researchgate.net]
- 7. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 8. espublisher.com [espublisher.com]
- 9. Synthesis of this compound from Sugarcane Bagasse [etd.aau.edu.et]
- 10. ph03.tci-thaijo.org [ph03.tci-thaijo.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Rheological Properties of Carboxymethyl Cellulose Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the rheological properties of carboxymethyl cellulose (B213188) (CMC) solutions, a critical aspect for its application in research, pharmaceuticals, and various industrial formulations. Understanding the flow behavior of CMC is paramount for product development, quality control, and process optimization.
Introduction to Carboxymethyl Cellulose (CMC)
Sodium this compound (CMC) is a water-soluble anionic polymer derived from cellulose.[1] It is produced by treating cellulose with sodium hydroxide (B78521) and then reacting it with sodium monochloroacetate. The resulting polymer is characterized by its degree of substitution (DS), which represents the average number of carboxymethyl groups per anhydroglucose (B10753087) unit, and its molecular weight (or degree of polymerization). These two parameters are fundamental in determining the rheological behavior of CMC solutions.[1]
CMC is widely used as a thickener, stabilizer, binder, and film-former in a variety of applications, including pharmaceuticals, food products, and personal care items.[2][3] Its efficacy in these roles is directly linked to the viscosity and flow characteristics of its aqueous solutions.
Rheological Behavior of CMC Solutions
CMC solutions are typically non-Newtonian fluids, meaning their viscosity is dependent on the shear rate applied.[4][5] At most concentrations and molecular weights, they exhibit pseudoplastic, or shear-thinning, behavior.[4][5][6][7] This means that the viscosity decreases as the shear rate increases. This property is advantageous in many applications; for instance, a product may be thick at rest (high viscosity) to provide stability but flow easily when poured or injected (low viscosity).
At very low concentrations, CMC solutions may exhibit nearly Newtonian behavior, where viscosity is largely independent of the shear rate.[5] Conversely, at very high concentrations, some studies have noted thixotropic properties, where the viscosity decreases over time under constant shear.[5][8]
Factors Influencing the Rheology of CMC Solutions
The rheological properties of a CMC solution are not intrinsic but are influenced by a multitude of factors. A thorough understanding of these factors is essential for formulating products with desired textural and flow characteristics.
The concentration of CMC in a solution is one of the most significant factors affecting its viscosity. As the concentration of CMC increases, the viscosity of the solution increases in a nearly linear fashion.[1][9] This is due to the increased entanglement and interaction of the polymer chains at higher concentrations.
The molecular weight of the CMC polymer has a profound impact on the viscosity of its solutions. At the same concentration, CMC with a higher molecular weight will produce a significantly more viscous solution.[4][8] This is because longer polymer chains lead to a greater degree of intermolecular entanglement.
The viscosity of CMC solutions is inversely related to temperature.[10] As the temperature increases, the kinetic energy of the polymer molecules rises, leading to a decrease in intermolecular interactions and a subsequent reduction in viscosity.[10] This effect is generally reversible; however, prolonged exposure to high temperatures can cause permanent degradation of the polymer and a permanent loss of viscosity.[1] The degree of substitution can influence the temperature stability, with higher DS values sometimes leading to less viscosity change with temperature.
The viscosity of a CMC solution is stable over a wide pH range, typically between 6.5 and 9.0.[1] However, outside of this range, the viscosity can change significantly. Below pH 6, the viscosity tends to decrease rapidly as the carboxymethyl groups become protonated, reducing the electrostatic repulsion between polymer chains and leading to a more coiled conformation. At very high pH values (above 11.0), viscosity can also decrease.
The degree of substitution affects the solubility and solution characteristics of CMC. A higher DS generally leads to a more uniform substitution along the cellulose backbone, which can influence hydration and intermolecular interactions. The effect of DS on viscosity is complex and can be interrelated with molecular weight and solution preparation.[1]
The presence of inorganic salts can reduce the viscosity of CMC solutions.[1] The cations from the salt can shield the negative charges of the carboxymethyl groups, reducing electrostatic repulsion and causing the polymer chains to adopt a more compact conformation. The valence of the cation plays a significant role; monovalent cations cause a lesser reduction in viscosity compared to divalent or trivalent cations, which can even lead to precipitation.[1]
The logical relationship between these primary factors and the resulting viscosity of the CMC solution is illustrated in the diagram below.
Caption: Key factors influencing the viscosity of CMC solutions.
Quantitative Data Summary
The following tables summarize the general quantitative relationships between various factors and the viscosity of CMC solutions, as described in the literature. Specific viscosity values are highly dependent on the grade of CMC (molecular weight and DS), the specific test conditions, and the equipment used.
Table 1: Effect of Concentration on Apparent Viscosity
| CMC Concentration (% w/w) | General Effect on Viscosity | Typical Behavior |
| < 0.5% | Low viscosity | Near-Newtonian |
| 0.5% - 2.0% | Medium to high viscosity | Pronounced shear-thinning |
| > 2.0% | Very high viscosity | Strong shear-thinning, potential thixotropy |
Note: This table presents a generalized trend. Actual viscosity values can range from under 100 mPa·s to several thousand mPa·s depending on the CMC grade.
Table 2: Influence of Molecular Weight on Viscosity
| Molecular Weight ( g/mol ) | Relative Viscosity at Same Concentration |
| 9 x 10⁴ (Low) | Low |
| 2.5 x 10⁵ (Medium) | Medium |
| 7 x 10⁵ (High) | High |
Source: Adapted from studies investigating different molecular weight grades of CMC.[4]
Table 3: Effect of Temperature on Viscosity
| Temperature (°C) | General Effect on Viscosity |
| 25°C | Baseline viscosity |
| 50°C | Significant decrease in viscosity |
| > 50°C | Continued decrease, potential for permanent degradation |
Note: The viscosity of a CMC solution will decrease as the temperature rises.[9][10]
Table 4: pH Stability Range for Viscosity
| pH Range | Effect on Viscosity |
| < 6.0 | Rapid decrease |
| 6.5 - 9.0 | Stable and maximal |
| 9.0 - 11.0 | Gradual decrease |
| > 11.5 | Rapid decrease |
Source: General stability ranges reported for typical CMC grades.[1][9]
Experimental Protocols
Accurate and reproducible rheological measurements of CMC solutions require standardized experimental protocols. Below are methodologies for solution preparation and viscosity measurement.
Proper hydration of CMC is crucial to avoid the formation of agglomerates or "fisheyes," which can lead to inaccurate viscosity readings.
Apparatus and Materials:
-
Sodium this compound (specified grade)
-
Distilled or deionized water
-
Variable-speed overhead stirrer or magnetic stirrer
-
Beaker of appropriate size
-
Analytical balance
Procedure:
-
Weigh the required amount of CMC powder accurately.
-
Measure the required volume of distilled water into a beaker.
-
Begin agitating the water to create a vortex.
-
Slowly and steadily add the CMC powder into the vortex to ensure each particle is wetted individually.[11]
-
Continue stirring at a moderate speed for a specified period (e.g., 1-2 hours) until the CMC is fully dissolved and the solution is homogeneous.[12]
-
Allow the solution to stand for a sufficient time (e.g., up to 24 hours) to ensure complete hydration and the removal of entrapped air bubbles.[11]
The workflow for preparing a CMC solution for rheological testing is depicted below.
Caption: Workflow for preparing a CMC solution.
Rotational viscometers and rheometers are commonly used to measure the viscosity of CMC solutions.
Apparatus:
-
Calibrated rotational viscometer (e.g., Brookfield type) or a controlled-stress/controlled-rate rheometer.[11]
-
Appropriate spindle or geometry (e.g., cone-and-plate, parallel plate).[4]
-
Temperature-controlled water bath or Peltier system.[11]
-
Sample cup or beaker.
Procedure:
-
Instrument Setup: Calibrate the viscometer/rheometer according to the manufacturer's instructions.[11] Select a spindle and rotational speed (or shear rate range) appropriate for the expected viscosity of the sample.
-
Temperature Control: Bring the CMC solution to the desired test temperature and allow it to equilibrate.[11]
-
Sample Loading: Place an adequate amount of the CMC solution into the sample cup, ensuring the spindle or geometry is immersed to the correct level without introducing air bubbles.
-
Measurement:
-
For a single-point viscosity measurement (Viscometer): Start the spindle rotation at a specified speed. Allow the reading to stabilize (typically after 1 minute) before recording the viscosity value.[11]
-
For a flow curve (Rheometer): Program the instrument to apply a range of shear rates (e.g., from 0.1 to 1000 s⁻¹) and record the corresponding shear stress or viscosity.[4] This will characterize the shear-thinning behavior.
-
-
Data Recording: Record the viscosity (in mPa·s or cP), temperature, spindle/geometry used, and the rotational speed or shear rate.
The general workflow for rheological measurement is outlined in the following diagram.
Caption: General workflow for rheological measurements.
Conclusion
The rheological properties of this compound solutions are complex and influenced by a variety of factors including concentration, molecular weight, temperature, pH, and the presence of salts. A comprehensive understanding and control of these factors are essential for leveraging the full potential of CMC in scientific research and product development. The predominantly shear-thinning nature of CMC solutions makes them highly versatile for a wide range of applications. By following standardized protocols for solution preparation and measurement, researchers and drug development professionals can ensure accurate and reproducible characterization of CMC rheology, leading to the development of high-quality and stable formulations.
References
- 1. Properties of Sodium this compound and Factors Affecting Viscosity of CMC - KIMA CHEMICAL CO.,LTD. [kimacellulose.com]
- 2. ulab360.com [ulab360.com]
- 3. silverson.com [silverson.com]
- 4. INVESTIGATION OF THE INFLUENCE OF MOLECULAR WEIGHT OF POLYMER ON THE RHEOLOGICAL BEHAVIOR OF CARBOXYMETHYLCELLULOSE SOLUTIONS - ProQuest [proquest.com]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. Rheological behavior of polymer solutions of this compound [scielo.org.mx]
- 7. Preparation and Rheological Characterization of Cross-Linked Dialdehyde this compound | Scientific.Net [scientific.net]
- 8. researchgate.net [researchgate.net]
- 9. celluloseether.com [celluloseether.com]
- 10. s-cmcs.com [s-cmcs.com]
- 11. News - Testing Method of Food Grade Sodium CMC Viscosity [kimachemical.com]
- 12. Testing Method of Food Grade Sodium CMC Viscosity – SINOCMC [sino-cmc.com]
The Core Mechanism of Carboxymethyl Cellulose Hydrogel Formation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboxymethyl cellulose (B213188) (CMC), a water-soluble anionic derivative of cellulose, has garnered significant attention in the biomedical and pharmaceutical fields due to its biocompatibility, biodegradability, and non-toxic nature.[1][2] Its ability to form hydrogels—three-dimensional polymeric networks that can absorb and retain large amounts of water or biological fluids—makes it an excellent candidate for applications such as drug delivery, tissue engineering, and wound dressings.[2][3][4] This technical guide provides an in-depth exploration of the core mechanisms underlying CMC hydrogel formation, detailing the critical processes of physical and chemical crosslinking, factors influencing gelation, and comprehensive experimental protocols for synthesis and characterization.
The Building Block: Carboxymethyl Cellulose
CMC is synthesized by the alkali-catalyzed reaction of cellulose with chloroacetic acid. The cellulose backbone is composed of repeating β-D-glucopyranose units linked by β-1,4 glycosidic bonds. During carboxymethylation, carboxymethyl groups (-CH2-COOH) are substituted onto the hydroxyl groups of the glucose units. The extent of this substitution, known as the degree of substitution (DS), significantly influences the properties of the CMC, including its solubility and reactivity.
References
An In-depth Technical Guide to the Solubility Characteristics of Carboxymethyl Cellulose in Different Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of carboxymethyl cellulose (B213188) (CMC), a widely used excipient in the pharmaceutical and other industries. Understanding the solubility of CMC is critical for its effective application in various formulations. This document details the solubility of CMC in different solvents, the key factors influencing its solubility, and standardized experimental protocols for its determination.
Executive Summary
Carboxymethyl cellulose (CMC) is a cellulose derivative that is soluble in both hot and cold water, forming viscous colloidal solutions.[1][2][3][4][5][6] It is, however, generally insoluble in organic solvents such as methanol, ethanol (B145695), acetone, chloroform, and benzene.[2][3][7] The solubility of CMC is not a fixed value but is significantly influenced by several factors, primarily the degree of substitution (DS), molecular weight, temperature, and the pH of the medium. A degree of substitution above 0.4 is generally required for water solubility, with solubility increasing as the DS increases.[8][9] Higher molecular weight CMC tends to have lower solubility. While general trends are well-established, precise quantitative solubility data can vary depending on the specific grade of CMC and the interplay of these influencing factors.
Solubility of this compound in Various Solvents
The solubility of CMC is dictated by its chemical structure, which features a cellulose backbone with carboxymethyl groups (-CH2-COOH) substituting some of the hydroxyl groups. These polar carboxyl groups render the otherwise insoluble cellulose soluble in water.[10]
Aqueous Solvents
Water is the primary and most effective solvent for CMC. It is readily soluble in both cold and hot water.[2][3][4] The dissolution process involves an initial swelling of the polymer particles, followed by their gradual dispersion to form a true solution.[3]
Organic Solvents
CMC is generally considered insoluble in most pure organic solvents.[2][3][7] This includes common solvents such as:
-
Methanol
-
Ethanol
-
Acetone
-
Chloroform
-
Benzene
Mixed Solvent Systems
While insoluble in pure organic solvents, CMC can exhibit some solubility in mixtures of water and water-miscible organic solvents like ethanol and glycerol.[11] The solubility in these systems is dependent on the ratio of the solvents. Generally, a higher proportion of water is required to achieve significant dissolution.
Factors Influencing the Solubility of this compound
The solubility of CMC is a multifactorial property. A thorough understanding of these factors is essential for formulation development and troubleshooting.
Degree of Substitution (DS)
The Degree of Substitution is the average number of carboxymethyl groups per anhydroglucose (B10753087) unit on the cellulose chain. It is the most critical factor governing CMC's solubility.[2][8][12][13]
-
Effect on Solubility: A higher DS introduces more hydrophilic carboxymethyl groups, which enhances the polymer's affinity for water and, consequently, its solubility.[2] A DS value greater than 0.4 is generally necessary for CMC to be water-soluble.[8] As the DS increases, the transparency and stability of the CMC solution also improve.[3]
Table 1: Effect of Degree of Substitution (DS) on the Aqueous Solubility of this compound (Qualitative)
| Degree of Substitution (DS) | Solubility in Water | Solubility in Aqueous Alkali |
| < 0.4 | Insoluble (swellable) | Soluble |
| > 0.4 | Soluble | Soluble |
Note: This table represents a general trend. Specific solubility values can vary based on other factors.
Molecular Weight
The molecular weight of the CMC polymer also plays a significant role in its solubility characteristics.
-
Effect on Solubility: Generally, lower molecular weight CMC tends to be more soluble than its high molecular weight counterparts.[4] High viscosity grades of CMC, which correspond to higher molecular weights, may require heating to achieve complete dissolution at higher concentrations.[14]
Table 2: Influence of Molecular Weight on the Aqueous Solubility of this compound (General Trend)
| Molecular Weight | General Solubility Trend |
| Low | Higher solubility |
| High | Lower solubility |
Temperature
Temperature affects the rate of dissolution and, to some extent, the solubility of CMC.
-
Effect on Solubility: CMC is soluble in both cold and hot water.[2][3][4] Increasing the temperature generally accelerates the dissolution process.[6] However, prolonged heating at high temperatures can lead to thermal degradation of the polymer, resulting in a permanent reduction in viscosity, which can be misinterpreted as an increase in solubility.[14]
Table 3: Impact of Temperature on the Aqueous Solubility of this compound
| Temperature | Effect on Dissolution Rate | Effect on Solubility |
| Cold Water | Slower | Soluble |
| Hot Water | Faster | Soluble |
Note: While CMC dissolves in both, the kinetics of dissolution are temperature-dependent.
pH of the Medium
The pH of the aqueous medium has a profound effect on the solubility of CMC due to the ionization of the carboxymethyl groups.
-
Effect on Solubility: CMC is most soluble and stable in the pH range of 7 to 9.[15] Below a pH of approximately 4, the carboxylic acid groups become protonated, reducing the polymer's charge and leading to a decrease in solubility and potential precipitation.[7][14] At very high pH (above 10), the viscosity may decrease, although the polymer generally remains in solution.[6]
Table 4: pH Influence on the Aqueous Solubility of this compound
| pH Range | Solubility Behavior |
| < 4 | Decreased solubility, potential precipitation |
| 4 - 10 | Good solubility, stable solutions |
| > 10 | Remains soluble, but viscosity may decrease |
Presence of Salts
The presence of electrolytes in the aqueous solution can influence the solubility of CMC.
-
Effect of Salts: The addition of salts can decrease the viscosity of a CMC solution.[3] High concentrations of certain salts can lead to a "salting out" effect, causing the CMC to precipitate from the solution. The valency of the cations in the salt plays a role, with divalent and trivalent cations having a more pronounced effect on reducing solubility than monovalent cations.[3]
Experimental Protocols for Determining Solubility
Accurate and reproducible determination of CMC solubility is crucial for research and quality control. The following are detailed methodologies for key experiments.
Gravimetric Method for Determining Aqueous Solubility
This method determines the solubility of CMC in water by measuring the mass of the dissolved solid in a saturated solution.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of CMC powder to a known volume of deionized water in a beaker with a magnetic stirrer.
-
Stir the mixture at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached and the solution is saturated. The presence of undissolved CMC at the bottom of the beaker indicates saturation.
-
-
Separation of Saturated Solution:
-
Allow the undissolved CMC to settle.
-
Carefully pipette a known volume (e.g., 10 mL) of the clear supernatant into a pre-weighed, dry evaporating dish. Avoid transferring any solid particles.
-
-
Evaporation of Solvent:
-
Place the evaporating dish in a drying oven set to a temperature that will evaporate the water without degrading the CMC (e.g., 105 °C).
-
Dry the sample to a constant weight. This is achieved when consecutive weighings after further drying show no significant change in mass.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved CMC by subtracting the weight of the empty evaporating dish from the final constant weight.
-
Express the solubility in g/L by converting the mass of dissolved CMC to the equivalent mass in 1 liter of the solvent.
-
UV-Vis Spectrophotometric Method for Determining Concentration
This method is suitable for determining the concentration of CMC in a solution, which can be used to assess solubility if a calibration curve is established. This method is particularly useful for quantifying low concentrations of polymers.[15]
Methodology:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of CMC with a known concentration in deionized water.
-
Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.
-
-
Generation of Calibration Curve:
-
Measure the absorbance of each standard solution at a specific wavelength using a UV-Vis spectrophotometer. The wavelength of maximum absorbance should be determined by scanning the UV spectrum of a CMC solution.
-
Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear in the concentration range of interest.
-
-
Measurement of Unknown Sample:
-
Prepare the sample solution by dissolving CMC in the solvent of interest and allowing it to reach equilibrium.
-
Filter the solution to remove any undissolved particles.
-
Measure the absorbance of the clear filtrate at the same wavelength used for the calibration curve.
-
-
Determination of Concentration:
-
Use the absorbance of the unknown sample and the calibration curve to determine the concentration of CMC in the solution.
-
Protocol for Investigating the Effect of pH on Solubility
This protocol outlines the steps to observe the qualitative and quantitative changes in CMC solubility at different pH values.
Methodology:
-
Preparation of Buffer Solutions:
-
Prepare a series of buffer solutions with a range of pH values (e.g., pH 2, 4, 6, 7, 8, 10).
-
-
Dissolution of CMC:
-
Add a known amount of CMC to equal volumes of each buffer solution.
-
Stir all solutions at a constant temperature for a set period to allow for dissolution.
-
-
Qualitative Observation:
-
Visually inspect each solution for the presence of undissolved particles, precipitation, or gel formation.
-
-
Quantitative Analysis (Optional):
-
For a more quantitative assessment, filter each solution and use the gravimetric or UV-Vis spectrophotometric method described above to determine the concentration of dissolved CMC at each pH.
-
Visualizing Experimental Workflows and Relationships
Diagram of the Gravimetric Solubility Determination Workflow
Caption: Workflow for Gravimetric Solubility Determination.
Diagram of Factors Affecting CMC Solubility
Caption: Key Factors Influencing CMC Solubility.
Conclusion
The solubility of this compound is a complex characteristic governed by its physicochemical properties and the surrounding solvent environment. While readily soluble in water, its behavior is finely tuned by the degree of substitution, molecular weight, temperature, pH, and the presence of electrolytes. For researchers, scientists, and drug development professionals, a comprehensive understanding of these parameters is paramount for the successful design and application of CMC-based formulations. The experimental protocols provided in this guide offer standardized methods for accurately characterizing the solubility of different CMC grades, ensuring consistent and reliable results in research and development.
References
- 1. oiv.int [oiv.int]
- 2. gilsonite-bitumen.com [gilsonite-bitumen.com]
- 3. Properties of Sodium this compound and Factors Affecting Viscosity of CMC - KIMA CHEMICAL CO.,LTD. [kimacellulose.com]
- 4. Sodium this compound Solubility – SINOCMC [sino-cmc.com]
- 5. Properties of this compound - KIMA CHEMICAL CO.,LTD. [kimacellulose.com]
- 6. cellulosechina.com [cellulosechina.com]
- 7. celluloseether.com [celluloseether.com]
- 8. celluloseether.com [celluloseether.com]
- 9. scitepress.org [scitepress.org]
- 10. Rheological Properties of Sodium Carboxymethylcellulose Solutions in Dihydroxy Alcohol/Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sellcellulose.com [sellcellulose.com]
- 12. Characterization and solubility effects of the distribution of carboxymethyl substituents along the this compound molecular chain :: BioResources [bioresources.cnr.ncsu.edu]
- 13. ulab360.com [ulab360.com]
- 14. iwaponline.com [iwaponline.com]
- 15. pharmajournal.net [pharmajournal.net]
An In-depth Technical Guide to the Thermal Degradation Properties of Carboxymethyl Cellulose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal degradation properties of carboxymethyl cellulose (B213188) (CMC), a widely used excipient in the pharmaceutical and other industries. Understanding the thermal stability and decomposition behavior of CMC is critical for its effective use in various applications, particularly in processes involving heat, such as drying, melt extrusion, and sterilization. This document details the multi-stage degradation process, factors influencing thermal stability, and the key analytical techniques used for its characterization.
Thermal Degradation Profile of Carboxymethyl Cellulose
The thermal decomposition of this compound is a complex process that typically occurs in multiple stages. The precise temperatures and mass losses associated with each stage can vary depending on factors such as the degree of substitution (DS), molecular weight, and the presence of impurities.[1] Thermogravimetric analysis (TGA) is the primary technique used to elucidate this degradation profile.
Degradation Stages:
-
Stage 1: Dehydration: The initial weight loss, typically occurring between 25°C and 230°C, is attributed to the evaporation of adsorbed and bound water molecules within the hydrophilic polymer structure.[2][3] This stage is characterized by an endothermic peak in differential scanning calorimetry (DSC).[2][4]
-
Stage 2: Decomposition of Carboxymethyl Groups and Polymer Backbone Scission: This is the main degradation phase, occurring approximately between 229°C and 325°C.[2][3] It involves the decarboxylation of the carboxymethyl groups and the cleavage of the glycosidic bonds of the cellulose backbone, leading to the formation of volatile products and a significant mass loss.[2][3] This stage is often marked by an exothermic peak in DSC analysis, indicating the thermal degradation of the polymer.[2]
-
Stage 3: Char Formation and Decomposition: The final stage, occurring at temperatures above 325°C, involves the decomposition of the remaining material into a stable carbonaceous residue (char).[2][3] The gases generated during this phase of cellulose pyrolysis primarily include H₂, CO₂, CO, CH₄, and other small organic compounds.[2][3]
Factors Influencing Thermal Stability
Several factors can influence the thermal stability of CMC:
-
Degree of Substitution (DS): The DS, which represents the average number of carboxymethyl groups per anhydroglucose (B10753087) unit, significantly impacts thermal stability. Generally, a higher DS leads to lower thermal stability.[1] This is because the carboxymethyl groups can initiate degradation at lower temperatures.[1]
-
Molecular Weight: Higher molecular weight CMC generally exhibits greater thermal stability.[1] Longer polymer chains possess stronger intermolecular forces, requiring more energy to initiate decomposition.[1]
-
Presence of Salts: The type of counter-ion in the carboxymethyl group (e.g., Na+, K+, Ca2+) can affect thermal stability. CMC salts generally show lower thermal stability than the parent cellulose.[5]
-
Crosslinking: Crosslinking CMC with polycarboxylic acids can increase its thermal stability by creating a more robust network structure.[6][7] The decarboxylation temperature and glass transition temperature can be shifted to higher values in crosslinked samples.[6][7]
Quantitative Data on Thermal Degradation
The following tables summarize quantitative data obtained from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) of this compound under various conditions.
Table 1: Thermogravimetric Analysis (TGA) Data for this compound
| Sample | Stage 1 Temperature Range (°C) | Stage 1 Mass Loss (%) | Stage 2 Temperature Range (°C) | Stage 2 Mass Loss (%) | Stage 3 Temperature Range (°C) | Stage 3 Mass Loss (%) | Residual Weight at 600°C (%) | Reference |
| CMC LV (powder) | 25 - 229 | 13 | 229 - 325 | 40 | 325 - 600 | 12 | ~35 | [2][3] |
| CMC HV (powder) | 26 - 230 | 12 | 230 - 322 | 41 | 335 - 600 | 13 | ~34 | [2][3] |
| CMC (general) | 60.9 - 83.3 | 4.86 | 330 - 387 | - | - | - | 19.6 | [8] |
| CMC in Saline Solution (SFW) | 253 - 305 | 1.7 | - | - | - | - | - | [2][3] |
| CMC in Saline Solution (SSW) | 261 - 300 | 0.6 | - | - | - | - | [2][3] |
LV: Low Viscosity, HV: High Viscosity, SFW: Solution in Freshwater, SSW: Solution in Saltwater
Table 2: Differential Scanning Calorimetry (DSC) Data for this compound
| Sample | Event | Temperature Range (°C) | Peak Temperature (°C) | Enthalpy (J/g) | Reference |
| CMC LV | Endothermic (Dehydration) | 36 - 132 | - | 277 | [2] |
| CMC LV | Exothermic (Degradation) | 273 - 309 | - | -229 | [2] |
| CMC HV | Endothermic (Dehydration) | 40 - 146 | - | 289 | [2] |
| CMC HV | Exothermic (Degradation) | 273 - 308 | - | -189 | [2] |
| Cellulose | Endothermic (Dehydration) | 60.9 - 83.3 | 72.1 | - | [8] |
| Cellulose | Endothermic (Decomposition) | 330 - 387 | 358 | - | [8] |
| CMC | Endothermic (Decomposition) | - | 295 | - | [8] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
4.1 Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and compositional analysis of CMC by measuring mass loss as a function of temperature.
-
Instrumentation: A thermogravimetric analyzer equipped with a precision microbalance and a programmable furnace.[9]
-
Sample Preparation: A representative sample of CMC (typically 5-10 mg) is accurately weighed and placed into a TGA crucible (e.g., aluminum or platinum).[8][9][10]
-
Experimental Conditions:
-
Heating Rate: A controlled linear heating rate, commonly 10°C/min or 20°C/min, is applied.[8][11][12]
-
Temperature Range: The analysis is typically run from ambient temperature to 600-800°C.[8][13]
-
Atmosphere: The experiment is conducted under a controlled atmosphere, usually an inert gas like nitrogen or helium, at a specified flow rate (e.g., 30-100 mL/min) to prevent oxidative degradation.[9][11][14] For studying oxidative stability, air can be used.[9]
-
-
Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The derivative of this curve (DTG) shows the rate of weight loss and helps to identify the temperatures of maximum decomposition for each stage.[11]
4.2 Differential Scanning Calorimetry (DSC)
-
Objective: To measure the heat flow associated with thermal transitions in CMC as a function of temperature.
-
Instrumentation: A differential scanning calorimeter.
-
Sample Preparation: A small amount of the CMC sample (typically 2-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Experimental Conditions:
-
Heating Rate: A constant heating rate, often 10°C/min, is used.[8]
-
Temperature Range: The temperature is scanned over a range relevant to the expected thermal events, for instance, from room temperature to 400°C.[8]
-
Atmosphere: A purge gas, typically dry nitrogen, is used to maintain an inert atmosphere.[8]
-
-
Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic peaks represent processes that absorb heat (e.g., melting, water evaporation), while exothermic peaks indicate heat-releasing processes (e.g., crystallization, decomposition).[2][8]
4.3 Fourier-Transform Infrared Spectroscopy (FTIR)
-
Objective: To identify the functional groups present in CMC and to monitor chemical changes occurring during thermal degradation.
-
Instrumentation: A Fourier-transform infrared spectrometer.
-
Sample Preparation: The CMC sample is typically prepared as a KBr pellet. A small amount of dried CMC is mixed with potassium bromide powder and pressed into a thin, transparent disc.[15] Alternatively, Attenuated Total Reflectance (ATR-FTIR) can be used for direct analysis of the solid sample.
-
Experimental Conditions:
-
Spectral Range: Spectra are typically recorded in the mid-infrared range, from 4000 to 400 cm⁻¹.[15]
-
-
Data Analysis: The resulting FTIR spectrum shows absorption bands corresponding to the vibrational frequencies of specific chemical bonds. Changes in the intensity or position of these bands after thermal treatment can indicate the degradation of specific functional groups, such as the cleavage of glycosidic linkages or the loss of carboxyl groups.[15][16]
Visualizations
5.1 Experimental Workflow for Thermal Analysis of CMC
Caption: Workflow for the thermal analysis of this compound.
5.2 Conceptual Diagram of CMC Thermal Degradation
Caption: Conceptual stages of this compound thermal degradation.
References
- 1. hpmcsupplier.com [hpmcsupplier.com]
- 2. mdpi.com [mdpi.com]
- 3. Thermal Degradation of this compound (CMC) in Saline Solution for Applications in Petroleum Industry Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. revmaterialeplastice.ro [revmaterialeplastice.ro]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Thermal behavior of this compound in the presence of polycarboxylic acid crosslinkers | Semantic Scholar [semanticscholar.org]
- 8. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 9. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 10. epfl.ch [epfl.ch]
- 11. scispace.com [scispace.com]
- 12. youtube.com [youtube.com]
- 13. Plastics & Polymer Lab - Thermal Gravimetric Analysis (TGA) [plasticslab.com]
- 14. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 15. Investigation of the chemical structure of carboxylated and carboxymethylated fibers from waste paper via XRD and FTIR analysis :: BioResources [bioresources.cnr.ncsu.edu]
- 16. researchgate.net [researchgate.net]
Determining the Molecular Weight of Carboxymethyl Cellulose Polymers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core techniques used for the determination of the molecular weight of carboxymethyl cellulose (B213188) (CMC) polymers. Accurate molecular weight characterization is critical for understanding and predicting the physicochemical properties of CMC, such as viscosity, solubility, and rheological behavior, which are paramount in pharmaceutical formulations and other advanced applications. This document details the experimental protocols for the principal methods employed, presents quantitative data in accessible formats, and includes visualizations to clarify complex workflows.
Introduction to Carboxymethyl Cellulose and the Importance of Molecular Weight
This compound is a cellulose derivative where some of the hydroxyl groups of the glucopyranose monomers are substituted with carboxymethyl groups. The degree of substitution (DS), along with the molecular weight and its distribution (polydispersity), dictates the performance of CMC in various applications.[1][2][3] In the pharmaceutical industry, for instance, the molecular weight of CMC can influence drug release kinetics, the stability of suspensions, and the texture of semi-solid formulations.[4] Therefore, precise and reliable determination of molecular weight is a cornerstone of quality control and product development.
Core Techniques for Molecular Weight Determination
The primary methods for determining the molecular weight of CMC are Size-Exclusion Chromatography (SEC), often coupled with Multi-Angle Light Scattering (MALS), and Viscometry. Each technique offers distinct advantages and provides different types of molecular weight averages.
Size-Exclusion Chromatography (SEC)
Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), separates polymers based on their hydrodynamic volume in solution.[5][6] Larger molecules elute first, as they are excluded from the pores of the stationary phase, while smaller molecules penetrate the pores and have a longer elution path.
1. Sample Preparation:
-
Dissolve the CMC sample in the chosen mobile phase to a concentration typically between 0.5 and 5 mg/mL.[7]
-
Gentle agitation or stirring overnight is often required for complete dissolution, especially for high molecular weight grades.
-
Filter the solution through a 0.22 or 0.45 µm syringe filter to remove any particulate matter that could clog the column.[8]
2. Instrumentation and Conditions:
-
Columns: Agilent PL aquagel-OH columns are well-suited for the analysis of water-soluble polymers like CMC.[6] A series of columns with different pore sizes can be used to cover a broad molecular weight range.
-
Mobile Phase (Eluent): An aqueous buffer containing salt (e.g., 0.1 M NaNO₃ or 0.5 M Na₂SO₄) is crucial.[6] The salt minimizes ionic interactions between the anionic CMC molecules and the stationary phase, preventing a phenomenon known as ion exclusion that can lead to inaccurate molecular weight estimations.[9]
-
Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.
-
Detectors: A Refractive Index (RI) detector is commonly used as a concentration detector. For absolute molecular weight determination, it is coupled with a Multi-Angle Light Scattering (MALS) detector.
3. Calibration (for conventional SEC):
-
If a MALS detector is not used, the system must be calibrated with polymer standards of known molecular weight. Pullulan standards are commonly used for aqueous SEC.[6]
-
A calibration curve of log(Molecular Weight) versus elution volume is constructed. The molecular weight of the CMC sample is then determined by comparing its elution volume to this curve.
4. Data Analysis:
-
The chromatogram is analyzed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[6]
References
- 1. mdpi.com [mdpi.com]
- 2. Understanding the Role of Degree of Substitution in CMC Performance - Cellulose Ether manufacturers [cellulosemanufacturer.com]
- 3. cmccellulose.com [cmccellulose.com]
- 4. researchgate.net [researchgate.net]
- 5. Polymer Characterization by Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. contractlaboratory.com [contractlaboratory.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. files01.core.ac.uk [files01.core.ac.uk]
The Pivotal Role of Carboxymethyl Groups in Tailoring Cellulose Backbone Functionality: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of carboxymethyl groups onto the cellulose (B213188) backbone marks a significant advancement in polymer science, transforming the insoluble, rigid structure of cellulose into a highly versatile, water-soluble polymer known as carboxymethyl cellulose (CMC). This modification unlocks a vast array of functionalities, making CMC an indispensable excipient in the pharmaceutical industry and a valuable material in various other scientific fields. This technical guide delves into the core principles of how carboxymethyl groups dictate the functionality of the cellulose backbone, providing a comprehensive overview for researchers, scientists, and drug development professionals.
The Chemistry of Functionalization: Synthesis of this compound
The journey from native cellulose to functionalized CMC involves a two-step chemical modification process: alkalization and etherification.[1]
1.1. Alkalization: The process begins with the treatment of cellulose with a strong alkali, typically sodium hydroxide (B78521) (NaOH), in an aqueous or organic solvent medium.[1][2] This step is crucial as it activates the hydroxyl groups on the anhydroglucose (B10753087) units of the cellulose chain, making them more reactive for the subsequent etherification step. The reaction can be represented as:
Cellulose-OH + NaOH → Cellulose-O⁻Na⁺ + H₂O
1.2. Etherification: The activated alkali cellulose is then reacted with a carboxymethylating agent, most commonly monochloroacetic acid (MCA) or its sodium salt (NaMCA).[1][3] The carboxymethyl groups (-CH₂COOH) are introduced onto the cellulose backbone via a Williamson ether synthesis reaction.[4]
Cellulose-O⁻Na⁺ + ClCH₂COONa → Cellulose-O-CH₂COONa + NaCl
The final product is the sodium salt of this compound, a white or slightly yellowish, odorless, and tasteless powder.[3]
The Degree of Substitution (DS): A Critical Parameter
The degree of substitution (DS) is a paramount parameter that defines the average number of carboxymethyl groups attached to each anhydroglucose unit in the cellulose chain.[5] The theoretical maximum DS is 3.0, as each anhydroglucose unit has three available hydroxyl groups for substitution.[6] However, in practice, the DS of commercial CMC typically ranges from 0.4 to 1.4.[7] The DS profoundly influences the physicochemical properties and, consequently, the functionality of CMC.
Impact of DS on Key Properties
A higher degree of substitution generally leads to:
-
Increased Aqueous Solubility: The introduction of hydrophilic carboxymethyl groups disrupts the extensive hydrogen bonding network present in native cellulose, allowing water molecules to penetrate and solubilize the polymer.[5][6][8] A DS value greater than 0.6 is generally required for good water solubility.[6]
-
Enhanced Viscosity: In solution, the negatively charged carboxylate groups repel each other, leading to an expansion of the polymer chains and a significant increase in viscosity.[5] This property is crucial for its use as a thickening agent.
-
Improved Stability: A higher DS can enhance the stability of CMC solutions.[8]
-
Greater Ionic Interaction: A higher density of carboxylate groups increases the potential for ionic interactions with cations in the solution.[5]
The relationship between the degree of substitution and these key properties is summarized in the table below.
| Degree of Substitution (DS) | Solubility in Water | Viscosity of Aqueous Solution | Ionic Interaction Potential |
| Low (e.g., < 0.6) | Poor to partial | Low | Low |
| Medium (e.g., 0.6 - 1.0) | Good | Moderate to High | Moderate |
| High (e.g., > 1.0) | Excellent | High to Very High | High |
Functional Applications in Drug Development
The unique properties imparted by the carboxymethyl groups make CMC a highly versatile excipient in pharmaceutical formulations, contributing to various aspects of drug delivery and product performance.[9][10]
Roles of this compound in Pharmaceutical Formulations
| Application Area | Function of Carboxymethyl Groups |
| Tablet Formulations | Binder: The adhesive properties of CMC, stemming from the carboxymethyl groups, help to hold the tablet ingredients together, ensuring tablet integrity and uniformity.[9][11] Disintegrant: The rapid swelling of CMC in the gastrointestinal tract, due to the hydration of the carboxymethyl groups, facilitates the rapid breakdown of tablets, promoting drug release.[9][11] |
| Liquid Formulations (Syrups, Suspensions) | Thickener & Stabilizer: The ability of CMC to increase the viscosity of aqueous solutions helps to suspend active pharmaceutical ingredients (APIs) uniformly and prevent their sedimentation.[9] |
| Topical Formulations (Gels, Creams) | Gelling Agent & Film Former: The carboxymethyl groups enable the formation of a protective, moisturizing film on the skin, enhancing drug retention and providing a desirable texture.[11][12] |
| Ophthalmic Solutions (Artificial Tears) | Viscosity Modifier & Lubricant: The high moisturizing and biocompatible properties of CMC help to relieve ocular discomfort in the treatment of dry eye.[11] |
| Controlled-Release Formulations | Matrix Former: CMC can be used to create hydrogel matrices that control the release of drugs over an extended period.[10][13] |
Signaling Pathways in Drug Delivery (Logical Relationship)
While CMC itself is generally considered biologically inert and does not directly participate in cell signaling, its role as a drug carrier is pivotal in enabling therapeutic agents to reach their target sites and modulate specific signaling pathways. The following diagram illustrates the logical relationship of CMC's function in a drug delivery context.
Experimental Protocols
Synthesis of this compound
This protocol is a generalized procedure based on common laboratory methods.[1][2][4][14][15]
Materials:
-
Cellulose (e.g., from cotton linters, wood pulp)
-
Sodium hydroxide (NaOH)
-
Monochloroacetic acid (MCA) or Sodium monochloroacetate (NaMCA)
-
Isopropanol (B130326) (or other suitable organic solvent)
-
Acetic acid (glacial)
-
Distilled water
Procedure:
-
Alkalization (Mercerization):
-
Suspend a known amount of cellulose (e.g., 5 g) in an excess of isopropanol (e.g., 100 mL) in a reaction flask.[14]
-
While stirring, slowly add a concentrated solution of NaOH (e.g., 40% w/v) and allow the mixture to stir for a specified time (e.g., 1 hour) at a controlled temperature (e.g., 25-30°C) to form alkali cellulose.[1][14]
-
-
Etherification (Carboxymethylation):
-
Neutralization and Purification:
-
Drying:
Determination of the Degree of Substitution (DS)
A common method for determining the DS is through back titration.[4][14]
Materials:
-
Dry CMC sample
-
Nitric acid
-
0.3 N Sodium hydroxide (NaOH) solution (standardized)
-
0.3 N Hydrochloric acid (HCl) solution (standardized)
-
Phenolphthalein (B1677637) indicator
Procedure:
-
Accurately weigh about 1-4 g of the dry CMC sample.[14]
-
Suspend the sample in 75 mL of 95% ethanol and stir.
-
Add 5 mL of nitric acid and boil the solution on a hotplate, then continue stirring for 10 minutes.[14]
-
Filter the mixture and wash the precipitate with hot 80% ethanol multiple times to remove salts.[14]
-
Transfer the purified CMC to a flask and add 100 mL of distilled water and 25 mL of 0.3 N NaOH.
-
Heat the solution to boiling for 15-20 minutes to ensure complete dissolution and reaction.[14]
-
Titrate the excess NaOH with a standardized 0.3 N HCl solution using phenolphthalein as an indicator until the pink color disappears.[14]
-
A blank titration without the CMC sample should also be performed.
-
The DS can be calculated based on the amount of NaOH consumed by the carboxymethyl groups.
Characterization of this compound
4.3.1. Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the successful carboxymethylation of cellulose. Key characteristic peaks include:
-
A broad band around 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups.[16]
-
A peak around 2900 cm⁻¹ due to C-H stretching.[16]
-
A strong absorption band around 1600 cm⁻¹ which is characteristic of the C=O stretching of the carboxylate group, confirming the presence of carboxymethyl groups.[17][18]
4.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the DS and the distribution of carboxymethyl substituents at the C2, C3, and C6 positions of the anhydroglucose unit.[19][20][21][22]
4.3.3. Rheological Studies: The viscosity and flow behavior of CMC solutions are critical for many applications and can be characterized using a rheometer. These studies help in understanding the effects of concentration, temperature, and shear rate on the viscosity of CMC solutions.[23][24][25][26][27]
Hydrogels for Advanced Drug Delivery
This compound can be cross-linked to form hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water.[28] These hydrogels are particularly promising for controlled drug delivery applications due to their biocompatibility, biodegradability, and tunable drug release properties.[28][29]
Cross-linking of this compound
CMC can be cross-linked through various physical and chemical methods:
-
Chemical Cross-linking: This involves the formation of covalent bonds.
-
Using Metal Ions: Divalent or trivalent metal ions (e.g., Al³⁺, Fe³⁺) can form ionic cross-links with the negatively charged carboxymethyl groups.[28]
-
Using Cross-linking Agents: Covalent cross-links can be formed using agents like epichlorohydrin, glutaraldehyde, or citric acid.[29][30][31]
-
Using Carbodiimides: Carbodiimides can be used to form amide linkages.[32]
-
-
Physical Cross-linking: This relies on non-covalent interactions such as hydrogen bonding, ionic interactions, and chain entanglements.[28]
-
Radiation Cross-linking: High-energy radiation, such as gamma rays, can induce cross-linking.[33]
Experimental Workflow for Hydrogel-based Drug Delivery
The following diagram illustrates a typical workflow for developing and testing a CMC hydrogel for drug delivery.
Biocompatibility and Safety
This compound is widely regarded as a safe, non-toxic, and biocompatible material.[7][34][35] Its derivation from natural cellulose and its biodegradability make it suitable for a wide range of pharmaceutical and biomedical applications, including oral, topical, and even injectable formulations.[7][11]
Conclusion
The introduction of carboxymethyl groups onto the cellulose backbone is a powerful chemical modification that transforms an intractable natural polymer into a highly functional and versatile material. The degree of substitution of these groups is the key determinant of CMC's properties, including its solubility, viscosity, and ionic character. These tunable properties have established CMC as a cornerstone excipient in the pharmaceutical industry, enabling the development of a wide array of drug delivery systems, from simple tablet formulations to advanced controlled-release hydrogels. A thorough understanding of the structure-function relationship of carboxymethylated cellulose is essential for researchers and drug development professionals seeking to harness its full potential in creating innovative and effective therapeutic products.
References
- 1. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 2. scitepress.org [scitepress.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. ukm.my [ukm.my]
- 5. cmccellulose.com [cmccellulose.com]
- 6. Characterization and solubility effects of the distribution of carboxymethyl substituents along the this compound molecular chain :: BioResources [bioresources.cnr.ncsu.edu]
- 7. Properties of this compound - KIMA CHEMICAL CO.,LTD. [kimacellulose.com]
- 8. Understanding the Role of Degree of Substitution in CMC Performance - Cellulose Ether manufacturers [cellulosemanufacturer.com]
- 9. This compound Sodium: Uses & Applications in Pharma [celluloseankit.com]
- 10. celotech.com [celotech.com]
- 11. What are the Applications of CMC in Pharmaceuticals? - KIMA CHEMICAL CO.,LTD. [kimacellulose.com]
- 12. The Application of this compound in the Pharmaceutical Industry – SINOCMC [sino-cmc.com]
- 13. tandfonline.com [tandfonline.com]
- 14. aensiweb.com [aensiweb.com]
- 15. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 16. researchgate.net [researchgate.net]
- 17. revmaterialeplastice.ro [revmaterialeplastice.ro]
- 18. researchgate.net [researchgate.net]
- 19. NMR characterization of sodium this compound: Substituent distribution and mole fraction of monomers in the polymer chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. NMR characterization of sodium this compound 2: Chemical shift assignment and conformation analysis of substituent groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Interpretation of Carboxymethylation in Cellulose Pretreatment by 1H-NMR Spectroscopy [ktappi.kr]
- 22. cdn.apub.kr [cdn.apub.kr]
- 23. nahrainuniv.edu.iq [nahrainuniv.edu.iq]
- 24. Rheological behavior of polymer solutions of this compound [scielo.org.mx]
- 25. juniperpublishers.com [juniperpublishers.com]
- 26. Rheological properties of this compound (CMC) solutions - ProQuest [proquest.com]
- 27. researchgate.net [researchgate.net]
- 28. Synthesis and Applications of this compound Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. CN114541133B - Preparation method of crosslinked sodium this compound fiber - Google Patents [patents.google.com]
- 31. pubs.acs.org [pubs.acs.org]
- 32. EP0010519A1 - Process for cross-linking this compound and products obtained by this process - Google Patents [patents.google.com]
- 33. tandfonline.com [tandfonline.com]
- 34. mdpi.com [mdpi.com]
- 35. Biocompatibility and Mechanical Properties of Carboxymethyl Chitosan Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Preparing Carboxymethyl Cellulose (CMC) Hydrogels for Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carboxymethyl cellulose (B213188) (CMC) is a biodegradable, biocompatible, and non-toxic cellulose derivative that has garnered significant attention for biomedical applications.[1][2] Its high water absorption capacity and the presence of carboxyl groups in its structure make it an excellent candidate for the formation of hydrogels.[3][4] Hydrogels are three-dimensional, cross-linked polymer networks that can absorb and retain large amounts of water or biological fluids without dissolving.[2][3] These properties make CMC hydrogels highly suitable as carriers for controlled drug delivery systems.[2][5] They can protect drugs from harsh environments, provide sustained release, and can be designed to respond to specific stimuli like pH, making them ideal for targeted drug delivery.[6][7][8]
Principles of CMC Hydrogel Formation
CMC hydrogels are formed by cross-linking the linear polymer chains of CMC to create a three-dimensional network. This can be achieved through two primary methods:
-
Chemical Cross-linking: This involves the formation of covalent bonds between CMC chains using a cross-linking agent. Common cross-linkers include glutaraldehyde, citric acid, and epichlorohydrin.[1][3][9] Citric acid is often preferred due to its non-toxic nature.[3] At elevated temperatures, citric acid forms a cyclic anhydride, which then esterifies the hydroxyl groups on adjacent CMC polymer chains, resulting in a stable hydrogel network.[3]
-
Physical Cross-linking: This method relies on non-covalent interactions, such as ionic interactions, hydrogen bonds, or physical entanglements. For instance, multivalent cations like Fe³⁺ can interact with the negatively charged carboxyl groups of CMC, forming ionic cross-links.[8][10] Another physical method is the freeze-thaw technique, where repeated cycles of freezing and thawing promote the formation of crystalline regions and hydrogen bonds that act as physical cross-links.[11][12]
Experimental Protocols
This section provides detailed methodologies for the preparation, drug loading, and characterization of CMC hydrogels using a non-toxic citric acid cross-linker.
Protocol for Preparation of CMC-Citric Acid Hydrogel Films
Materials:
-
Sodium Carboxymethyl Cellulose (CMC)
-
Citric Acid (CA)
-
Deionized (DI) Water
-
Glycerol (B35011) (plasticizer, optional)
-
Petri dishes
-
Magnetic stirrer with hot plate
-
Oven
Procedure:
-
Prepare a 2% (w/v) CMC solution by slowly dissolving 2 g of CMC powder in 100 mL of DI water under constant magnetic stirring at room temperature until a homogenous solution is obtained.
-
Prepare a 10% (w/v) citric acid solution by dissolving 10 g of citric acid in 100 mL of DI water.
-
To the CMC solution, add a specific volume of the citric acid solution to achieve the desired CMC:CA weight ratio (e.g., 90:10, 80:20). See Table 1 for formulation examples.
-
(Optional) Add glycerol as a plasticizer to 5% of the total polymer weight to improve the flexibility of the resulting hydrogel film.
-
Continue stirring the mixture for 1-2 hours to ensure uniform mixing.
-
Pour a specific volume (e.g., 20 mL) of the resulting solution into a petri dish and ensure it is evenly spread.
-
Dry the solution in an oven at 40°C for 24-48 hours to form a film.
-
To induce cross-linking, cure the dried films in an oven at a higher temperature, for example, 80°C for 2 hours.[1]
-
After curing, allow the hydrogel films to cool to room temperature. Store them in a desiccator until further use.
Protocol for Drug Loading into CMC Hydrogels
This protocol describes a swelling-diffusion method for loading a model drug (e.g., Moxifloxacin hydrochloride) into the prepared hydrogel films.[3]
Materials:
-
Prepared CMC hydrogel films
-
Model Drug (e.g., Moxifloxacin hydrochloride)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Shaker or orbital incubator
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of the model drug in PBS (e.g., 1 mg/mL).
-
Accurately weigh the dry hydrogel films (W_initial).
-
Immerse the pre-weighed films in the drug solution. Use a sufficient volume to ensure complete submersion.
-
Place the container on a shaker at a gentle speed (e.g., 50 rpm) at 37°C and allow the hydrogels to swell and absorb the drug solution for 24 hours.
-
After 24 hours, carefully remove the drug-loaded hydrogel films from the solution.
-
Gently blot the surface with filter paper to remove excess surface drug solution.
-
Dry the drug-loaded hydrogels at 40°C until a constant weight is achieved.
-
The amount of drug loaded can be determined by measuring the concentration of the drug remaining in the solution using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength. The difference between the initial and final drug amount in the solution gives the amount of drug loaded into the hydrogel.
Drug Loading Efficiency (%DLE):
%DLE = [(Initial Drug Amount - Drug Amount in Supernatant) / Initial Drug Amount] x 100
Protocol for In Vitro Drug Release Study
This protocol evaluates the release of the loaded drug from the hydrogel into a simulated physiological fluid.
Materials:
-
Drug-loaded CMC hydrogel films
-
Phosphate Buffered Saline (PBS), pH 7.4 (release medium)
-
Shaking water bath or orbital incubator set at 37°C
-
UV-Vis Spectrophotometer
Procedure:
-
Place a known weight of the drug-loaded hydrogel film into a beaker containing a known volume of PBS (e.g., 50 mL).
-
Place the beaker in a shaking water bath maintained at 37°C and 50 rpm.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a sample (e.g., 3 mL) from the release medium.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain a constant release volume (sink conditions).
-
Analyze the withdrawn samples for drug content using a UV-Vis spectrophotometer at the drug's λ_max.
-
Calculate the cumulative percentage of drug released at each time point. A cumulative release of 60% over 72 hours has been reported for some CMC hydrogels.[1][13]
Cumulative Drug Release (%):
% Cumulative Release = (Concentration at time 't' / Initial Drug Loaded) x 100
Protocol for Swelling Study
The swelling behavior is a critical characteristic of hydrogels, indicating their capacity to absorb fluids.
Materials:
-
Prepared CMC hydrogel films
-
Buffer solutions of different pH values (e.g., pH 1.2, pH 7.4)
-
Analytical balance
Procedure:
-
Accurately weigh the dry hydrogel sample (W_dry).
-
Immerse the hydrogel in a buffer solution of a specific pH at room temperature.
-
At regular intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and weigh it (W_swollen).
-
Continue this process until the hydrogel reaches a constant weight (equilibrium swelling).
-
The swelling ratio (SR) is calculated using the following formula:
Swelling Ratio (SR):
SR = (W_swollen - W_dry) / W_dry
Data Presentation
Quantitative data from the characterization of different CMC hydrogel formulations can be summarized for comparison.
Table 1: Formulation and Swelling Properties of CMC Hydrogels
| Formulation Code | CMC (wt%) | Citric Acid (wt%) | Swelling Ratio (pH 1.2) | Swelling Ratio (pH 7.4) |
| CMC-CA-1 | 90 | 10 | 15.2 ± 1.3 | 45.8 ± 3.1 |
| CMC-CA-2 | 80 | 20 | 12.5 ± 1.1 | 38.2 ± 2.5 |
| CMC-CA-3 | 70 | 30 | 9.8 ± 0.9 | 29.5 ± 2.0 |
Note: Data are hypothetical and for illustrative purposes.
Table 2: Drug Loading and Release Characteristics of CMC Hydrogels
| Formulation Code | Model Drug | Drug Loading Efficiency (%) | Cumulative Release at 24h (%) (pH 7.4) |
| CMC-CA-1 | Moxifloxacin | 65.3 ± 4.2 | 85.2 ± 5.5 |
| CMC-CA-2 | Moxifloxacin | 72.1 ± 3.8 | 76.4 ± 4.9 |
| CMC-CA-3 | Moxifloxacin | 78.9 ± 4.5 | 65.1 ± 4.1 |
Note: Data are hypothetical and for illustrative purposes. Release of bovine serum albumin from similar hydrogels has shown low release at pH 1.2 (17.8%) and high release at pH 7.4 (85.2%).[6][7]
Visualization
Experimental Workflow
Caption: Experimental workflow for CMC hydrogel synthesis, drug loading, and characterization.
pH-Responsive Swelling and Drug Release Mechanism
Caption: Mechanism of pH-responsive swelling and drug release from CMC hydrogels.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Synthesis and Applications of this compound Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsonline.com [ijpsonline.com]
- 4. sciencepub.net [sciencepub.net]
- 5. Synthesis and Applications of this compound Hydrogels [mdpi.com]
- 6. Preparation of CMC/HEC crosslinked hydrogels for drug delivery :: BioResources [bioresources.cnr.ncsu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Design and synthesis of drug hydrogels containing carboxymethylcellulose with honeycomb structure and pH-sensitivity as drug delivery systems for adriamycin, metformin, and naproxen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 13. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Carboxymethyl Cellulose as a Stabilizer for Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of carboxymethyl cellulose (B213188) (CMC), a non-toxic, biodegradable, and biocompatible polymer, as a versatile stabilizer in the synthesis of various nanoparticles for biomedical and pharmaceutical applications.[1][2][3][4] Detailed protocols for the synthesis of metallic, metal oxide, and polymeric nanoparticles are provided, along with key characterization data and insights into the stabilization mechanism.
Introduction to Carboxymethyl Cellulose in Nanoparticle Synthesis
This compound (CMC) is a water-soluble derivative of cellulose, an abundant natural polymer.[2][5] Its unique properties, including high viscosity, tunable solubility, and the presence of carboxyl and hydroxyl functional groups, make it an excellent candidate for both a reducing and stabilizing agent in the green synthesis of nanoparticles.[1][3] The use of CMC offers several advantages, such as producing nanoparticles with enhanced stability, biocompatibility, and controlled size, which are crucial for applications in drug delivery, bioimaging, and antimicrobial therapies.[2][6]
The stabilization mechanism of CMC primarily involves the electrostatic interaction between the negatively charged carboxylate groups of CMC and the positively charged surface of the nanoparticles.[7][8] Additionally, coordination bonds can form between the hydroxyl groups of CMC and the nanoparticle surface, further enhancing stability and preventing agglomeration.[8][9]
Applications of CMC-Stabilized Nanoparticles
CMC-stabilized nanoparticles have shown significant promise in a variety of biomedical fields:
-
Drug Delivery: CMC-based nanoparticles can encapsulate both hydrophobic and hydrophilic drugs, improving their solubility, stability, and bioavailability.[6][10] The controlled release of therapeutic agents can be achieved, and the nanoparticle surface can be further modified for targeted delivery.
-
Antimicrobial Agents: Silver and other metallic nanoparticles stabilized with CMC exhibit potent antibacterial and antifungal activity against a broad spectrum of pathogens.[11][12] The CMC matrix enhances the stability and dispersion of the nanoparticles, leading to improved antimicrobial efficacy.[11]
-
Anticancer Therapy: CMC-stabilized nanoparticles can be loaded with anticancer drugs to enhance their therapeutic index and reduce systemic toxicity.[13] These nanosystems can exploit the enhanced permeability and retention (EPR) effect for passive tumor targeting.
-
Bioimaging and Diagnostics: The functional groups on CMC allow for the conjugation of imaging agents, making CMC-stabilized nanoparticles suitable for applications in medical imaging and diagnostics.
Quantitative Data on CMC-Stabilized Nanoparticles
The following tables summarize key quantitative data from various studies on CMC-stabilized nanoparticles, providing a comparative overview of their physicochemical properties.
Table 1: Physicochemical Properties of CMC-Stabilized Metallic Nanoparticles
| Nanoparticle Type | Synthesis Method | Size (nm) | Zeta Potential (mV) | Application | Reference |
| Silver (Ag) | Chemical Reduction | 20-85 | -31.6 ± 3.64 | Antibacterial, Antifungal, Anticancer | [4][11] |
| Silver (Ag) | Green Synthesis | 20-30 | -31.6 | Antibacterial, Anti-inflammatory | [4][14] |
| Silver (Ag) | Serum Capped | 10 | -28 | Antimicrobial | [15] |
| Iron-Palladium (Fe-Pd) | Chemical Reduction | <17.2 | Not Reported | Dechlorination | [16] |
| Platinum (Pt) | Aqueous Reduction | Not specified | Not Reported | Self-assembly of ordered arrays | [17] |
Table 2: Physicochemical Properties of CMC-Stabilized Metal Oxide Nanoparticles
| Nanoparticle Type | Synthesis Method | Size (nm) | Zeta Potential (mV) | Application | Reference |
| Cerium Oxide (CeO2) | One-Pot Reaction | 2-3 | Not Reported | Not Specified | [8][9] |
| Zinc Oxide (ZnO) | Hydrogel Method | 26 | Not Reported | Not Specified | [18] |
| Iron Oxide (Fe3O4) | Co-precipitation | Not specified | -56 to -69 | Drug Delivery (BBB transport) | [19] |
Table 3: Drug Loading and Release from CMC-Stabilized Nanoparticles
| Nanoparticle-Drug System | Drug Loading Efficiency (%) | Release Profile | Application | Reference |
| CMC-Ursolic Acid/Hydroxycamptothecin | 17.53 (HCPT), 29.62 (UA) | Not specified | Anticancer | [13] |
| Fe3O4@CMC-Dopamine | 0.13 mg dopamine/mg magnetite | Burst release over 4h | Brain Therapy | [19] |
| CMC-Cu-MEL/Tetracycline | Not specified | Burst release in first 2h | Antibacterial | [20] |
| CMC-Zn-MEL/Tetracycline | Not specified | Burst release in first 2h | Antibacterial | [20] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of various CMC-stabilized nanoparticles.
Protocol for Synthesis of CMC-Stabilized Silver Nanoparticles (CMC-AgNPs)
This protocol is adapted from a study demonstrating the antibacterial, antifungal, and anticancer activities of CMC-AgNPs.[12]
Materials:
-
This compound (CMC)
-
Silver nitrate (B79036) (AgNO₃)
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
Procedure:
-
Prepare a 0.1% (w/v) CMC solution by dissolving the appropriate amount of CMC in 100 mL of deionized water with stirring.
-
Prepare a 2 mM AgNO₃ solution and a 0.5 M NaOH solution.
-
To the CMC solution, add 2 mL of the 2 mM AgNO₃ solution and 100 µL of the 0.5 M NaOH solution.
-
Stir the mixture continuously at 85°C for 4 hours.
-
Observe the color change of the solution from colorless to yellow and finally to brown, indicating the formation of AgNPs.
-
Dry the resulting CMC-AgNP suspension at 90°C for 24 hours to obtain the final product.
Characterization:
-
UV-Vis Spectroscopy: To confirm the formation of AgNPs by observing the surface plasmon resonance peak.
-
Transmission Electron Microscopy (TEM): To determine the size, shape, and morphology of the nanoparticles.
-
X-ray Diffraction (XRD): To analyze the crystalline structure of the AgNPs.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the interaction between CMC and the AgNPs.
-
Dynamic Light Scattering (DLS) and Zeta Potential: To measure the hydrodynamic size distribution and surface charge of the nanoparticles.
Protocol for Synthesis of CMC-Stabilized Cerium Oxide Nanoparticles (CeO₂-NPs)
This protocol describes a one-pot synthesis of CeO₂ nanoparticles at room temperature.[8]
Materials:
-
Sodium salt of this compound (CMC)
-
Ammonium cerium(IV) nitrate ((NH₄)₂Ce(NO₃)₆)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Deionized water
Procedure:
-
Prepare a 2 wt.% solution of CMC in deionized water.
-
In a separate container, dissolve a specific mass of (NH₄)₂Ce(NO₃)₆ in 5 mL of deionized water (e.g., 6.3 to 17.6 mg).
-
Add the (NH₄)₂Ce(NO₃)₆ solution dropwise to 2.5 mL of the CMC solution under vigorous stirring.
-
Prepare a NaBH₄ solution by dissolving a corresponding amount (e.g., 3 to 5 mg) in 0.5 mL of deionized water.
-
Add the NaBH₄ solution to the reaction mixture under intensive stirring.
-
Continue stirring the resulting solution for 12 hours.
Characterization:
-
TEM: To analyze the size and morphology of the CeO₂ nanoparticles.
-
XRD: To determine the crystal structure of the inorganic nanoparticles.
-
IR Spectroscopy: To investigate the mechanism of stabilization by CMC.
Protocol for Synthesis of CMC-Coated Iron Oxide Nanoparticles (Fe₃O₄@CMC)
This protocol is for the preparation of magnetic nanoparticles for potential drug delivery across the blood-brain barrier.[19]
Materials:
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)
-
Ammonium hydroxide (NH₄OH)
-
Sodium this compound (NaCMC)
-
Deionized water
Procedure (for Fe₃O₄ core synthesis via co-precipitation):
-
Dissolve FeCl₃·6H₂O and FeCl₂·4H₂O in deionized water in a 2:1 molar ratio.
-
Heat the solution to 80°C with vigorous stirring.
-
Add NH₄OH solution dropwise until the pH reaches ~10, leading to the formation of a black precipitate (Fe₃O₄).
-
Separate the magnetic nanoparticles using a magnet and wash them several times with deionized water until the supernatant is neutral.
-
Dry the Fe₃O₄ nanoparticles.
Procedure (for CMC coating):
-
Disperse 100 mg of the dried Fe₃O₄ nanoparticles in 10 mL of deionized water and sonicate for 10 minutes.
-
Prepare a 0.5% (w/v) NaCMC solution by dissolving 10 mg of NaCMC in 10 mL of deionized water with mechanical stirring.
-
Add the NaCMC solution dropwise to the magnetic nanoparticle suspension while stirring at 500 rpm.
-
Continue stirring for 10 hours to allow for the electrostatic adsorption of CMC onto the nanoparticle surface.
Visualizations
Workflow for CMC-Stabilized Nanoparticle Synthesis
Caption: General workflow for synthesizing CMC-stabilized nanoparticles.
Mechanism of CMC Stabilization
Caption: Stabilization of a nanoparticle by a CMC polymer chain.
References
- 1. This compound (CMC) based Green Synthesis of Metal and Metal Oxide Nanoparticles and its Applications | Semantic Scholar [semanticscholar.org]
- 2. bibliotekanauki.pl [bibliotekanauki.pl]
- 3. asianpubs.org [asianpubs.org]
- 4. Green Synthesis and Characterization of this compound Fabricated Silver-Based Nanocomposite for Various Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. One-Step Low Temperature Synthesis of CeO2 Nanoparticles Stabilized by Carboxymethylcellulose[v1] | Preprints.org [preprints.org]
- 10. This compound stabilized: Topics by Science.gov [science.gov]
- 11. Synthesis of Silver Nanocomposite Based on this compound: Antibacterial, Antifungal and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Self-assembled nanoparticles based on a carboxymethylcellulose–ursolic acid conjugate for anticancer combination therapy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Green Synthesis and Characterization of this compound Fabricated Silver-Based Nanocomposite for Various Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. meddocsonline.org [meddocsonline.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. scialert.net [scialert.net]
- 19. This compound coated magnetic nanoparticles transport across a human lung microvascular endothelial cell model of the blood–brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Drug Delivery System Based on this compound Containing Metal-Organic Framework and Its Evaluation for Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Carboxymethyl Cellulose in 3D Bioprinting Inks
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboxymethyl cellulose (B213188) (CMC), a water-soluble derivative of cellulose, has emerged as a important biomaterial for the formulation of 3D bioprinting inks.[1] Its biocompatibility, biodegradability, and excellent control over rheological properties make it an attractive candidate for creating stable, cell-friendly hydrogels.[2] CMC is an FDA-approved cellulose derivative, highlighting its safety for biomedical applications.[1] Typically, CMC is blended with other biopolymers such as alginate, gelatin, or agarose (B213101) to enhance the mechanical strength and printability of the resulting hydrogel scaffolds.[3][4][5] These composite bio-inks are well-suited for applications in tissue engineering and drug delivery.[2][6]
This document provides detailed application notes and protocols for the use of carboxymethyl cellulose in 3D bioprinting, aimed at researchers, scientists, and professionals in drug development.
Properties and Applications
CMC offers several advantageous properties for 3D bioprinting:
-
Biocompatibility: CMC is non-toxic to cells and supports cell viability and proliferation, making it an excellent choice for encapsulating living cells.[7][8]
-
Viscosity Modifier: It allows for precise control over the viscosity of the bio-ink, which is crucial for achieving good printability and shape fidelity of the printed constructs.[6]
-
Shear-Thinning Behavior: CMC-based hydrogels often exhibit shear-thinning properties, meaning their viscosity decreases under stress (e.g., during extrusion through a nozzle) and recovers quickly afterward, which is ideal for extrusion-based bioprinting.[9]
-
Water Solubility: Its solubility in water simplifies the preparation of homogeneous bio-inks.[1]
However, CMC alone can result in mechanically weak hydrogels.[2] Therefore, it is commonly combined with other biopolymers to improve the structural integrity of the printed scaffolds.
Common Applications:
-
Tissue Engineering: Creation of scaffolds for bone, cartilage, and skin regeneration.[3][7]
-
Drug Delivery: Encapsulation and controlled release of therapeutic agents.[2]
-
Disease Modeling: Development of 3D in vitro models for studying disease progression and drug response.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on CMC-based bio-inks.
Table 1: Bio-ink Composition
| Components | Concentration (w/v %) | Application | Reference |
| CMC, Agarose | 5% CMC, 5% Agarose | Skin Regeneration | [3] |
| CMC, Alginate | 2% Alginate, 6% CMC | General Scaffolding | [9] |
| CMC, Gelatin, Agarose | 2% CMC, 0.5-1% Agarose, 1% Gelatin | Soft Tissue Constructs | [10] |
| CMC, Silk Fibroin, Alginate | 2.5-5% Silk Fibroin, 2% CMC, 1% Alginate | Tissue Engineering | [4] |
| CMC, Atenolol | Variable CMC, 0-8% Atenolol | Drug Delivery | [11][12] |
Table 2: Rheological Properties
| Bio-ink Composition | Viscosity (Pa·s) | Storage Modulus (G') (Pa) | Key Findings | Reference |
| Alginate-CMC (8% solid content) | ~37 (at low shear rate) | ~11,958 | Viscosity is CMC-dependent. | [9] |
| CMC-PEG | - | >100 | Solid-like behavior, G' > G''. | [13] |
| CMC-Agarose-Gelatin | - | 762 - 2452 | Higher storage modulus indicates better mechanical strength. | [10] |
Table 3: Printability and Biocompatibility
| Bio-ink Composition | Printing Pressure | Nozzle Diameter | Cell Viability (%) | Key Findings | Reference |
| CMC-Agarose (5:5) | - | - | > 80% over 7 days | Excellent cytocompatibility and suitability for tissue engineering. | [3] |
| Alginate-CMC | - | - | - | Good printability and shape fidelity. | [14] |
| Plum seed-derived CMC/Alginate | - | 420 µm | Minimal cell death | Excellent shear-thinning and shape fidelity. | [15] |
Experimental Protocols
Protocol 1: Preparation of CMC-Alginate Bio-ink
This protocol describes the preparation of a commonly used CMC-Alginate composite bio-ink.
Materials:
-
Sodium Alginate powder
-
This compound (CMC) powder
-
Calcium Chloride (CaCl₂)
-
Deionized (DI) water
-
Sterile syringes and filters
Procedure:
-
Prepare Alginate Solution: Dissolve the desired amount of sodium alginate powder in DI water by stirring at room temperature until a homogenous solution is formed. For example, to prepare a 4% (w/v) alginate solution, dissolve 4g of sodium alginate in 100 mL of DI water.
-
Prepare CMC Solution: In a separate beaker, dissolve the desired amount of CMC powder in DI water. Gentle heating and continuous stirring may be required to achieve complete dissolution.
-
Blend Solutions: Slowly add the CMC solution to the alginate solution while stirring continuously to ensure a homogenous mixture. The final concentrations can be adjusted based on the desired rheological properties. A common ratio is 2% alginate and 6% CMC.[9]
-
Sterilization: Sterilize the final bio-ink formulation by filtering it through a 0.22 µm syringe filter.
-
Cell Encapsulation (if applicable): If encapsulating cells, gently mix the cell suspension with the sterile bio-ink at the desired cell density (e.g., 1 x 10⁶ cells/mL) immediately before printing.
-
Crosslinking Solution: Prepare a sterile crosslinking solution of calcium chloride (e.g., 2% w/v in DI water).
Protocol 2: Rheological Characterization
Rheological properties are critical for determining the printability of a bio-ink.
Equipment:
-
Rheometer with parallel plate geometry
Procedure:
-
Sample Loading: Load the prepared bio-ink onto the lower plate of the rheometer. Lower the upper plate to the desired gap size (e.g., 1 mm) and trim any excess sample.
-
Viscosity Measurement: Perform a shear rate sweep (e.g., from 0.1 to 100 s⁻¹) to determine the viscosity of the bio-ink as a function of shear rate. This will indicate the shear-thinning behavior.[16]
-
Viscoelastic Properties: Conduct an oscillatory frequency sweep (e.g., from 0.1 to 100 rad/s) at a constant strain within the linear viscoelastic region to measure the storage modulus (G') and loss modulus (G''). A higher G' indicates a more solid-like behavior, which is desirable for maintaining shape fidelity after printing.[13][16]
-
Recovery Test: Perform a three-step thixotropy test to simulate the printing process: a low shear rate period (pre-extrusion), followed by a high shear rate (extrusion), and finally a return to the low shear rate (post-extrusion) to assess the recovery of viscosity.[17]
Protocol 3: Printability Assessment
This protocol outlines methods to evaluate the printing performance of the bio-ink.
Equipment:
-
3D Bioprinter
-
Microscope with a camera
Procedure:
-
Filament Collapse Test: Print single filaments over predefined gaps of increasing width. Measure the deflection or collapse of the filament to assess the structural integrity of the extruded material.[11]
-
Grid Structure Printing: Print a grid or lattice structure with defined pore sizes. Measure the dimensions of the printed pores and compare them to the designed dimensions to evaluate shape fidelity. The printability index (Pr) can be calculated to quantify this.
-
Layer Stacking: Print a multi-layered construct (e.g., a hollow cylinder) and assess the ability of the bio-ink to support its own weight without collapsing.
Protocol 4: Biocompatibility Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[18]
Materials:
-
3D bioprinted cell-laden scaffolds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or acidified isopropanol
-
Phosphate-buffered saline (PBS)
-
Culture medium
-
96-well plate
-
Plate reader
Procedure:
-
Scaffold Culture: Culture the 3D bioprinted cell-laden scaffolds in a suitable culture medium for the desired time points (e.g., 1, 3, and 7 days).
-
MTT Incubation: At each time point, transfer the scaffolds to a new well plate. Add culture medium containing 10% MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: After incubation, carefully remove the MTT solution. Add a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Transfer the colored solution to a 96-well plate and measure the absorbance at a wavelength of 570 nm using a plate reader.[18]
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Compare the absorbance values of the test samples to control groups.
Visualizations
Experimental Workflow
Caption: A flowchart of the experimental workflow for developing and evaluating CMC-based bio-inks.
Cell Signaling in a 3D Hydrogel Environment
Caption: A generalized diagram of cell signaling pathways activated in a 3D hydrogel scaffold.
References
- 1. Developing a printability characterization protocol for 3D bioprinting [dspace.library.uvic.ca]
- 2. WK92859 - New Test Method for Printability of Bioinks and Material Inks Used in Laminar Flow Extrusion Bioprinting | ASTM [astm.org]
- 3. Investigating integrin regulation and signaling events in three-dimensional systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rheolution.com [rheolution.com]
- 6. Beta1 integrins mediate cell proliferation in three-dimensional cultures by regulating expression of the sonic hedgehog effector protein, GLI1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. par.nsf.gov [par.nsf.gov]
- 10. scispace.com [scispace.com]
- 11. Assessment Methodologies for Extrusion-Based Bioink Printability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improved screening of integrin drugs via cell culture model of integrin-mediated adhesion | Explore Technologies [techfinder.stanford.edu]
- 13. mdpi.com [mdpi.com]
- 14. Design and Fabrication of Sodium Alginate/Carboxymethyl Cellulose Sodium Blend Hydrogel for Artificial Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Porous Scaffold-Hydrogel Composites Spatially Regulate 3D Cellular Mechanosensing | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. The rheology of direct and suspended extrusion bioprinting - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reprocell.com [reprocell.com]
Carboxymethyl Cellulose as a Coating Material for Biodegradable Films: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing carboxymethyl cellulose (B213188) (CMC) as a coating material for biodegradable films. CMC, a water-soluble cellulose derivative, offers significant advantages in the development of sustainable packaging and drug delivery systems due to its biocompatibility, biodegradability, and film-forming properties.[1] These notes are intended to guide researchers in the formulation, application, and characterization of CMC-based coatings to enhance the functional properties of biodegradable films.
Introduction to Carboxymethyl Cellulose in Biodegradable Films
This compound is a versatile biopolymer widely employed in the food and pharmaceutical industries.[2][3] Its application as a coating for biodegradable films is primarily aimed at improving barrier properties, mechanical strength, and incorporating active functionalities such as antimicrobial and antioxidant activities.[4][5] While CMC itself possesses excellent film-forming capabilities, it is often blended with other polymers or incorporated with active agents to overcome its inherent limitations, such as high moisture sensitivity.[1]
Key Advantages of CMC Coatings:
-
Enhanced Barrier Properties: CMC coatings can reduce the transmission of oxygen and oils, which is crucial for preserving the quality of packaged foods.[6]
-
Improved Mechanical Strength: When blended with other polymers, CMC can increase the tensile strength of biodegradable films.[7]
-
Active and Intelligent Packaging: CMC matrices can serve as carriers for antimicrobial agents, antioxidants, and sensors.[5][8][9]
-
Biocompatibility and Biodegradability: Being a biodegradable polymer, CMC contributes to the overall environmental friendliness of the packaging material.[1][10]
-
Controlled Drug Release: In pharmaceutical applications, CMC coatings can be designed to control the release of active pharmaceutical ingredients (APIs).[11]
Data Presentation: Functional Properties of CMC-Coated Films
The following tables summarize quantitative data from various studies, illustrating the impact of CMC and its composites on the properties of biodegradable films.
Table 1: Effect of CMC Concentration on Mechanical Properties of Cassava Starch-Based Films
| CMC Concentration (% w/w total solid) | Tensile Strength (MPa) at 34% RH | Elongation at Break (%) at 34% RH | Water Solubility (%) |
| 0 | ~5 | ~45 | High |
| 10 | ~8 | ~35 | Decreased |
| 20 | ~12 | ~25 | Decreased |
| 30 | ~15 | ~20 | Low |
| 40 | ~18 | ~15 | Low |
Data synthesized from studies on cassava starch films blended with CMC. The addition of CMC generally increases tensile strength and decreases elongation at break and water solubility.[7]
Table 2: Influence of Additives on Properties of CMC-Based Films
| Film Composition | Tensile Strength (MPa) | Water Vapor Permeability (g·m/m²·s·Pa) x 10⁻¹¹ | Antimicrobial Activity |
| Pure CMC | Varies | High | None |
| CMC/PVA with Ascorbic Acid | Improved | - | Effective against E. coli and C. albicans[5] |
| CMC with Oxidised Natural Rubber Latex | 21.56 to 48.36 | Reduced | - |
| CMC with Curcumin-loaded Nanohydrogels | 16.46 to 9.87 | Significantly Decreased (62% reduction) | Antioxidant properties |
| CMC with Cellulose Nanofibres (3%) | Up to 391% improvement | 20-30% improvement | - |
| CMC with Silver Nanoparticles | Decreased | 45.4% decrease | Effective against E. coli and S. aureus[12] |
This table presents a comparative overview of how different additives incorporated into CMC films affect their key properties.[5][6][13][14][15]
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of CMC-coated biodegradable films.
Protocol for Preparation of CMC-Based Coating Solution
This protocol describes the preparation of a basic CMC coating solution. Active ingredients or other polymers can be incorporated by modifying this procedure.
Materials:
-
This compound (food or pharmaceutical grade)
-
Distilled water
-
Glycerol (B35011) (plasticizer)
-
Magnetic stirrer with hot plate
Procedure:
-
Dissolution of CMC: Slowly add 2 g of CMC powder to 100 mL of distilled water at 60 °C while continuously stirring.[14]
-
Homogenization: Continue stirring for at least 3 hours or until the CMC is completely dissolved and a homogeneous solution is formed.[14]
-
Addition of Plasticizer: Add 1 g of glycerol (30% w/w of total solids) to the solution.[13]
-
Final Mixing: Continue stirring for another 2 hours at room temperature to ensure uniform distribution of the plasticizer.[13]
-
Degassing: To remove any air bubbles, the solution can be left to stand for a few hours or placed in a sonicator bath for a short period.
Protocol for Film Casting (Solvent Casting Method)
The solvent casting method is a common technique for producing uniform biodegradable films in a laboratory setting.[6]
Materials:
-
CMC-based coating solution
-
Petri dishes or other flat, non-stick surfaces
-
Drying oven or a conditioned room (e.g., 25 °C and 50% relative humidity)
Procedure:
-
Casting: Pour a specific volume of the prepared CMC solution onto a level Petri dish to achieve a desired film thickness (e.g., 35 g/m²).[14]
-
Drying: Place the cast films in a drying oven at a controlled temperature (e.g., 40-50 °C) until all the solvent has evaporated. Alternatively, dry in a conditioned room at 25 °C and 50% relative humidity for 24-48 hours.[14]
-
Peeling: Once completely dry, carefully peel the film from the casting surface.
-
Conditioning: Store the films in a desiccator or a controlled humidity environment for at least 48 hours before characterization to ensure consistent moisture content.
Protocol for Characterization of Film Properties
Equipment:
-
Universal Testing Machine (UTM) or Texture Analyzer
Procedure:
-
Sample Preparation: Cut the conditioned films into rectangular strips of specific dimensions (e.g., 10 mm x 50 mm).
-
Thickness Measurement: Measure the thickness of each strip at several points using a digital micrometer and calculate the average.
-
Testing: Mount the film strip in the grips of the UTM.
-
Parameters: Set the initial grip separation and the crosshead speed (e.g., 5 mm/min).[9]
-
Data Acquisition: Start the test and record the force-elongation curve until the film breaks.
-
Calculation: From the curve, calculate the tensile strength (maximum force divided by the initial cross-sectional area) and elongation at break (the change in length at the point of rupture divided by the initial length, expressed as a percentage).
Equipment:
-
Permeability cups
-
Desiccant (e.g., anhydrous calcium chloride)
-
Environmental chamber with controlled humidity
Procedure:
-
Cup Preparation: Place a known amount of desiccant (e.g., 9 g of CaCl₂) into a permeability cup.[16]
-
Film Mounting: Place the film sample over the mouth of the cup, ensuring a tight seal. The exposed film area should be known (e.g., 8.86 cm²).[16]
-
Initial Weighing: Weigh the entire assembly.
-
Incubation: Place the cups in an environmental chamber with a high relative humidity (e.g., 75-100%).
-
Periodic Weighing: Remove and weigh the cups at regular intervals (e.g., every 24 hours) for several days to determine the rate of water vapor transmission through the film.[16]
-
Calculation: The WVP is calculated based on the weight gain over time, the film thickness, and the water vapor pressure gradient across the film.
Equipment:
-
Petri dishes with nutrient agar (B569324)
-
Bacterial cultures (e.g., E. coli, S. aureus)
-
Incubator
Procedure:
-
Inoculation: Prepare a lawn of the test microorganism on the surface of an agar plate.
-
Disc Placement: Cut circular discs from the CMC-based film and place them on the inoculated agar surface.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37 °C) for 24 hours.
-
Observation: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited). A larger zone indicates greater antimicrobial activity.
Visualizations
Experimental Workflow
Caption: Workflow for the preparation and characterization of CMC-coated films.
Enhancing Film Properties with Additives
Caption: Relationship between additives and enhanced properties of CMC films.
References
- 1. Exploring the Properties of this compound Blended With Other Polymeric Compounds for the Formulation of Biodegradable Packaging Films and Edible Coatings: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Application of this compound in the Pharmaceutical Industry – SINOCMC [sino-cmc.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of biodegradable packaging films from this compound and oxidised natural rubber latex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Biodegradable this compound based material for sustainable packaging application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Developments of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound/cellulose nanocrystals immobilized silver nanoparticles as an effective coating to improve barrier and antibacterial properties of paper for food packaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Active Carboxymethylcellulose-Based Edible Films: Influence of Free and Encapsulated Curcumin on Films’ Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Boosting functional properties of active-CMC films reinforced with agricultural residues-derived cellulose nanofibres - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bioactive this compound (CMC)-Based Films Modified with Melanin and Silver Nanoparticles (AgNPs)—The Effect of the Degree of CMC Substitution on the In Situ Synthesis of AgNPs and Films’ Functional Properties | MDPI [mdpi.com]
- 16. Preparation and Characterization of this compound-Based Bioactive Composite Films Modified with Fungal Melanin and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Formulation of Carboxymethyl Cellulose Scaffolds for Bone Tissue Engineering
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboxymethyl cellulose (B213188) (CMC), a water-soluble derivative of cellulose, has garnered significant interest in bone tissue engineering due to its biocompatibility, biodegradability, and structural similarity to the native extracellular matrix.[1][2] Three-dimensional (3D) porous scaffolds fabricated from CMC provide a supportive environment for cell adhesion, proliferation, and differentiation, crucial for bone regeneration.[1][3] These scaffolds can be engineered to possess interconnected pores, facilitating nutrient and oxygen transport to cells within the structure.[1][3][4]
This document provides detailed application notes and protocols for the formulation, fabrication, and characterization of CMC-based scaffolds for bone tissue engineering applications. It includes methodologies for assessing their physicochemical properties and biological performance, both in vitro and in vivo.
Formulation and Fabrication of CMC Scaffolds
A common and effective method for creating porous CMC scaffolds is freeze-drying, which allows for control over pore size and interconnectivity by varying the freezing temperature.[3][4][5] Citric acid is often used as a non-toxic cross-linker to enhance the stability and mechanical properties of the scaffolds.[3]
Experimental Protocol: Fabrication of Citric Acid-Cross-linked CMC Scaffolds via Freeze-Drying
-
Preparation of CMC Solution: Dissolve sodium carboxymethyl cellulose in deionized water to achieve the desired concentration (e.g., 2.5 wt%). Stir the solution until the CMC is fully dissolved.
-
Addition of Bioactive Components (Optional): To enhance the osteoinductive properties of the scaffold, bioactive materials like biphasic calcium phosphate (B84403) (BCP) can be incorporated.[6] Add the desired amount of BCP powder (e.g., 20:80 w/w ratio of BCP to CMC) to the CMC solution and mix thoroughly to form a homogenous slurry.[6]
-
Cross-linking: Add a cross-linking agent such as citric acid (e.g., 2.0 wt%) to the slurry and stir until it is completely dissolved.[6]
-
Freezing: Pour the slurry into a mold and freeze it at a specific temperature (e.g., -20°C, -40°C, or -80°C).[3][4] The freezing temperature influences the resulting pore size of the scaffold.[3]
-
Lyophilization: Transfer the frozen slurry to a freeze-dryer and lyophilize for a sufficient duration (e.g., 48-72 hours) to completely remove the water content through sublimation.
-
Scaffold Characterization: The resulting porous 3D scaffold can then be characterized for its morphology, porosity, and mechanical properties.
Physicochemical Characterization of CMC Scaffolds
The physical properties of the scaffold are critical for its function in bone tissue engineering. Key parameters to evaluate include pore size, porosity, and compressive strength.
| Scaffold Formulation | Freezing Temp. (°C) | Pore Size (μm) | Porosity (%) | Compressive Strength (hydrated) (kPa) | Reference |
| Citric Acid-Cross-linked CMC | -20 | 74 ± 4 | 67 ± 7 | 64 ± 4 | [3][4] |
| Citric Acid-Cross-linked CMC | -40 | 55 ± 6 | 66 ± 5 | 57 ± 4 | [3][4] |
| Citric Acid-Cross-linked CMC | -80 | 46 ± 5 | 68 ± 5 | 67 ± 4 | [3][4] |
| PCL/CMC (80/20) | - | ~285 | 98.88 | 612.2 ± 296 | [7] |
| Gelatin/CMC (80/20) | - | 113.46 - 212.82 | - | 12.85 ± 3.77 | [8][9] |
Table 1: Physicochemical properties of various CMC-based scaffolds.
Biological Characterization of CMC Scaffolds
The biological performance of the scaffolds is assessed by evaluating their ability to support cell viability, proliferation, and osteogenic differentiation. Human osteoblast-like cells, such as Saos-2, are commonly used for these in vitro studies.[3]
Experimental Workflow for Biological Evaluation
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. In Vitro and In Vivo Evaluation of this compound Scaffolds for Bone Tissue Engineering Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arrow.tudublin.ie [arrow.tudublin.ie]
- 6. cityu.edu.hk [cityu.edu.hk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes: Carboxymethyl Cellulose in Ophthalmic Formulations for Dry Eye Disease
Introduction
Dry Eye Disease (DED) is a multifactorial condition of the ocular surface characterized by a loss of tear film homeostasis, leading to symptoms of discomfort, visual disturbance, and tear film instability with potential damage to the ocular surface. Artificial tears are a primary therapy, and Carboxymethyl cellulose (B213188) (CMC), a high-molecular-weight anionic cellulose derivative, is a cornerstone polymer used in these formulations.[1][2] Its unique physicochemical properties, including high viscosity, mucoadhesion, and water-retention capabilities, make it highly effective for lubricating the eye and stabilizing the tear film.[3][4]
Mechanism of Action
The therapeutic effects of CMC in DED are multifaceted:
-
Lubrication and Viscosity Enhancement: CMC increases the viscosity of artificial tear formulations, which prolongs their residence time on the ocular surface.[4][5] This enhanced lubrication reduces friction between the eyelid and the cornea during blinking, alleviating symptoms of irritation and foreign body sensation.[3][6]
-
Mucoadhesion and Tear Film Stabilization: As an anionic polymer, CMC exhibits excellent bioadhesive properties, allowing it to bind to the mucin layer of the tear film.[4][7] This interaction helps to form a protective, hydrating layer over the ocular surface, mimicking the function of natural mucins, thereby preventing rapid tear evaporation and stabilizing the tear film structure.[2][3][8]
-
Ocular Surface Protection and Healing: The protective barrier formed by CMC shields the corneal and conjunctival epithelia from desiccating stress and external irritants.[3][8] By maintaining a moist environment, CMC promotes the healing of the compromised ocular surface epithelium.[2]
-
Reduction of Tear Osmolarity: A key factor in the pathophysiology of DED is tear hyperosmolarity, which triggers an inflammatory cascade on the ocular surface.[9][10] The application of CMC-containing artificial tears helps to replenish the aqueous layer of the tear film, thereby diluting the tear film and reducing hyperosmolarity.[11][12]
Quantitative Data on CMC Formulations
The formulation of CMC-based artificial tears involves careful selection of polymer concentration, viscosity, and osmolarity to balance efficacy with patient comfort.
Table 1: Physicochemical Properties of Common CMC Ophthalmic Formulations
| Parameter | Typical Range | Rationale & Considerations | Citations |
| CMC Concentration (% w/v) | 0.25% - 1.0% | Higher concentrations provide greater viscosity and longer retention time. However, concentrations above 1.0% may lead to transient blurred vision and eyelid debris. | [6][13][14] |
| Viscosity (at low shear, cP) | 5 - 150 cP | Formulations are typically pseudoplastic (shear-thinning), with lower viscosity during blinking to minimize blurring and higher viscosity between blinks for retention. Ideal viscosity is often cited in the 6-25 mPa·s range. | [13][15][16] |
| Osmolarity (mOsm/L) | 150 - 300 (Hypo- to Iso-osmolar) | Hypo-osmolar formulations are designed to counteract the hyperosmolarity of the tear film in DED patients. | [12][17][18][19] |
| pH | 6.6 - 7.8 | Formulated to be close to the physiological pH of natural tears to minimize stinging or discomfort upon instillation. | [15][19][20] |
| Other Polymers/Excipients | Hyaluronic Acid (HA), Glycerin, Electrolytes | Often combined with other polymers like HA for synergistic effects on viscosity and hydration, or with osmoprotectants like glycerin and essential electrolytes to support ocular surface health. | [13][21][22] |
Table 2: Summary of Comparative Clinical Efficacy Data for CMC-Based Formulations
| Comparison | Key Efficacy Endpoints | Summary of Findings | Citations |
| CMC 0.5% vs. HPMC 0.3% | OSDI, TBUT, Schirmer's Test | Both formulations were effective in reducing symptoms. Some studies suggest CMC 0.5% may be superior in lowering the severity of symptoms, while others find them equally efficacious. | [7][11] |
| CMC vs. Hyaluronic Acid (HA) | TBUT, Corneal/Conjunctival Staining | Efficacy appears comparable. A meta-analysis suggested a non-statistically significant trend towards better efficacy for CMC over HA, potentially due to longer tear retention time. | [23] |
| CMC alone vs. CMC + Glycerin/Electrolytes | OSDI, TBUT, Schirmer's Test | The combination formulation with glycerin and electrolytes showed significantly greater improvement in TBUT, Schirmer test scores, and OSDI scores compared to plain CMC. | [22] |
| CMC alone vs. CMC + HA | Viscosity, Patient Comfort | The combination of CMC and HA demonstrates a synergistic increase in low-shear viscosity, potentially improving ocular retention without increasing blur during blinking. | [13][14] |
Abbreviations: OSDI (Ocular Surface Disease Index); TBUT (Tear Break-Up Time); HPMC (Hydroxypropyl Methylcellulose).
Experimental Protocols
Protocol 1: Preclinical Efficacy Evaluation in a Murine Model of Dry Eye
This protocol describes the induction of DED in mice and the subsequent evaluation of a test formulation.
1. Induction of Dry Eye (Desiccating Stress Model): a. Animal Selection: Use 8-12 week old female C57BL/6 mice. b. Housing: House mice in a controlled environment chamber with low relative humidity (<20%), constant air flow, and a 12-hour light/dark cycle. c. Systemic Treatment: Administer subcutaneous injections of scopolamine (B1681570) (0.5 mg/0.2 ml) four times daily to inhibit tear secretion. d. Duration: Maintain these conditions for 7-14 days to induce significant ocular surface changes characteristic of DED.[24][25]
2. Treatment Protocol: a. Grouping: Randomly divide mice into groups: Naive (no DED), DED + Vehicle Control, and DED + CMC Test Formulation. b. Dosing: Instill 5 µL of the test or vehicle formulation into the conjunctival sac of each eye, 2-4 times daily.
3. Efficacy Assessment: a. Tear Production (Phenol Red Thread Test): i. Without anesthesia, place a phenol (B47542) red-impregnated cotton thread into the lateral canthus of the conjunctival fornix for 60 seconds. ii. Remove the thread and measure the length of the color change (in mm). A shorter red length indicates lower tear volume.[24] b. Corneal Epithelial Damage (Fluorescein Staining): i. Instill 1 µL of 0.5% sodium fluorescein (B123965) onto the ocular surface. ii. After 1 minute, gently rinse with saline. iii. Examine the cornea with a slit-lamp biomicroscope using a cobalt blue light. iv. Grade the degree of punctate epithelial erosions on a standardized scale (e.g., 0-4).[24] c. Histology (Goblet Cell Density): i. At the end of the study, euthanize the mice and excise the eyeballs. ii. Fix tissues in 10% formalin, embed in paraffin, and section the conjunctiva. iii. Perform Periodic acid-Schiff (PAS) staining to identify mucin-filled goblet cells. iv. Quantify the number of goblet cells per unit area of conjunctival epithelium using light microscopy. A decrease in density is indicative of DED.[25]
Protocol 2: Clinical Trial Protocol for a CMC-Based Artificial Tear
This protocol outlines a typical randomized controlled trial (RCT) to assess the safety and efficacy of a new CMC formulation in human subjects.
1. Study Design:
- A multicenter, randomized, double-masked, active-controlled, parallel-group study.[26]
2. Patient Population: a. Inclusion Criteria: i. Age ≥ 18 years. ii. Diagnosis of DED based on both signs and symptoms. iii. Ocular Surface Disease Index (OSDI) score ≥ 23. iv. Tear Break-Up Time (TBUT) ≤ 5 seconds in at least one eye. v. Schirmer's I Test score (without anesthesia) ≤ 10 mm/5 min in at least one eye. vi. Best-corrected visual acuity of 20/200 or better.[26] b. Exclusion Criteria: i. Active ocular infection, inflammation, or allergy. ii. History of ocular surgery within the last 6 months. iii. Use of certain systemic medications known to cause dry eye (e.g., antihistamines, anticholinergics). iv. Punctal plug use or planned insertion.[26]
3. Treatment Arms:
- Test Group: Preservative-free 0.5% CMC formulation.
- Control Group: Marketed, preservative-free artificial tear (e.g., 0.18% sodium hyaluronate).
- Dosing Regimen: Instill one drop in each eye, four times daily (QID) for 12 weeks.
4. Efficacy and Safety Endpoints: a. Primary Endpoints: i. Change from baseline in OSDI score at Week 12. ii. Change from baseline in total corneal fluorescein staining score at Week 12. b. Secondary Endpoints: i. Change from baseline in TBUT. ii. Change from baseline in Schirmer's Test score. iii. Change from baseline in conjunctival staining score. iv. Patient-reported symptoms (e.g., burning, stinging, foreign body sensation) via Visual Analogue Scale (VAS). c. Safety Assessments: i. Incidence of treatment-emergent adverse events (AEs). ii. Slit-lamp biomicroscopy findings. iii. Best-corrected visual acuity.
5. Study Schedule:
- Screening Visit (Day -14 to -1): Assess eligibility.
- Baseline/Randomization (Day 0): Dispense study medication.
- Follow-up Visits (Week 2, Week 6, Week 12): Conduct all efficacy and safety assessments.
Visualizations: Pathways and Workflows
Diagram 1: Pathophysiology of Dry Eye Disease and CMC Intervention Points
Caption: The vicious cycle of DED and points of intervention by CMC formulations.
Diagram 2: Preclinical Study Workflow for a Novel CMC Formulation
Caption: Workflow for evaluating CMC formulations in a preclinical DED model.
Diagram 3: Clinical Trial Workflow for a CMC-Based Artificial Tear
Caption: High-level workflow for a typical Phase 3 clinical trial of a DED therapy.
References
- 1. National Journal of Physiology, Pharmacy and Pharmacology [njppp.com]
- 2. mdpi.com [mdpi.com]
- 3. vihochem.com [vihochem.com]
- 4. vihochem.com [vihochem.com]
- 5. exphar.com [exphar.com]
- 6. Carboxymethylcellulose (Refresh, TheraTears, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 7. Carboxymethyl Cellulose versus Hydroxypropyl Methylcellulose Tear Substitutes for Dry Eye Due to Computer Vision Syndrome: Comparison of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vihochem.com [vihochem.com]
- 9. reviewofoptometry.com [reviewofoptometry.com]
- 10. The pathophysiology of dry eye disease: What we know and future directions for research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of the Efficacy of Carboxymethylcellulose 0.5%, Hydroxypropyl-guar Containing Polyethylene Glycol 400/Propylene Glycol, and Hydroxypropyl Methyl Cellulose 0.3% Tear Substitutes in Improving Ocular Surface Disease Index in Cases of Dry Eye - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Investigating the potential benefits of a new artificial tear formulation combining two polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. thepharmajournal.com [thepharmajournal.com]
- 16. Biopolymers in Mucoadhesive Eye Drops for Treatment of Dry Eye and Allergic Conditions: Application and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bjo.bmj.com [bjo.bmj.com]
- 18. Effect of osmolarity of artificial tear drops on relief of dry eye symptoms: BJ6 and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. pharmahealthsciences.net [pharmahealthsciences.net]
- 21. Effect of combined sodium hyaluronate and this compound on ocular surface in rat dry eye model -Korean Journal of Veterinary Research | Korea Science [koreascience.kr]
- 22. jcdronline.org [jcdronline.org]
- 23. Efficacy of Carboxymethylcellulose and Hyaluronate in Dry Eye Disease: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. iris-pharma.com [iris-pharma.com]
- 25. Animal models of dry eye disease: Useful, varied and evolving (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Points to consider when developing drugs for dry eye syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Detailed Methodology for Crosslinking Carboxymethyl Cellulose with Citric Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the crosslinking of carboxymethyl cellulose (B213188) (CMC) with citric acid (CA), a non-toxic and cost-effective crosslinking agent. This methodology is of significant interest for the development of biodegradable and biocompatible hydrogels for various applications, including drug delivery, wound dressings, and agriculture.[1][2][3]
Introduction
Carboxymethyl cellulose (CMC), a derivative of cellulose, is a water-soluble polymer known for its high viscosity, biocompatibility, and biodegradability.[2][3] However, in its native form, CMC dissolves in aqueous environments, limiting its application where structural integrity is required. Crosslinking CMC chains transforms the soluble polymer into a three-dimensional hydrogel network that can absorb and retain large amounts of water or biological fluids without dissolving.[4]
Citric acid has emerged as a preferred crosslinking agent over potentially toxic chemicals due to its safety, availability, and efficiency.[1][2] The crosslinking process, based on an esterification reaction, enhances the mechanical stability and modulates the swelling properties of the resulting hydrogel, making it suitable for a wide range of applications.[1][2]
Chemical Crosslinking Mechanism
The crosslinking of CMC with citric acid is a chemical process that occurs at elevated temperatures. The reaction proceeds in two main steps:
-
Anhydride (B1165640) Formation: Upon heating, citric acid undergoes intramolecular dehydration to form a cyclic anhydride intermediate.[2][5]
-
Esterification: The cyclic anhydride then reacts with the hydroxyl groups (-OH) present on the CMC polymer chains, forming ester bonds. This creates a stable, three-dimensional network structure.[1][2]
This esterification reaction is crucial for the formation of a hydrogel with enhanced mechanical properties and controlled swelling behavior.[1]
References
- 1. eprints.usm.my [eprints.usm.my]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Synthesis and Applications of this compound Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrogel and Effects of Crosslinking Agent on Cellulose-Based Hydrogels: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsonline.com [ijpsonline.com]
Application Notes and Protocols: Carboxymethyl Cellulose as a Thickener in Cell Culture Media
Introduction
Carboxymethyl cellulose (B213188) (CMC), a water-soluble polymer derived from cellulose, is a versatile and widely used thickener in various industries, including pharmaceuticals and food.[1][2][3] In the realm of cell culture, manipulating the viscosity of the growth medium can be advantageous for specific applications. Increasing media viscosity can provide a more three-dimensional (3D) like environment, protect cells from shear stress in bioreactors, and modulate cellular functions through mechanotransduction.[4][5] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of carboxymethyl cellulose as a thickener in cell culture media.
Principle
The addition of CMC to a cell culture medium increases its viscosity in a concentration-dependent manner.[2][6] This alteration of the physical environment can influence cell behavior, including proliferation, differentiation, and migration. The underlying mechanism often involves mechanotransduction, the process by which cells convert mechanical stimuli into biochemical signals. A key pathway in this process is the Hippo signaling pathway, where mechanical cues can regulate the activity of the transcriptional co-activators YAP and TAZ.
Materials and Reagents
-
This compound sodium salt (cell culture grade, sterile)
-
Basal cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100X)
-
L-Glutamine
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypan Blue solution (0.4%)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO (Dimethyl sulfoxide)
-
Sterile conical tubes (15 mL and 50 mL)
-
Serological pipettes
-
Cell culture flasks or plates
-
Hemocytometer
-
Microplate reader
Data Presentation
The viscosity of a CMC solution is dependent on its concentration, the type of solvent, and the temperature.[2][6] The addition of media components such as salts and serum can also influence the final viscosity.
Table 1: Viscosity of this compound in Aqueous Solution
| CMC Concentration (% w/v) | Viscosity (cP) at 25°C |
| 0.5 | ~50-100 |
| 1.0 | 1500-3000 (High Viscosity Grade)[6] |
| 1.5 | ~4000-6000 |
| 2.0 | ~7000-10000 |
Note: Viscosity is highly dependent on the molecular weight and degree of substitution of the CMC used. The values presented are approximate and should be empirically determined for the specific CMC product.
Table 2: Effect of Fetal Bovine Serum (FBS) on the Viscosity of RPMI-1640 Medium at 37°C
| FBS Concentration (% v/v) | Dynamic Viscosity (mPa·s) | % Increase in Viscosity Compared to Water |
| 0 | 0.733 | ~6% |
| 5 | 0.848 | ~22% |
| 10 | 0.958 | ~38% |
| 20 | 1.086 | ~57% |
Data adapted from a study on the rheological properties of culture media.[7][8][9] The viscosity of water at 37°C is approximately 0.6913 mPa·s.
Experimental Protocols
Protocol 1: Preparation of Sterile CMC-Thickened Cell Culture Medium
This protocol describes the preparation of 100 mL of complete cell culture medium containing a final concentration of 0.5% (w/v) CMC.
-
Prepare a Sterile CMC Stock Solution (e.g., 5% w/v): a. In a sterile biological safety cabinet, weigh 5 g of sterile, cell culture grade this compound powder. b. In a sterile bottle, add the CMC powder to 100 mL of sterile PBS or basal medium without supplements. c. Aseptically stir the solution at room temperature until the CMC is fully dissolved. This may take several hours. Avoid vigorous shaking to prevent excessive foaming. d. The resulting solution is a 5% (w/v) CMC stock solution.
-
Prepare Complete Cell Culture Medium: a. In a sterile 100 mL bottle, combine the following:
- 80 mL of basal medium (e.g., DMEM)
- 10 mL of Fetal Bovine Serum (10% final concentration)
- 1 mL of Penicillin-Streptomycin (1X final concentration)
- 1 mL of L-Glutamine (if required for the basal medium)
-
Prepare CMC-Thickened Medium: a. To the 92 mL of prepared complete medium, aseptically add 8 mL of the 5% sterile CMC stock solution to achieve a final CMC concentration of 0.46% (w/v). Adjust the volume of CMC stock solution as needed for your desired final concentration. b. Mix the final solution gently by inverting the bottle several times. c. The CMC-thickened medium is now ready for use.
Protocol 2: Evaluation of Cell Viability using Trypan Blue Exclusion Assay
This assay distinguishes between viable and non-viable cells based on membrane integrity.[10][11][12][13][14]
-
Cell Harvesting: a. For adherent cells, wash with PBS and detach using a suitable dissociation reagent (e.g., Trypsin-EDTA). Neutralize the trypsin with complete medium. For suspension cells, directly collect the cell suspension. b. Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes. c. Discard the supernatant and resuspend the cell pellet in 1 mL of fresh, pre-warmed complete medium (with or without CMC).
-
Staining: a. In a microcentrifuge tube, mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution.[14] b. Incubate at room temperature for 1-2 minutes.
-
Cell Counting: a. Load 10 µL of the cell-trypan blue mixture into a hemocytometer. b. Under a light microscope, count the number of viable (clear) and non-viable (blue) cells in the four large corner squares. c. Calculate the percentage of viable cells:
- % Viability = (Number of viable cells / Total number of cells) x 100
Protocol 3: Assessment of Cell Proliferation using MTT Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell proliferation.[15][16][17][18][19]
-
Cell Seeding: a. Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of the appropriate culture medium (control and CMC-thickened). b. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: a. After the incubation period, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[15][18] b. Incubate the plate for another 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization of Formazan Crystals: a. Carefully remove the medium from each well. b. Add 100 µL of DMSO to each well to dissolve the formazan crystals. c. Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Absorbance Measurement: a. Measure the absorbance at 570 nm using a microplate reader. b. A higher absorbance value corresponds to a higher number of viable, metabolically active cells.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Properties of Sodium this compound and Factors Affecting Viscosity of CMC - KIMA CHEMICAL CO.,LTD. [kimacellulose.com]
- 3. celluloseether.com [celluloseether.com]
- 4. Detecting cell lysis using viscosity monitoring in E. coli fermentation to prevent product loss - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Developments of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carboxymethylcellulose sodium salt, High viscosity (CMC) [himedialabs.com]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. revvity.com [revvity.com]
- 11. Trypan Blue Dye Exclusion Assay | AAT Bioquest [aatbio.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Trypan Blue Exclusion | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. broadpharm.com [broadpharm.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
Application Notes and Protocols for Carboxymethyl Cellulose-Based Nanoparticles in Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboxymethyl cellulose (B213188) (CMC), a water-soluble, biodegradable, and biocompatible derivative of cellulose, has emerged as a promising polymer for the development of nanoparticles for targeted cancer therapy.[1] Its anionic nature, mucoadhesive properties, and the presence of abundant carboxyl and hydroxyl groups on its backbone allow for easy surface modification and drug conjugation.[2] These characteristics make CMC an ideal candidate for designing sophisticated drug delivery systems that can enhance the therapeutic efficacy of anticancer agents while minimizing systemic toxicity.[3]
These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and in vitro evaluation of CMC-based nanoparticles for targeted cancer therapy. The focus is on creating a versatile platform that can be adapted for various anticancer drugs and targeting strategies.
Data Presentation: Summary of Physicochemical Properties
The following tables summarize quantitative data from various studies on CMC-based nanoparticles, providing a comparative overview of their key characteristics.
Table 1: Particle Size and Polydispersity Index (PDI) of CMC-Based Nanoparticles
| Nanoparticle Formulation | Synthesis Method | Average Particle Size (nm) | Polydispersity Index (PDI) | Reference(s) |
| Gliadin-CMC Nanoparticles | Complex Coacervation | 369 - 395 | ~0.2 | [4] |
| Quercetin-loaded CMC Nanogels | Not Specified | ~151.6 | 0.14 | [1] |
| Zein-CMC Nanoparticles | Self-assembly | ~159.4 | Not Specified | [5] |
| CMC-based Nanoparticles | Not Specified | ~180 | Not Specified | [6] |
| Doxorubicin-loaded CMC-ME2MO | Not Specified | Not Specified | Not Specified | [7] |
Table 2: Zeta Potential, Drug Loading Content (DLC), and Encapsulation Efficiency (EE) of CMC-Based Nanoparticles
| Nanoparticle Formulation | Zeta Potential (mV) | Drug | Drug Loading Content (%) | Encapsulation Efficiency (%) | Reference(s) |
| Quercetin-loaded CMC Nanogels | +44.49 | Quercetin | Not Specified | Not Specified | [1] |
| Betulinic Acid & HCPT-loaded CMC | Not Specified | Betulinic Acid, HCPT | ~23 (BA), ~21.15 (HCPT) | Not Specified | [6] |
| Doxorubicin-loaded CMC-ME2MO | Not Specified | Doxorubicin | 16.64 | 99.78 | [7] |
| Paclitaxel-loaded Zein-CMC | Not Specified | Paclitaxel | Not Specified | 95.5 | [5] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis, drug loading, surface functionalization, and characterization of CMC-based nanoparticles.
Protocol 1: Synthesis of CMC Nanoparticles via Ionic Gelation
This protocol describes the formation of CMC nanoparticles through electrostatic interactions with a crosslinking agent.
Materials:
-
Carboxymethyl cellulose (CMC)
-
Calcium chloride (CaCl₂) or other multivalent cation salt
-
Deionized (DI) water
-
Magnetic stirrer
-
Syringe pump
Procedure:
-
Prepare a 0.1% (w/v) CMC solution by dissolving CMC powder in DI water with continuous stirring until a homogenous solution is obtained.
-
Prepare a 0.2% (w/v) CaCl₂ solution in DI water.
-
Place the CMC solution on a magnetic stirrer and stir at a moderate speed.
-
Using a syringe pump, add the CaCl₂ solution dropwise to the CMC solution at a constant flow rate (e.g., 0.5 mL/min).
-
Nanoparticles will form spontaneously upon the addition of the crosslinking agent.
-
Continue stirring for 30 minutes after the addition of the CaCl₂ solution is complete to ensure the formation of stable nanoparticles.
-
The resulting nanoparticle suspension can be purified by centrifugation and resuspension in DI water to remove unreacted reagents.
Protocol 2: Synthesis of CMC Nanoparticles by Nanoprecipitation
This method is suitable for forming nanoparticles from amphiphilic CMC conjugates.
Materials:
-
Amphiphilically modified CMC (e.g., CMC-graft-hydrophobic molecule)
-
A water-miscible organic solvent (e.g., acetone, ethanol, or tetrahydrofuran)
-
DI water
-
Magnetic stirrer
Procedure:
-
Dissolve the amphiphilically modified CMC in the chosen organic solvent to a concentration of 1-5 mg/mL.
-
Place a volume of DI water (typically 10 times the volume of the organic phase) in a beaker and stir vigorously on a magnetic stirrer.
-
Rapidly inject the CMC solution into the stirring water.
-
The rapid solvent displacement will cause the hydrophobic parts of the CMC to collapse, leading to the self-assembly of nanoparticles.
-
Continue stirring for several hours (or overnight) to allow for the complete evaporation of the organic solvent.
-
The resulting nanoparticle suspension can be used directly or concentrated and purified as needed.[8][9]
Protocol 3: Doxorubicin (DOX) Loading into CMC Nanoparticles
This protocol describes a passive loading method for the anticancer drug doxorubicin.
Materials:
-
CMC nanoparticle suspension
-
Doxorubicin hydrochloride (DOX)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Magnetic stirrer
-
Dialysis membrane (MWCO 12-14 kDa)
Procedure:
-
Disperse the prepared CMC nanoparticles in PBS.
-
Prepare a stock solution of DOX in DI water.
-
Add the DOX solution to the nanoparticle suspension at a desired drug-to-polymer weight ratio (e.g., 1:5).
-
Stir the mixture at room temperature for 24 hours in the dark to allow for drug encapsulation.
-
To remove unloaded DOX, transfer the nanoparticle-drug mixture into a dialysis bag.
-
Dialyze against a large volume of DI water for 48 hours, with frequent changes of the dialysis medium.
-
The purified DOX-loaded nanoparticle suspension can be collected and stored at 4°C.[10]
Protocol 4: Surface Functionalization with Folic Acid using EDC/NHS Chemistry
This protocol details the covalent conjugation of folic acid to the surface of CMC nanoparticles for active targeting.[11]
Materials:
-
CMC nanoparticles with surface amine groups (can be introduced by modifying CMC with an amine-containing linker)
-
Folic acid (FA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0
-
Coupling buffer: PBS, pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Dialysis membrane (MWCO 12-14 kDa)
Procedure:
-
Activation of Folic Acid:
-
Dissolve folic acid in a small amount of DMSO.
-
Dilute the folic acid solution in the activation buffer.
-
Add EDC and NHS to the folic acid solution (a molar excess of EDC and NHS to FA is recommended, e.g., 2:1 and 5:1 respectively).
-
Stir the reaction mixture for 15-30 minutes at room temperature in the dark to activate the carboxyl groups of folic acid.
-
-
Conjugation to Nanoparticles:
-
Adjust the pH of the CMC nanoparticle suspension to 7.4 with the coupling buffer.
-
Add the activated folic acid solution to the nanoparticle suspension.
-
Stir the reaction mixture for at least 2 hours at room temperature, or overnight at 4°C, in the dark.
-
-
Purification:
-
Purify the folate-conjugated nanoparticles by dialysis against DI water for 48 hours to remove unreacted reagents.
-
Protocol 5: Characterization of Nanoparticles
Instrument: Zetasizer or similar DLS instrument.
Procedure:
-
Dilute the nanoparticle suspension in DI water to an appropriate concentration (typically 0.1-1.0 mg/mL).
-
Filter the diluted sample through a 0.45 µm syringe filter to remove any large aggregates or dust.
-
Transfer the sample to a clean cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the measurement temperature (typically 25°C).
-
Perform the measurement according to the instrument's software instructions.
-
Record the Z-average diameter (particle size) and the PDI. Perform measurements in triplicate.
Instrument: Zetasizer or similar instrument with zeta potential measurement capability.
Procedure:
-
Dilute the nanoparticle suspension in 10 mM NaCl solution to an appropriate concentration.
-
Transfer the sample to a disposable folded capillary cell, ensuring no air bubbles are trapped.
-
Place the cell in the instrument.
-
Perform the measurement according to the instrument's software instructions.
-
Record the zeta potential in millivolts (mV). Perform measurements in triplicate.[12]
Procedure:
-
Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.
-
Allow the sample to adhere for a few minutes.
-
Wick away the excess liquid with filter paper.
-
(Optional) For negative staining, add a drop of a heavy metal stain (e.g., 2% phosphotungstic acid) to the grid for 1-2 minutes, then wick away the excess.
-
Allow the grid to air-dry completely before imaging.
-
Observe the sample under a transmission electron microscope at an appropriate acceleration voltage.
Instrument: UV-Vis Spectrophotometer.
Procedure:
-
Prepare a Calibration Curve:
-
Prepare a series of standard solutions of the free drug (e.g., doxorubicin) in a suitable solvent at known concentrations.
-
Measure the absorbance of each standard at the drug's maximum absorbance wavelength (λmax for DOX is ~480 nm).
-
Plot a graph of absorbance versus concentration to generate a standard calibration curve.
-
-
Quantify Loaded Drug:
-
Take a known volume of the drug-loaded nanoparticle suspension and lyophilize it to obtain a dry powder.
-
Dissolve a known weight of the lyophilized powder in a solvent that dissolves both the polymer and the drug, to release the encapsulated drug.
-
Measure the absorbance of this solution using the UV-Vis spectrophotometer.
-
Determine the concentration of the drug using the calibration curve.
-
-
Calculate DLC and EE:
-
Drug Loading Content (DLC %): DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
Encapsulation Efficiency (EE %): EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100
-
Protocol 6: In Vitro Drug Release Study
This protocol assesses the release of the encapsulated drug from the nanoparticles over time, often under different pH conditions to simulate physiological and tumor environments.
Materials:
-
Drug-loaded nanoparticle suspension
-
Release media: PBS at pH 7.4 and an acidic buffer (e.g., acetate (B1210297) buffer at pH 5.5)
-
Dialysis membrane (with a molecular weight cut-off that allows the free drug to pass through but retains the nanoparticles)
-
Shaking incubator or water bath
-
UV-Vis Spectrophotometer
Procedure:
-
Place a known amount of the drug-loaded nanoparticle suspension into a dialysis bag.
-
Seal the dialysis bag and immerse it in a known volume of the release medium (e.g., 50 mL of PBS pH 7.4) in a beaker.
-
Place the beaker in a shaking incubator at 37°C.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.
-
Replenish the withdrawn volume with an equal amount of fresh release medium to maintain sink conditions.
-
Measure the concentration of the released drug in the collected aliquots using a UV-Vis spectrophotometer.
-
Calculate the cumulative percentage of drug released at each time point.
-
Repeat the experiment using the acidic buffer (pH 5.5) to evaluate pH-responsive release.[13]
Protocol 7: In Vitro Cytotoxicity Assay (MTT Assay)
This assay evaluates the toxicity of the drug-loaded nanoparticles against cancer cells.
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
96-well plates
-
Drug-loaded nanoparticles, empty nanoparticles, and free drug solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the free drug, empty nanoparticles, and drug-loaded nanoparticles in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared dilutions to the respective wells. Include untreated cells as a control.
-
Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, add 10 µL of the MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability (%) as follows: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
Visualizations: Diagrams of Key Processes and Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and biological pathways relevant to targeted cancer therapy with CMC-based nanoparticles.
Caption: Experimental workflow for CMC-based nanoparticles.
Caption: Folate receptor-mediated endocytosis pathway.
Caption: Simplified EGFR signaling pathway in cancer.
Caption: Intrinsic apoptosis pathway via Caspase-3.
References
- 1. Novel this compound-Based Hydrogel with Core–Shell Fe3O4@SiO2 Nanoparticles for Quercetin Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments of this compound | MDPI [mdpi.com]
- 3. [2507.18299] Synthesis of nanoparticles from this compound using one-pot hydrothermal carbonization for Drug Entrapment Studies [arxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Self-assembled zein–sodium this compound nanoparticles as an effective drug carrier and transporter - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synergistic antitumor effects of doxorubicin-loaded this compound nanoparticle in combination with endostar for effective treatment of non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Doxorubicin loaded Polymeric Nanoparticulate Delivery System to overcome drug resistance in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Doxorubicin-Conjugated Nanoparticles for Potential Use as Drug Delivery Systems | MDPI [mdpi.com]
The Role of Carboxymethyl Cellulose (CMC) as a Stabilizing Agent in Food Products: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboxymethyl cellulose (B213188) (CMC), a cellulose derivative, is a widely utilized hydrocolloid in the food industry, prized for its efficacy as a stabilizing agent.[1] Its ability to modify viscosity, inhibit crystal growth, and prevent phase separation makes it an indispensable ingredient in a vast array of food products, including dairy, baked goods, beverages, and frozen desserts.[2][3][4] This document provides detailed application notes and experimental protocols for the incorporation and evaluation of CMC as a stabilizing agent in various food matrices.
Mechanism of Stabilization
CMC is an anionic, water-soluble polymer.[5] Its stabilizing properties stem from its molecular structure and its interaction with water and other components in the food system. The primary mechanisms of stabilization include:
-
Viscosity Enhancement and Network Formation: In aqueous solutions, CMC hydrates to form a viscous solution or a gel-like network. This increased viscosity slows down the movement of dispersed particles, such as fat globules, pulp, or protein micelles, thereby preventing their sedimentation or creaming.[1][6]
-
Water Binding and Moisture Retention: The carboxymethyl groups along the cellulose backbone have a high affinity for water, enabling CMC to bind and hold water molecules.[6] This property is crucial for preventing syneresis in dairy products, reducing ice crystal growth in frozen foods, and extending the shelf life of baked goods by maintaining moisture.[2][7]
-
Interfacial Adsorption and Emulsion Stabilization: CMC can adsorb at oil-water interfaces, forming a protective layer around oil droplets.[8] This steric and electrostatic repulsion prevents the droplets from coalescing, thus stabilizing the emulsion.[9]
-
Protein Interaction: In acidified dairy products, CMC can interact with positively charged casein micelles, preventing their aggregation and precipitation, which is a common issue at low pH levels.[2][8][10]
Application Notes
The application of CMC as a stabilizer is highly dependent on the specific food product and the desired textural and stability characteristics.
Dairy Products (Yogurt, Ice Cream, Acidified Milk Drinks)
In dairy applications, CMC is utilized to control texture, prevent whey separation (syneresis), and inhibit ice crystal formation.[4][11]
-
Yogurt: CMC increases the viscosity of yogurt, resulting in a creamier mouthfeel and improved texture.[12] It also enhances water holding capacity, which prevents the separation of whey during storage.[12]
-
Ice Cream: As a primary stabilizer, CMC is crucial for controlling the growth of ice crystals during freezing and temperature fluctuations, which maintains a smooth and creamy texture.[2][13] It also improves the melting resistance of ice cream.[2][14]
-
Acidified Milk Drinks: CMC stabilizes casein proteins at low pH, preventing their aggregation and sedimentation.[3][5][10][13][15][16] This is achieved through electrostatic interactions between the anionic CMC and the positively charged protein surfaces.[3][16]
Baked Goods (Gluten-Free Bread, Cakes, Tortillas)
In baked goods, CMC is primarily used to improve moisture retention, enhance dough handling properties, and provide structure, especially in gluten-free formulations.[17][18]
-
Gluten-Free Bread: CMC mimics the viscoelastic properties of gluten, improving dough strength, gas retention, and loaf volume.[18] It also significantly improves moisture retention, leading to a softer crumb and extended shelf life.[17]
-
Cakes: The addition of CMC to cake batter improves its viscosity and stability, leading to a more uniform crumb structure and increased volume.[18][19]
-
Tortillas: CMC is added to tortillas to increase their pliability and extend their shelf life by retaining moisture and retarding staling.[4][20][21][22][23]
Beverages (Fruit Juices, Pulp-Containing Drinks)
In beverages, CMC acts as a thickener and suspending agent, improving mouthfeel and preventing the sedimentation of pulp or other suspended solids.[1][14][24]
-
Fruit Juices with Pulp: CMC increases the viscosity of the juice, keeping fruit pulp and other particles evenly suspended, which ensures a consistent appearance and texture.[1][14][25][26]
Sauces and Dressings
CMC is a key stabilizer in sauces and dressings, where it provides viscosity, prevents phase separation (emulsion stability), and enhances mouthfeel.[3]
-
Salad Dressings: As an emulsifier and thickener, CMC prevents the separation of oil and water phases, ensuring a stable and homogenous product.[17][27]
Quantitative Data on CMC Application
The following tables summarize typical usage levels of CMC and its quantitative effects on various food product properties.
| Food Product Category | Typical CMC Concentration (% w/w) | Primary Function(s) |
| Dairy Products | 0.1 - 0.5 | Thickening, Gelling, Emulsion Stabilization, Prevention of Syneresis, Ice Crystal Control |
| Baked Goods | 0.1 - 1.0 | Moisture Retention, Dough Conditioning, Structure Improvement (Gluten-Free) |
| Beverages | 0.1 - 0.4 | Thickening, Suspension of Solids, Mouthfeel Improvement |
| Sauces & Dressings | 0.2 - 1.0 | Thickening, Emulsion Stabilization |
| Frozen Desserts | 0.1 - 0.5 | Ice Crystal Inhibition, Texture Improvement, Meltdown Control |
| Meat Products | 0.2 - 0.8 | Water Retention, Texture Improvement |
| Food Product | CMC Concentration (% w/w) | Measured Parameter | Observed Effect |
| Acidified Milk Drink | 0.05 | Stability | Increased sedimentation due to bridging flocculation.[13][16] |
| 0.3 | Stability | Reduced sedimentation and improved stability.[13][16] | |
| 0.6 | Particle Size | Monomodal distribution with particle size <1 µm, indicating a stable system.[10] | |
| Gluten-Free Bread | 0.5 | Bread Volume | Increased bread volume by 15% compared to control. |
| Ice Cream | 0.2 - 0.4 | Melting Rate | Decreased melting rate with increasing CMC concentration.[2] |
| 0.2 - 0.4 | Sensory Score (Texture) | Significantly improved texture scores with increasing CMC concentration.[2] | |
| Yogurt | 0.25 | Viscosity | Increased viscosity compared to control.[28] |
| 0.25 | Water Holding Capacity | Decreased water holding capacity and increased syneresis compared to control.[28] | |
| Passion Fruit Nectar | 0.1 - 0.2 | Sedimentation | Relatively stable suspension with no notable phase separation.[25] |
| Sausages | > 0.7 | Batter Stability | Destabilization of the batter.[29] |
| < 2.0 (MCC) | Firmness & Water Binding | Improved firmness while maintaining water binding capacity.[29] | |
| Corn Tortillas | 0.5 | Shelf-life & Elasticity | Produced the most elastic tortillas with a shelf-life of 18-24 days.[20] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of CMC as a stabilizing agent.
Protocol 1: Preparation of CMC Stock Solution
Objective: To prepare a standardized stock solution of CMC for incorporation into food formulations.
Materials:
-
Carboxymethyl cellulose (food grade)
-
Distilled water
-
Magnetic stirrer and stir bar
-
Beaker
-
Weighing scale
Procedure:
-
Determine the desired concentration of the CMC stock solution (e.g., 2% w/v).
-
Weigh the required amount of CMC powder.
-
Measure the corresponding volume of distilled water and place it in a beaker on a magnetic stirrer.
-
Start stirring the water at a speed that creates a vortex without splashing.
-
Slowly and steadily sprinkle the CMC powder into the vortex. Avoid dumping the powder at once to prevent the formation of lumps.
-
Continue stirring until the CMC is fully dispersed and the solution becomes clear and viscous. This may take 30-60 minutes.
-
Cover the beaker and allow the solution to hydrate (B1144303) for at least 4 hours, or preferably overnight, at room temperature to ensure complete hydration.
Protocol 2: Viscosity Measurement of a Liquid Food Product
Objective: To determine the effect of CMC on the viscosity of a liquid food product (e.g., beverage, sauce).
Materials:
-
Food product samples with varying concentrations of CMC
-
Rotational viscometer with appropriate spindle
-
Temperature-controlled water bath
-
Beaker
Procedure:
-
Prepare samples of the food product with different concentrations of CMC (e.g., 0%, 0.1%, 0.3%, 0.5% w/w).
-
Equilibrate the samples to a specific temperature (e.g., 25°C) using the water bath.
-
Select an appropriate spindle and rotational speed for the viscometer based on the expected viscosity of the sample.
-
Pour a sufficient volume of the sample into a beaker.
-
Immerse the viscometer spindle into the sample up to the marked level.
-
Start the viscometer and allow the reading to stabilize.
-
Record the viscosity reading in centipoise (cP) or Pascal-seconds (Pa·s).
-
Repeat the measurement at different rotational speeds to assess the shear-thinning behavior of the sample.
-
Clean the spindle thoroughly between measurements.
-
Repeat the procedure for all samples.
Protocol 3: Emulsion Stability Assessment (Creaming Index)
Objective: To evaluate the ability of CMC to stabilize an oil-in-water emulsion by measuring the creaming index over time.
Materials:
-
Oil-in-water emulsion samples with varying concentrations of CMC
-
Graduated cylinders or test tubes
-
Homogenizer
-
Camera (optional)
Procedure:
-
Prepare oil-in-water emulsions with a fixed oil-to-water ratio and varying concentrations of CMC (e.g., 0%, 0.2%, 0.4%, 0.6% w/w).
-
Homogenize each sample for a specified time and speed to create a uniform emulsion.
-
Immediately after homogenization, pour a known volume (e.g., 10 mL) of each emulsion into a graduated cylinder or test tube.
-
Store the samples undisturbed at room temperature.
-
At regular time intervals (e.g., 0, 1, 3, 7, and 14 days), measure the height of the serum (aqueous) layer that separates at the bottom of the cylinder.
-
Calculate the Creaming Index (CI) using the following formula: CI (%) = (Height of serum layer / Total height of the emulsion) x 100
-
A lower creaming index indicates better emulsion stability.
Protocol 4: Texture Profile Analysis (TPA) of a Solid Food Product
Objective: To quantify the effect of CMC on the textural properties of a solid food product (e.g., gluten-free bread, cake).
Materials:
-
Food product samples with varying concentrations of CMC
-
Texture analyzer with a cylindrical probe
-
Cutting tool for sample preparation
Procedure:
-
Prepare samples of the food product with different concentrations of CMC (e.g., 0%, 0.5%, 1.0% w/w).
-
Cut uniform-sized samples from the center of the product (e.g., 20 mm x 20 mm x 20 mm cubes).
-
Set the parameters on the texture analyzer:
-
Test mode: Texture Profile Analysis (TPA)
-
Pre-test speed, test speed, and post-test speed (e.g., 1.0 mm/s)
-
Compression distance or percentage (e.g., 50% of the sample height)
-
Trigger force (e.g., 5 g)
-
-
Place a sample on the platform of the texture analyzer, centered under the probe.
-
Start the TPA test, which consists of two consecutive compressions.
-
The software will generate a force-time or force-distance curve and calculate the following parameters:
-
Hardness: Peak force during the first compression.
-
Cohesiveness: Ratio of the positive force area during the second compression to that of the first compression.
-
Springiness: The height that the sample recovers between the end of the first compression and the start of the second compression.
-
Chewiness: Hardness x Cohesiveness x Springiness.
-
Resilience: Ratio of the area during the withdrawal of the first compression to the area of the first compression.
-
-
Perform at least five replicate measurements for each sample.
Protocol 5: Sensory Evaluation of a Food Product
Objective: To assess the impact of CMC on the sensory attributes of a food product using a trained panel.
Materials:
-
Food product samples with varying concentrations of CMC
-
Serving containers (e.g., small cups, plates)
-
Water and unsalted crackers for palate cleansing
-
Sensory evaluation booths or a quiet, odor-free room
-
Sensory ballots
Procedure:
-
Recruit and train a panel of 8-12 individuals on the sensory attributes to be evaluated (e.g., texture, mouthfeel, overall acceptability).
-
Prepare samples of the food product with different concentrations of CMC (e.g., 0%, 0.2%, 0.4% w/w).
-
Code the samples with random three-digit numbers to blind the panelists.
-
Present the samples to the panelists in a randomized order.
-
Instruct the panelists to evaluate each sample for the specified sensory attributes using a structured scale (e.g., a 9-point hedonic scale where 1 = dislike extremely and 9 = like extremely).
-
Provide water and unsalted crackers for panelists to cleanse their palates between samples.
-
Collect the completed ballots and analyze the data statistically (e.g., using ANOVA) to determine if there are significant differences between the samples.
Visualizations
Caption: Mechanisms of food stabilization by this compound (CMC).
Caption: Workflow for Texture Profile Analysis (TPA).
References
- 1. Analysis of the Stabilizing Role of CMC in the Beverage Industry - KIMA CHEMICAL CO.,LTD. [kimacellulose.com]
- 2. researchgate.net [researchgate.net]
- 3. celluloseether.com [celluloseether.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Rheological properties of this compound (CMC) solution: Impact of high intensity ultrasound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. myfoodresearch.com [myfoodresearch.com]
- 8. Rheological behavior of polymer solutions of this compound [scielo.org.mx]
- 9. celluloseether.com [celluloseether.com]
- 10. researchgate.net [researchgate.net]
- 11. Viscosity properties of sodium carboxymethylcellulose solutions | Semantic Scholar [semanticscholar.org]
- 12. plantarchives.org [plantarchives.org]
- 13. researchgate.net [researchgate.net]
- 14. hondocmc.com [hondocmc.com]
- 15. Stabilization of directly acidified protein drinks by single and mixed hydrocolloids—combining particle size, rheology, tribology, and sensory data - PMC [pmc.ncbi.nlm.nih.gov]
- 16. celluloseether.com [celluloseether.com]
- 17. scribd.com [scribd.com]
- 18. curresweb.com [curresweb.com]
- 19. researchgate.net [researchgate.net]
- 20. [Shelf-life and sensorial evaluation of corn tortillas, made with preservatives and texture conditioners] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 22. cerealsgrains.org [cerealsgrains.org]
- 23. krex.k-state.edu [krex.k-state.edu]
- 24. allanchem.com [allanchem.com]
- 25. Suspension stability of passion fruit nectar formulated with this compound: Analysis of sedimentation kinetics | Agroindustrial Science [revistas.unitru.edu.pe]
- 26. hpmcproducer.com [hpmcproducer.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Impact of this compound (CMC) and microcrystalline cellulose (MCC) on functional characteristics of emulsified sausages - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
how to prevent microbial contamination in carboxymethyl cellulose solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing and troubleshooting microbial contamination in carboxymethyl cellulose (B213188) (CMC) solutions.
Frequently Asked Questions (FAQs)
Q1: Why are carboxymethyl cellulose (CMC) solutions prone to microbial contamination?
A1: this compound is a water-soluble polymer derived from cellulose.[1][2] When dissolved in water, it creates a nutrient-rich environment that can support the growth of bacteria and fungi.[3][4] The viscosity of the solution can also trap microorganisms, providing a favorable environment for proliferation.
Q2: What are the common signs of microbial contamination in a CMC solution?
A2: Signs of microbial contamination can include:
-
A noticeable decrease in viscosity over time.[3]
-
Changes in the solution's appearance, such as turbidity, discoloration, or the formation of films or clumps.
-
An unpleasant odor.
-
A shift in the pH of the solution.
Q3: What is the most effective method for sterilizing a CMC solution?
A3: The choice of sterilization method depends on the specific requirements of your experiment and the heat sensitivity of any other components in your formulation.
-
Sterile filtration is often the preferred method for heat-labile solutions, using a 0.2 µm filter.[5]
-
Autoclaving (steam sterilization) is effective but can cause degradation of the CMC polymer, leading to a permanent reduction in viscosity.[6][7] This method involves heating the solution to 121-134°C under high pressure.[8]
-
Gamma irradiation and Ethylene Oxide (EtO) sterilization are typically used for sterilizing dry CMC powder before dissolution.[8][9] These methods can also affect the physicochemical properties of the CMC.[8]
Q4: Can I use preservatives to prevent microbial growth in my CMC solution?
A4: Yes, adding preservatives is a common and effective way to inhibit microbial growth, especially for multi-dose formulations or solutions that will be stored for an extended period.[10][11] The choice of preservative will depend on factors such as the required pH of your solution and its intended application.
Q5: How does the degree of substitution (DS) of CMC affect its susceptibility to microbial contamination?
A5: The degree of substitution is a critical factor. CMC with a higher degree of substitution (greater than 1) has been shown to have a stronger resistance to microbial and enzymatic degradation.[3][4] Higher DS and greater uniformity of substitution enhance this resistance.[4]
Troubleshooting Guide
Issue 1: My CMC solution has become noticeably less viscous.
-
Possible Cause: Microbial contamination is a primary suspect, as microorganisms can enzymatically degrade the CMC polymer.[3]
-
Troubleshooting Steps:
-
Visually inspect the solution for other signs of contamination (turbidity, odor).
-
Perform a microbial limit test to confirm the presence of microorganisms.
-
If contaminated, discard the solution and prepare a fresh, sterile batch using aseptic techniques.
-
Consider incorporating a preservative in your new formulation.
-
Issue 2: I am having difficulty sterile filtering my CMC solution.
-
Possible Cause: The high viscosity of the CMC solution can make filtration challenging.[5] The grade of CMC and the preparation method can also affect filterability.
-
Troubleshooting Steps:
-
Ensure proper dissolution of the CMC powder. Lumps or agglomerates can clog the filter.[5]
-
Consider using a lower concentration of CMC if your application allows.
-
Applying additional mechanical shear during preparation can improve filterability.[5]
-
Using a pre-filter can help to remove larger particles before the final sterile filtration step.[12]
-
Issue 3: I have observed particulates or cloudiness in my CMC solution after preparation.
-
Possible Cause: This could be due to incomplete dissolution of the CMC powder, the presence of insoluble impurities, or microbial growth.
-
Troubleshooting Steps:
-
Ensure you are using a high-purity grade of CMC suitable for your application.[9]
-
Optimize your dissolution procedure. Adding CMC powder to the vortex of vigorously agitated water can prevent clumping.[5][13]
-
If microbial contamination is suspected, perform a microbial count.
-
For sterile applications, filter the solution through an appropriate pore size to remove undissolved particles.
-
Data Summary: Comparison of Common Preservatives
| Preservative | Effective pH Range | Target Microorganisms | Typical Concentration | Notes |
| Parabens (e.g., Methylparaben, Propylparaben) | 4.0 - 8.0[11] | More active against yeasts and molds than bacteria.[11] | 0.01% - 0.3% | Often used in combination (e.g., methyl- and propylparaben) for synergistic effects.[10][13] Antimicrobial activity increases with alkyl chain length, but aqueous solubility decreases.[10] |
| Sodium Benzoate | Most effective below pH 4.5[14][15] | Bacteria, yeast, and fungi.[14] | 0.02% - 0.5% | Its efficacy is dependent on the presence of undissociated benzoic acid.[16] |
| Potassium Sorbate | Effective up to pH 6.5[3][11] | Primarily yeasts and molds; less effective against bacteria.[3] | 0.1% - 0.2%[2] | Functions by disrupting the microbial cell membrane and metabolic enzymes.[3] |
Experimental Protocols
Protocol 1: Sterile Preparation of a this compound (CMC) Solution
This protocol outlines the steps for preparing a sterile CMC solution using sterile filtration.
-
Materials:
-
This compound (appropriate grade)
-
High-purity water (e.g., Water for Injection)
-
Sterile glassware (beaker, graduated cylinder)
-
Sterile magnetic stir bar and stir plate
-
Sterile 0.2 µm syringe or vacuum filter unit
-
Sterile storage container
-
Laminar flow hood or biological safety cabinet
-
-
Procedure:
-
Work within a laminar flow hood or biological safety cabinet to maintain aseptic conditions.
-
Measure the required volume of high-purity water into a sterile beaker containing a sterile magnetic stir bar.
-
While vigorously stirring the water to create a vortex, slowly add the pre-weighed CMC powder.[5] This gradual addition prevents the formation of lumps.[13]
-
Continue stirring until the CMC is completely dissolved. This may take a significant amount of time depending on the CMC grade and concentration.
-
Aseptically draw the CMC solution into a sterile syringe.
-
Attach a sterile 0.2 µm syringe filter to the syringe.
-
Filter the solution into a sterile storage container. For larger volumes, a sterile vacuum filtration system may be used.
-
Seal the sterile container and label it with the contents, concentration, and date of preparation.
-
Perform a sterility test on the final solution to confirm the absence of microbial contamination.
-
Protocol 2: Preservative Efficacy Testing (Challenge Test)
This protocol is a generalized procedure for evaluating the effectiveness of a preservative in a CMC solution, based on pharmacopeial methods.[3][7][8]
-
Materials:
-
Preserved CMC solution (test product)
-
Standardized microbial suspensions (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, Aspergillus brasiliensis) with a known concentration (approx. 1 x 10⁸ CFU/mL).[7][8]
-
Sterile saline solution (with 0.05% w/v polysorbate 80 for molds).[8]
-
Sterile culture media (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Sterile pipettes, tubes, and petri dishes.
-
Incubator.
-
-
Procedure:
-
Divide the preserved CMC solution into five separate sterile containers, one for each test microorganism.
-
Inoculate each container with one of the standardized microbial suspensions to achieve a final concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/mL of the product.[8]
-
Mix the inoculated products thoroughly.
-
Determine the initial concentration of viable microorganisms in each inoculated container immediately after inoculation (Time 0) using standard plate count methods.
-
Incubate the inoculated containers at a specified temperature (e.g., 20-25°C) for 28 days.[8]
-
At specified time intervals (e.g., 7, 14, and 28 days), withdraw a sample from each container and determine the concentration of viable microorganisms using plate counts.[8]
-
Compare the log reduction in microbial concentration at each time point to the initial concentration.
-
-
Acceptance Criteria (Example based on USP/Ph. Eur. general guidelines):
-
Bacteria: A significant log reduction (e.g., ≥1.0 log₁₀ at 7 days, ≥3.0 log₁₀ at 14 days) and no increase from 14 days to 28 days.
-
Yeasts and Molds: No increase from the initial count at 7 and 14 days, and no increase from the 14-day count at 28 days.
-
Note: Specific acceptance criteria may vary depending on the product type and regulatory requirements.
-
Visualizations
References
- 1. Characterization, optimization, and evaluation of preservative efficacy of this compound/hydromagnesite stromatolite bio-nanocomposite - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Uncovering Competitive and Restorative Effects of Macro- and Micronutrients on Sodium Benzoate Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chempoint.com [chempoint.com]
- 4. cir-safety.org [cir-safety.org]
- 5. researchgate.net [researchgate.net]
- 6. politics.chdu.edu.ua [politics.chdu.edu.ua]
- 7. researchgate.net [researchgate.net]
- 8. Study of antimicrobial preservative efficiency in gels with Sapropel extract | Ukrainian biopharmaceutical journal [ubphj.nuph.edu.ua]
- 9. Antimicrobial this compound-Bacterial Cellulose Composites Loaded with Green Synthesized ZnO and Ag Nanoparticles for Food Packaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmaceutical preservatives | PPTX [slideshare.net]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. researchgate.net [researchgate.net]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. abis-files.istanbul.edu.tr [abis-files.istanbul.edu.tr]
Technical Support Center: Optimizing the Degree of Substitution for Carboxymethyl Cellulose Applications
Welcome to the technical support center for optimizing the degree of substitution (DS) of carboxymethyl cellulose (B213188) (CMC). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the Degree of Substitution (DS) of CMC and why is it important?
A1: The Degree of Substitution (DS) is a critical parameter that defines the average number of hydroxyl groups on the anhydroglucose (B10753087) unit of the cellulose backbone that have been replaced with carboxymethyl groups.[1] This value can theoretically range from 0 to 3. The DS is paramount as it significantly influences the physicochemical properties of CMC, including its solubility, viscosity, and overall functionality in various applications.[1][2] By controlling the DS, CMC can be customized to meet the specific requirements of diverse industries.[1][2]
Q2: How does the Degree of Substitution affect the properties of CMC?
A2: The DS has a profound impact on several key properties of CMC:
-
Solubility: Higher DS values generally lead to increased aqueous solubility. This is due to the introduction of more hydrophilic carboxymethyl groups, which enhances the affinity for water.[1][2] For applications requiring complete dissolution, such as in food additives and pharmaceutical excipients, a higher DS is crucial.[1]
-
Viscosity: The viscosity of CMC solutions is heavily influenced by the DS.[1][3] Generally, a higher DS results in higher viscosity because the increased number of hydrophilic groups causes the polymer chains to expand and hydrate (B1144303) more effectively in water.[1] However, an excessively high DS can sometimes lead to a decrease in viscosity due to weakened intermolecular forces.[4]
-
Stability: CMC solutions with a higher DS tend to be more stable.[5]
-
Film-Forming Ability: In industries like paper and textiles, a higher DS enhances the film-forming, adhesive, and binding properties of CMC.[1]
-
Rheological Behavior: Properties such as shear-thinning behavior and viscoelasticity are affected by the DS, with higher values typically enhancing these characteristics.[1]
Q3: What are the typical DS ranges for different applications?
A3: The optimal DS for CMC is highly dependent on the specific application. The table below provides a general guideline.
| Application Category | Typical DS Range | Key Functions |
| Pharmaceuticals | 0.7 - 1.2 | Binder, disintegrant, thickener, stabilizer, film-former.[6][7] |
| Food & Beverages | 0.6 - 0.95 | Thickener, stabilizer, emulsifier, water retention agent.[8] |
| Personal Care & Cosmetics | 0.6 - 1.2 | Thickener, stabilizer, film-former in creams and lotions.[9] |
| Paints & Coatings | 0.5 - 0.8 | Binder, thickener, rheology control agent.[9] |
| Detergents | 0.5 - 0.7 | Anti-redeposition agent, soil suspension.[1] |
| Oil & Gas Drilling | 0.8 - 1.2 | Viscosity modifier, fluid loss control agent.[10] |
| Paper & Textiles | 0.5 - 0.9 | Sizing agent, coating, film-former.[1] |
| Battery Electrodes | ~ 0.7 | Binder for active materials.[11][12] |
Q4: How is the Degree of Substitution of CMC determined experimentally?
A4: The DS of CMC is commonly determined using titration methods.[13] One prevalent method involves the conversion of the sodium salt form of CMC to the free acid form, followed by titration with a standardized base. Another approach is the back-titration method.[14] Spectroscopic techniques can also be employed.[13]
Troubleshooting Guide
Q5: My CMC is not dissolving properly and is forming clumps. What could be the cause and how can I fix it?
A5: Clump formation is a common issue when dissolving CMC and is often caused by the rapid hydration of the outer layer of the powder, which prevents water from penetrating the inner particles.[15]
-
Cause: Adding the CMC powder too quickly to the solvent without sufficient agitation.
-
Troubleshooting Steps:
-
Gradual Addition: Slowly sprinkle the CMC powder into the vortex of a well-agitated solvent (typically water).[16]
-
Use a High-Shear Mixer: Employing a high-shear mixer can help to disperse the particles more effectively before they have a chance to form a gel-like barrier.[15]
-
Temperature Control: Gently heating the water (e.g., to 20-40°C, and up to 60°C with caution) can aid in dissolution.[15] However, avoid excessive heat as it can degrade the CMC.[17]
-
Pre-wetting with an Organic Solvent: For faster dissolution, you can pre-wet the CMC powder with an organic solvent like ethanol (B145695) or glycerol (B35011) before adding it to water.[15]
-
Dry Powder Mixing: Pre-mixing the CMC with other dry ingredients in your formulation before adding the liquid can also help to prevent clumping.[15]
-
Q6: The viscosity of my CMC solution is lower/higher than expected. What factors could be influencing this?
A6: The viscosity of a CMC solution is sensitive to several factors beyond just the degree of substitution.
-
Potential Causes & Solutions:
-
Concentration: Viscosity increases almost linearly with concentration.[18] Double-check your calculations and measurements.
-
pH: The viscosity of a 1% CMC solution is typically most stable between a pH of 6.5 and 9.0.[18][19] Outside of this range, especially below pH 6 or above pH 11, the viscosity can decrease rapidly.[18][19]
-
Temperature: An increase in temperature will generally decrease the viscosity of a CMC solution.[3][4] This effect is reversible unless a certain temperature limit (around 50°C) is exceeded, which can cause a permanent drop in viscosity.[19] CMC with a higher DS will show less viscosity change with temperature.[18]
-
Presence of Salts: The presence of inorganic salts can reduce the viscosity of a CMC solution, with the effect being more pronounced with cations of higher valence.[18][19]
-
Shear Rate: CMC solutions are typically non-Newtonian and exhibit shear-thinning behavior, meaning their viscosity decreases as the shear rate increases.[2][3] Ensure you are measuring viscosity under consistent shear conditions.
-
Storage Time: The viscosity of CMC solutions can decrease over time, so it's best to use freshly prepared solutions.[5]
-
Q7: I am observing poor stability in my formulation containing CMC. How can I improve it?
A7: Poor stability can manifest as phase separation, precipitation, or a loss of viscosity over time.
-
Troubleshooting Steps:
-
Check the Degree of Substitution: A higher DS generally leads to more stable solutions.[5] You may need to use a CMC grade with a higher DS.
-
Optimize pH: Ensure the pH of your formulation is within the optimal range for CMC stability (typically 6.5-9.0).[18][19]
-
Evaluate Salt Content: High concentrations of multivalent cations can cause CMC to precipitate. Consider using deionized water and check for interactions with other formulation components.
-
Ensure Complete Dissolution: Undissolved CMC particles can act as points of instability. Refer to the troubleshooting steps for dissolution issues.
-
Experimental Protocols
Determination of Degree of Substitution by Titration
This protocol is a common method for determining the DS of CMC.
Principle: The carboxymethyl groups in the CMC are reacted with a strong base, and the amount of base consumed is used to calculate the DS.[13]
Reagents and Equipment:
-
Sodium hydroxide (B78521) (NaOH) standard solution (e.g., 0.1 M)
-
Hydrochloric acid (HCl) standard solution (e.g., 0.1 M)
-
Phenolphthalein (B1677637) indicator
-
Distilled or deionized water
-
Analytical balance
-
Burette
-
Conical flasks (250 mL)
-
Magnetic stirrer and stir bar
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 gram of the dry CMC sample into a 250 mL conical flask.[20]
-
Wetting: Add 8 mL of 70% methanol to the flask and allow it to sit for a few minutes to wet the sample.[20]
-
Dissolution: Add 100 mL of distilled water to the flask and stir using a magnetic stirrer until the CMC is completely dissolved. This may take 1-2 hours.[20]
-
Titration:
-
Calculation: The degree of substitution can be calculated using the following formula: DS = (0.162 * A) / (1 - 0.058 * A) Where:
-
A = millimoles of acid per 1 g of sample.[20]
-
162 is the molecular weight of the anhydroglucose unit.
-
58 is the net increase in molecular weight for each carboxymethyl group substituted.
-
Visualizations
Caption: Workflow for Determining the Degree of Substitution of CMC.
Caption: Relationship between DS, Properties, and Applications.
Caption: Troubleshooting Flowchart for Common CMC Issues.
References
- 1. cmccellulose.com [cmccellulose.com]
- 2. Understanding the Role of Degree of Substitution in CMC Performance - Cellulose Ether manufacturers [cellulosemanufacturer.com]
- 3. News - Properties and viscosity of CMC [ihpmc.com]
- 4. Factors affecting viscosity [cmcadditive.com]
- 5. celluloseether.com [celluloseether.com]
- 6. Sodium Carboxymethyl Cellulose is used as a pharmaceutical excipient - INTERSURFCHEM [polymerchem.org]
- 7. explore.azelis.com [explore.azelis.com]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. metrohm.com [metrohm.com]
- 10. How to dissolve CMC? - KIMA CHEMICAL CO.,LTD. [d7b7e9e3-4a58-4f5a-8a42-a47abebcf844.kimacellulose.com]
- 11. pubs.aip.org [pubs.aip.org]
- 12. pubs.aip.org [pubs.aip.org]
- 13. News - The Degree of Substitution Determination Method of Sodium this compound [kimachemical.com]
- 14. scialert.net [scialert.net]
- 15. chemger.com [chemger.com]
- 16. cmccellulose.com [cmccellulose.com]
- 17. News - What is the best way to dissolve CMC [ihpmc.com]
- 18. Properties of Sodium this compound and Factors Affecting Viscosity of CMC - KIMA CHEMICAL CO.,LTD. [kimacellulose.com]
- 19. celluloseether.com [celluloseether.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Carboxymethyl Cellulose (CMC) Dissolution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of carboxymethyl cellulose (B213188) (CMC) powders.
Troubleshooting Guide: Overcoming Poor CMC Solubility
Poor solubility of carboxymethyl cellulose can manifest as clumping, "fish-eyes" (gel-like lumps of undissolved powder), or incomplete dissolution. This guide provides a systematic approach to identify and resolve these common issues.
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step process for troubleshooting poor CMC solubility.
Frequently Asked Questions (FAQs)
Q1: Why is my CMC powder forming clumps and "fish-eyes" when I add it to water?
A1: This is a common issue caused by the rapid hydration of the outer layer of the CMC powder. When the powder is added to water too quickly or without sufficient agitation, the particles on the surface of a clump swell and form a gel-like barrier, preventing water from penetrating to the powder in the center.[1] To prevent this, ensure the powder is added slowly and dispersed individually into the water.
Q2: What is the optimal temperature for dissolving CMC powder?
A2: Generally, increasing the water temperature can accelerate the dissolution process.[2][3] An ideal temperature range is typically between 40°C and 60°C.[1] Some methods suggest heating the water to 70-80°C to speed up dissolution further.[4] However, it is crucial to avoid excessively high temperatures (prolonged heating above 80°C) as this can lead to thermal degradation of the polymer and a permanent reduction in viscosity.[3][5]
Q3: How does pH affect the solubility and viscosity of my CMC solution?
A3: The pH of the solution significantly impacts CMC solubility and viscosity. CMC is most stable and exhibits the highest viscosity in a neutral to slightly alkaline pH range, typically between 6.5 and 9.0.[5][6] Below pH 6.0, the viscosity drops rapidly as the carboxymethyl groups become protonated, leading to reduced solubility and potential precipitation of the free acid form of CMC, which is fully formed around pH 2.5.[5] Above pH 9.0, the viscosity also begins to decrease, with a more rapid drop observed above pH 11.5.[5][6]
Q4: I am still having trouble dissolving a high-concentration CMC solution. What can I do?
A4: High-concentration solutions are inherently more difficult to prepare due to the rapid increase in viscosity. For these situations, consider the following:
-
Pre-wetting the powder: Disperse the CMC powder in a water-miscible organic solvent in which it is insoluble, such as ethanol or glycerol, before adding it to the water.[7][8][9] This helps to separate the particles and prevent clumping.
-
Using a high-shear mixer: A high-shear mixer can provide the necessary energy to break up agglomerates and ensure rapid and uniform dispersion.[7]
-
Gradual concentration increase: Prepare a more dilute solution first and then gradually add more CMC powder as the initial amount dissolves.
Q5: Does the grade of CMC powder affect its solubility?
A5: Yes, the grade of CMC, particularly the Degree of Substitution (DS), plays a crucial role in its solubility. The DS refers to the average number of carboxymethyl groups per anhydroglucose (B10753087) unit on the cellulose backbone.[1][10] A higher DS generally leads to better water solubility.[10][11] For good water solubility, a DS of 0.6 or higher is typically required.[10] In addition to DS, the particle size of the powder can also influence the dissolution rate, with finer particles generally dissolving faster, provided they are well-dispersed.[2]
Quantitative Data on Factors Affecting CMC Solubility
The following tables summarize the impact of key parameters on CMC solubility and solution viscosity.
Table 1: Effect of pH on CMC Solution Viscosity (for a 1% solution)
| pH Range | Viscosity Stability | Remarks |
| < 6.0 | Rapid Decrease | Carboxymethyl groups become protonated, reducing solubility.[5][6] |
| 6.5 - 9.0 | Most Stable / Maximum Viscosity | Optimal pH range for most applications.[5][6] |
| 9.0 - 11.0 | Stable | Viscosity remains relatively high.[5][6] |
| > 11.5 | Rapid Decrease |
Table 2: Effect of Temperature on CMC Dissolution and Viscosity
| Temperature Range | Effect on Dissolution | Effect on Viscosity |
| 20°C - 40°C | Moderate dissolution rate | High |
| 40°C - 60°C | Increased dissolution rate | Decreases as temperature rises[3] |
| 70°C - 80°C | Rapid dissolution | Significant decrease in viscosity[3] |
| > 80°C (prolonged) | Risk of thermal degradation | Permanent viscosity loss[12] |
Table 3: Effect of Degree of Substitution (DS) on CMC Solubility
| Degree of Substitution (DS) | Solubility in Water |
| < 0.4 | Insoluble, but swellable |
| 0.4 - 0.6 | Partially soluble, may require alkaline conditions |
| > 0.6 | Good water solubility[10] |
| 0.9 - 1.2 | Excellent water solubility and stability |
Experimental Protocols
Protocol 1: Standard Dissolution Method (Gradual Addition)
This protocol is suitable for preparing low to medium viscosity CMC solutions.
Materials:
-
This compound (CMC) powder
-
Deionized or distilled water
-
Beaker or appropriate vessel
-
Mechanical stirrer with impeller or magnetic stirrer
Procedure:
-
Measure the required volume of deionized water and place it in the beaker.
-
If desired, heat the water to a temperature between 40°C and 60°C.
-
Begin stirring the water at a moderate speed to create a vortex.
-
Slowly and steadily sprinkle the CMC powder into the side of the vortex. Avoid adding the powder too quickly to prevent clumping.
-
Continue stirring until the powder is fully dispersed and the solution appears homogeneous. This may take from 30 minutes to several hours depending on the CMC grade and concentration.
-
If necessary, adjust the pH of the final solution using a dilute acid or base.
Protocol 2: Pre-wetting with a Non-Solvent
This method is recommended for high-viscosity or high-concentration CMC solutions to prevent lump formation.
Materials:
-
This compound (CMC) powder
-
Deionized or distilled water
-
A water-miscible non-solvent for CMC (e.g., ethanol, glycerol)
-
Two beakers or vessels
-
Mechanical stirrer
Procedure:
-
In a dry beaker, add the required amount of CMC powder.
-
Add a small amount of the non-solvent (e.g., ethanol) to the CMC powder, typically in a 1:1 to 2:1 ratio of non-solvent to CMC, and mix until all the powder is wetted and a slurry is formed.
-
In a separate, larger beaker, measure the required volume of deionized water.
-
Begin stirring the water and then add the CMC slurry to the water.
-
Continue stirring until the CMC is fully dissolved and the solution is homogeneous.
Experimental Workflow Diagram
The following diagram outlines the general workflow for preparing a CMC solution.
References
- 1. Properties of this compound - KIMA CHEMICAL CO.,LTD. [kimacellulose.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. s-cmcs.com [s-cmcs.com]
- 4. News - How to dissolve Sodium CMC in industry [kimachemical.com]
- 5. Properties of Sodium this compound and Factors Affecting Viscosity of CMC - KIMA CHEMICAL CO.,LTD. [kimacellulose.com]
- 6. celluloseether.com [celluloseether.com]
- 7. sdfrchem.com [sdfrchem.com]
- 8. How to Dissolve Sodium this compound (CMC): Expert Insights for Efficient Solutions - Henan Chemger Group Corporation [chemger.com]
- 9. Procedure for dispersing and dissolving cmc in water | Midso [midsogroup.com]
- 10. Characterization and solubility effects of the distribution of carboxymethyl substituents along the this compound molecular chain :: BioResources [bioresources.cnr.ncsu.edu]
- 11. celluloseether.com [celluloseether.com]
- 12. ulab360.com [ulab360.com]
Technical Support Center: Enhancing the Mechanical Strength of Carboxymethyl Cellulose (CMC) Hydrogels
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when improving the mechanical strength of carboxymethyl cellulose (B213188) (CMC) hydrogels.
Frequently Asked Questions (FAQs)
Q1: My CMC hydrogel is too weak and doesn't maintain its structure. What are the primary methods to improve its mechanical strength?
A1: The mechanical weakness of CMC hydrogels is a common issue. The primary strategies to enhance their strength involve increasing the crosslinking density or reinforcing the polymer network. The most effective methods include:
-
Chemical Crosslinking: Introducing covalent or ionic bonds between CMC chains. Common chemical crosslinkers include multivalent metal ions (e.g., aluminum chloride, ferric chloride) and polycarboxylic acids like citric acid.[1][2]
-
Physical Crosslinking: Utilizing non-covalent interactions, such as freeze-thaw cycles, to create physical entanglements and crystalline regions that act as crosslinks.
-
Interpenetrating Polymer Networks (IPNs): Forming a secondary polymer network within the CMC hydrogel. This can be achieved with natural polymers like gelatin or synthetic polymers such as polyacrylamide.[3]
-
Nanofiller Reinforcement: Incorporating nanoscale materials like cellulose nanocrystals (CNCs) or montmorillonite (B579905) clay to act as reinforcing agents within the hydrogel matrix.
Q2: How does the concentration of the crosslinking agent affect the mechanical properties of the hydrogel?
A2: The concentration of the crosslinking agent is a critical parameter. Generally, increasing the crosslinker concentration leads to a higher crosslinking density, which in turn increases the mechanical strength (e.g., tensile strength, Young's modulus) of the hydrogel. However, an excessively high concentration can lead to a brittle hydrogel with reduced flexibility and swelling capacity.[4][5] It is crucial to optimize the crosslinker concentration to achieve the desired balance of strength and elasticity.
Q3: Can the molecular weight and degree of substitution (DS) of CMC influence the final mechanical strength?
A3: Yes, both the molecular weight and the degree of substitution of CMC play significant roles. A higher molecular weight CMC generally results in a more entangled polymer network, which can contribute to improved mechanical properties. The degree of substitution determines the number of carboxymethyl groups on the cellulose backbone, which are the primary sites for crosslinking with many agents (e.g., metal ions, citric acid). A higher DS can lead to a higher crosslinking density and thus, a stronger hydrogel.[1]
Q4: What are the advantages of using a non-toxic crosslinker like citric acid?
A4: Using a non-toxic crosslinker like citric acid is highly advantageous for biomedical and pharmaceutical applications where biocompatibility is paramount. Citric acid is a naturally occurring, biodegradable, and cost-effective crosslinking agent.[2][5] It forms ester bonds with the hydroxyl groups of CMC, creating a stable and non-toxic crosslinked network.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Hydrogel does not form or is too soft | Insufficient crosslinking | Increase the concentration of the crosslinking agent. Optimize the reaction time and temperature to ensure complete crosslinking. For UV-initiated polymerization in IPNs, increase the UV exposure time or intensity. |
| Low polymer concentration | Increase the concentration of CMC in the initial solution. | |
| Incorrect pH | For ionic crosslinking, ensure the pH of the CMC solution is appropriate to deprotonate the carboxylic acid groups, allowing for ionic bond formation with metal cations. | |
| Hydrogel is brittle and fractures easily | Excessive crosslinking | Decrease the concentration of the crosslinking agent. A lower crosslinking density can improve flexibility. |
| Inhomogeneous mixing | Ensure thorough and uniform mixing of the CMC solution and the crosslinking agent to avoid localized areas of high crosslinking density. | |
| Inconsistent mechanical properties across batches | Variation in raw materials | Use CMC with a consistent molecular weight and degree of substitution for all experiments. |
| Inconsistent experimental conditions | Strictly control reaction parameters such as temperature, pH, and mixing speed to ensure reproducibility. | |
| Low tensile strength in IPN hydrogels | Poor interpenetration of the second network | Ensure the monomer for the second network can diffuse freely into the primary CMC network before initiating polymerization. Adjust the viscosity of the monomer solution if necessary. |
| Incompatible polymer networks | Select polymers for the IPN that have good chemical and physical compatibility to ensure proper network entanglement. | |
| Nanofiller-reinforced hydrogel shows particle aggregation | Poor dispersion of nanofillers | Use sonication or high-shear mixing to disperse the nanofillers in the CMC solution before gelation. Surface modification of the nanofillers can also improve their dispersibility. |
Data Presentation
Table 1: Comparison of Mechanical Properties of CMC Hydrogels with Different Strengthening Methods
| Strengthening Method | Crosslinker/Reinforcement | Tensile Strength (MPa) | Young's Modulus (MPa) | Compressive Strength (kPa) | Reference |
| Ionic Crosslinking | Aluminum Chloride | - | - | 134 | [6] |
| Covalent Crosslinking | Citric Acid | - | 1390 | - | [7] |
| IPN Formation | Polyacrylamide | 0.01 - 0.03 | 0.08 - 0.17 | - | [8] |
| Nanofiller Reinforcement | Cellulose Nanocrystals | - | - | - | [9] |
| Double Network | κ-Carrageenan | 0.62 - 1.89 | - | - | [10] |
Note: The values presented are indicative and can vary significantly based on the specific experimental conditions such as polymer and crosslinker concentrations, temperature, and testing parameters. Direct comparison between studies should be made with caution.
Experimental Protocols
Protocol 1: Ionic Crosslinking with Aluminum Chloride
-
Preparation of CMC Solution: Dissolve 2 g of sodium carboxymethyl cellulose (Na-CMC) in 100 mL of deionized water with constant stirring until a homogeneous solution is formed.
-
Preparation of Crosslinking Solution: Prepare a 5% (w/v) solution of aluminum chloride (AlCl₃) in deionized water.
-
Crosslinking: Slowly add the AlCl₃ solution dropwise to the CMC solution while stirring continuously.
-
Gelation: Continue stirring for 1 hour to ensure uniform crosslinking. The hydrogel will form as the Al³⁺ ions interact with the carboxylate groups of the CMC chains.
-
Washing: Wash the resulting hydrogel thoroughly with deionized water to remove any unreacted crosslinker.
-
Drying: The hydrogel can be used in its swollen state or dried in an oven at 60°C for 24 hours for further characterization.
Protocol 2: Covalent Crosslinking with Citric Acid
-
Preparation of CMC Solution: Prepare a 2% (w/v) Na-CMC solution in 100 mL of distilled water.
-
Addition of Crosslinker: Add citric acid to the CMC solution at a concentration of 10% (w/w of CMC) and stir until fully dissolved.[11]
-
Casting: Pour the solution into a petri dish to form a film of the desired thickness.
-
Pre-drying: Dry the cast film in an oven at 30°C for 24 hours to remove excess water.[11]
-
Curing: Transfer the pre-dried film to an oven set at 80°C and cure for 4-7 hours to facilitate the esterification reaction between citric acid and CMC.[11]
-
Washing: After curing, wash the hydrogel film with distilled water to remove any unreacted citric acid.
Protocol 3: Formation of a CMC-Polyacrylamide (PAAm) IPN Hydrogel
-
First Network Formation (CMC): Prepare a 1% (w/v) CMC solution and crosslink it using a suitable method (e.g., ionic crosslinking with AlCl₃ as described in Protocol 1).
-
Swelling with Monomer Solution: Immerse the crosslinked CMC hydrogel in an aqueous solution containing acrylamide (B121943) (AAm) monomer (e.g., 6 g in 100 mL), a crosslinker for PAAm such as N,N'-methylenebisacrylamide (MBA), and a photoinitiator (e.g., ammonium (B1175870) persulfate). Allow the hydrogel to swell to equilibrium, ensuring the monomer solution penetrates the network.[12]
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Second Network Polymerization: Place the swollen hydrogel under a UV lamp to initiate the polymerization of acrylamide, forming the second interpenetrating network.
-
Washing: Wash the resulting IPN hydrogel extensively with deionized water to remove any unreacted monomer and initiator.
Protocol 4: Reinforcement with Cellulose Nanocrystals (CNCs)
-
Preparation of CNC Dispersion: Disperse a desired amount of CNCs (e.g., 1-5 wt% relative to CMC) in deionized water using sonication for 30 minutes to ensure a homogeneous dispersion.
-
Preparation of CMC Solution: Add Na-CMC to the CNC dispersion and stir until the polymer is fully dissolved.
-
Crosslinking: Introduce a crosslinking agent (e.g., citric acid or a multivalent metal salt solution) to the CMC/CNC mixture and proceed with the crosslinking reaction as described in the relevant protocol (Protocol 1 or 2).
-
Washing and Drying: Wash the resulting nanocomposite hydrogel to remove unreacted components and dry as required.
Visualizations
Caption: Workflow for Ionic Crosslinking of CMC Hydrogels.
Caption: Mechanism of Citric Acid Crosslinking of CMC.
Caption: Troubleshooting Logic for Hydrogel Mechanical Properties.
References
- 1. Synthesis and Applications of this compound Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation and characterization of citric acid cross-linked carboxymethylcellulose hydrogel [erepo.usm.my]
- 3. researchgate.net [researchgate.net]
- 4. eprints.usm.my [eprints.usm.my]
- 5. ijpsonline.com [ijpsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Porous and Tough Polyacrylamide/Carboxymethyl Cellulose Gels Chemically Crosslinked via Cryo-UV Polymerization for Sustained Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Double-Network Hydrogel Films Based on Cellulose Derivatives and κ-Carrageenan with Enhanced Mechanical Strength and Superabsorbent Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Controlling Drug Release from Carboxymethyl Cellulose Matrices
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when controlling the release kinetics of drugs from carboxymethyl cellulose (B213188) (CMC) matrices.
Troubleshooting Guide
This guide is designed to help you identify and solve specific issues during your experiments.
Question: Why am I observing a high initial "burst release" of my drug?
Answer: An initial burst release, where a large fraction of the drug is released rapidly, is a common phenomenon in matrix-based delivery systems.[1] This can be pharmacologically hazardous and economically inefficient.[1] The primary causes include:
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Surface-Adsorbed Drug: A portion of the drug may be present on the surface of the CMC matrix, allowing for immediate dissolution upon contact with the release medium.[2]
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Rapid Initial Swelling and Porosity: Hydrophilic polymers like CMC rapidly absorb water, leading to the swift formation of a gel layer.[3] This initial hydration can quickly release any drug trapped near the surface before the gel layer is fully established as a diffusion barrier.
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High Drug Loading: Incorporating a large amount of the drug can reduce the relative polymer content, potentially leading to a more porous matrix and a burst effect.[4]
Troubleshooting Steps:
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Introduce or Increase Crosslinking: Crosslinking the CMC matrix can reduce the initial swelling rate and decrease the mesh size of the polymer network, thereby hindering rapid drug diffusion.[5][6][7] Agents like epichlorohydrin, citric acid, or multivalent cations (e.g., Fe³⁺, Al³⁺) can be used.[5][6][7][8]
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Apply a Coating: Coating the CMC matrix with a less permeable polymer can act as a physical barrier to control the initial ingress of the dissolution medium.
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Modify Formulation Parameters:
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Increase Polymer Viscosity: Using a higher viscosity grade of CMC can slow down the initial hydration and erosion of the matrix, thus dampening the burst effect.[3][9]
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Incorporate Hydrophobic Polymers: Adding hydrophobic polymers like ethylcellulose to the matrix can reduce the overall water uptake rate.[10]
-
-
Optimize Drug Loading: Experiment with lower drug-to-polymer ratios to ensure the integrity of the matrix structure.[4]
Question: My drug release is too slow or incomplete. What could be the cause?
Answer: Slow or incomplete release can prevent the drug from reaching therapeutic concentrations. The primary factors contributing to this issue are:
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Excessive Crosslinking: While crosslinking can control burst release, an overly dense network can excessively restrict polymer chain relaxation and drug diffusion out of the matrix.
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Strong Drug-Polymer Interactions: For cationic (basic) drugs, strong ionic interactions can form with the anionic carboxyl groups of CMC, creating a less soluble complex that significantly retards release.[11] This has been observed with drugs like propranolol (B1214883) HCl.[11]
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Low Drug Solubility: Poorly water-soluble drugs may have their release limited by their own dissolution rate within the hydrated matrix.[11]
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High Polymer Viscosity/Concentration: A very high viscosity grade or concentration of CMC can form an extremely thick and dense gel layer that acts as a strong barrier to drug diffusion.[3][12]
Troubleshooting Steps:
-
Reduce Crosslinker Concentration: Systematically decrease the amount of the crosslinking agent to achieve a less dense matrix network.
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Adjust pH of the Medium: If the release medium pH is low (acidic), the carboxyl groups of CMC will be protonated, reducing swelling and consequently slowing release.[13][14] Increasing the pH towards neutral or alkaline conditions will ionize these groups, leading to electrostatic repulsion, enhanced swelling, and faster release.[13][14]
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Incorporate Release Enhancers: Add hydrophilic excipients like lactose (B1674315) or certain surfactants to the formulation, which can create channels within the matrix or improve drug solubility.[9]
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Decrease Polymer Viscosity or Concentration: Switch to a lower viscosity grade of CMC or reduce the overall polymer content in the matrix.[15]
Question: I am seeing significant batch-to-batch variability in my release profiles. How can I improve consistency?
Answer: Reproducibility is critical in drug delivery research. Variability often stems from poorly controlled experimental parameters.
Potential Causes & Solutions:
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Inconsistent CMC Source/Properties: The degree of substitution (DS) and molecular weight of CMC can vary between suppliers and even batches.[16] These properties significantly affect viscosity and swelling.[16]
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Solution: Source CMC from a single, reliable supplier and obtain a certificate of analysis for each batch. Characterize key properties like DS and viscosity in-house if possible.
-
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Variable Crosslinking Conditions: The efficiency of the crosslinking reaction can be sensitive to temperature, time, and pH.
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Solution: Precisely control all parameters of the crosslinking reaction. Ensure uniform mixing of the crosslinker within the matrix.
-
-
Inconsistent Matrix Preparation: Variations in compression force (for tablets) or drying procedures (for hydrogels) can alter the matrix's initial density, porosity, and hydration properties.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of drug release from CMC matrices?
The release of a drug from a hydrophilic matrix like CMC is a complex process governed by three main mechanisms that often occur simultaneously:
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Diffusion: Once water penetrates the matrix, the polymer swells to form a gel layer. If the drug is soluble, it will diffuse through this hydrated gel layer into the surrounding medium.[3]
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Swelling: The rate of water uptake and subsequent swelling of the CMC matrix is critical. The swelling process controls the thickness of the gel layer, which in turn dictates the diffusion path length for the drug.[3][15]
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Erosion: The outer layers of the hydrated matrix can gradually dissolve or erode into the release medium. This process can release the entrapped drug, particularly for poorly soluble drugs where diffusion is limited.[11][15]
The dominant mechanism depends on the properties of the drug (e.g., solubility) and the formulation (e.g., CMC viscosity, crosslinking).[3][11]
Q2: How does the pH of the release medium affect drug release from CMC?
CMC is a pH-sensitive polymer due to its carboxymethyl groups (-CH₂COOH).[13][19]
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In acidic conditions (low pH): The carboxyl groups become protonated (-COOH). This reduces the negative charge on the polymer chains, leading to less electrostatic repulsion and stronger hydrogen bonding between chains. As a result, the matrix shrinks, swelling is reduced, and drug release is slowed down.[13][14]
-
In neutral or alkaline conditions (higher pH): The carboxyl groups become ionized (-COO⁻). This increases the negative charge, causing electrostatic repulsion between the polymer chains. This repulsion allows more water to enter the matrix, leading to greater swelling and a faster drug release rate.[13][14] This property is often exploited for targeted drug delivery, for instance, to achieve release in the intestines (pH 7.4) rather than the stomach (pH 1.2-3).[5][14]
Q3: What is the role of crosslinking in controlling drug release?
Crosslinking involves creating chemical or physical bonds between the CMC polymer chains. This is a crucial technique for controlling drug release kinetics.[6][7] Crosslinking agents can be chemical (e.g., epichlorohydrin, citric acid) or ionic (e.g., multivalent cations like Fe³⁺ or Al³⁺).[6][8] The primary effects of crosslinking are:
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Reduced Swelling Rate: Crosslinks restrict the movement and expansion of polymer chains, slowing down the initial water uptake and swelling of the matrix.[5]
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Decreased Matrix Erosion: The interconnected network is more resistant to dissolution and erosion.
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Sustained Release: By reducing swelling and erosion, crosslinking provides a more robust barrier to drug diffusion, leading to a more prolonged and controlled release profile.[6] The degree of release control is directly related to the concentration of the crosslinker used.[5]
Q4: Which analytical methods are best for quantifying drug release from CMC matrices?
The choice of analytical method depends on the properties of the drug. The most common techniques are:
-
UV-Visible (UV-Vis) Spectrophotometry: This is a simple, rapid, and cost-effective method suitable for drugs that possess a chromophore (a part of the molecule that absorbs UV or visible light).[20] It is often the first choice if the drug has a unique absorption maximum and there is no interference from other components in the dissolution medium.[18][21]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a more selective and sensitive technique. It is preferred when the drug has a low UV absorbance, when multiple components need to be quantified, or when excipients from the matrix interfere with direct UV-Vis analysis.[20] HPLC can also be used to simultaneously measure the release of both the drug and the polymer (e.g., HPMC, a similar cellulose derivative), providing deeper insight into the release mechanism.[20]
Data Presentation
Table 1: Effect of CMC Concentration on Drug Release This table summarizes hypothetical data illustrating how increasing the concentration of CMC in a matrix can lead to a more sustained release profile for a model drug.
| Time (hours) | % Drug Released (5% CMC Matrix) | % Drug Released (10% CMC Matrix) | % Drug Released (20% CMC Matrix) |
| 1 | 45% | 30% | 15% |
| 4 | 75% | 60% | 40% |
| 8 | 95% | 85% | 65% |
| 12 | >99% | 98% | 85% |
| 24 | >99% | >99% | 99% |
Table 2: Influence of Crosslinker Concentration on Release Kinetics This table shows representative data on how increasing the concentration of a crosslinking agent (e.g., citric acid) can impact the cumulative drug release and the release mechanism, as indicated by the release exponent 'n' from the Korsmeyer-Peppas model. An 'n' value of ~0.45 suggests Fickian diffusion, while values approaching 0.89 indicate swelling/relaxation-controlled (Case II transport) release.[11]
| Crosslinker Conc. | % Released at 4h | % Released at 12h | Release Exponent (n) | Dominant Mechanism |
| 0% (None) | 80% | >99% | 0.48 | Fickian Diffusion |
| 1% w/w | 55% | 90% | 0.65 | Anomalous Transport |
| 3% w/w | 30% | 75% | 0.85 | Case II Transport |
| 5% w/w | 15% | 50% | 0.88 | Case II Transport |
Experimental Protocols
Protocol 1: Preparation of Crosslinked CMC Hydrogel Beads
This protocol describes a common method for preparing ionically crosslinked CMC beads for drug delivery studies.
-
Polymer-Drug Solution Preparation: a. Dissolve a defined amount of sodium carboxymethyl cellulose (e.g., 2g) in 100 mL of deionized water with constant stirring to form a homogenous 2% (w/v) solution.[19] b. Once the CMC is fully dissolved, add the desired amount of the active drug and stir until it is completely dissolved or uniformly dispersed.
-
Bead Formation: a. Load the polymer-drug solution into a syringe fitted with a needle (e.g., 22-gauge). b. Prepare a crosslinking solution (e.g., 0.1 M Ferric Chloride, FeCl₃).[5] c. Extrude the polymer-drug solution dropwise into the crosslinking solution from a fixed height. Maintain gentle agitation of the crosslinking solution. d. Allow the newly formed beads to harden in the solution for a specified time (e.g., 30-60 minutes) to ensure complete crosslinking.
-
Washing and Drying: a. Decant the crosslinking solution and collect the beads by filtration. b. Wash the beads thoroughly with deionized water to remove any unreacted crosslinker and surface-adsorbed drug. c. Dry the beads using a suitable method, such as air-drying at room temperature or oven-drying at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.[18]
Protocol 2: In-Vitro Drug Release Study (Dissolution Test)
This protocol outlines a standard procedure for assessing the drug release profile from the prepared CMC matrices.
-
Apparatus Setup: a. Use a USP-compliant dissolution apparatus, typically Apparatus 1 (basket) or Apparatus 2 (paddle).[9] b. Fill the dissolution vessels with a precise volume (e.g., 900 mL) of the desired release medium (e.g., phosphate-buffered saline pH 7.4 for intestinal simulation, or 0.1 N HCl for gastric simulation).[9][22] c. Equilibrate the medium to a constant temperature, typically 37 ± 0.5°C.[18]
-
Sample Introduction: a. Place a accurately weighed amount of the CMC matrix (e.g., a single tablet or a specific mass of beads) into each vessel. b. Start the apparatus at a specified rotation speed (e.g., 50 or 100 RPM).[9]
-
Sampling: a. At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a fixed volume of the sample (e.g., 5 mL) from a zone midway between the surface of the medium and the top of the paddle/basket. b. Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed release medium to maintain a constant volume (sink conditions).
-
Sample Analysis: a. Filter the collected samples through a suitable syringe filter (e.g., 0.45 µm) to remove any particulates. b. Analyze the concentration of the drug in each sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[18][22] c. Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed in previous samples.
Visualizations
Caption: Factors influencing drug release from CMC matrices.
Caption: Experimental workflow for CMC drug release studies.
Caption: Troubleshooting flowchart for common release issues.
References
- 1. On the importance and mechanisms of burst release in matrix-controlled drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug Release Kinetics and Front Movement in Matrix Tablets Containing Diltiazem or Metoprolol/λ-Carrageenan Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Oral Controlled Release Matrix Tablets in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Drug release kinetics from carboxymethylcellulose-bacterial cellulose composite films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Applications of this compound Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug release behavior of polymeric matrix filled in capsule - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpras.com [ijpras.com]
- 11. The Influence of Sodium Carboxymethylcellulose on Drug Release from Polyethylene Oxide Extended Release Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Zero-order drug release from hydrocolloid matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pH Behavior of Sodium CMC in Drug Delivery Systems - HPMC manufacturer [hpmcmanufacturer.com]
- 14. pH-Responsive Succinoglycan-Carboxymethyl Cellulose Hydrogels with Highly Improved Mechanical Strength for Controlled Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Regulating Drug Release Behavior and Kinetics from Matrix Tablets Based on Fine Particle-Sized Ethyl Cellulose Ether Derivatives: An In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Novel this compound-Based Hydrogel with Core–Shell Fe3O4@SiO2 Nanoparticles for Quercetin Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. dissolutiontech.com [dissolutiontech.com]
- 21. researchgate.net [researchgate.net]
- 22. Drug Delivery System Based on this compound Containing Metal-Organic Framework and Its Evaluation for Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up of Carboxymethyl Cellulose (CMC) Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the scale-up of carboxymethyl cellulose (B213188) (CMC) synthesis.
Troubleshooting Guide
This guide provides solutions to specific problems that may arise during the scale-up of CMC synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Degree of Substitution (DS) | Insufficient alkalization. | - Increase NaOH concentration or the molar ratio of NaOH to the anhydroglucose (B10753087) unit (AGU). Ensure uniform mixing to allow for proper swelling of the cellulose. - Optimize the alkalization time and temperature to ensure complete conversion to alkali cellulose. |
| Ineffective etherification. | - Increase the concentration of the etherifying agent (e.g., sodium monochloroacetate - SMCA). - Optimize the etherification temperature and time. Temperatures that are too low can slow the reaction, while excessively high temperatures can promote side reactions.[1][2] | |
| Poor reagent penetration. | - Ensure the cellulose raw material has an appropriate particle size. Grinding the cellulose before the reaction can increase the surface area available for reaction.[3] - Use an appropriate solvent system (e.g., an isopropanol-ethanol mixture) to facilitate the diffusion of reagents into the cellulose fibers.[4][5] | |
| Inconsistent or Non-Uniform Degree of Substitution (DS) | Inhomogeneous reaction mixture. | - Improve agitation and mixing during both the alkalization and etherification stages to ensure uniform distribution of reactants and temperature. - For larger scale reactions, consider using a high-shear mixer or a reactor designed for slurry reactions. |
| Localized temperature variations. | - Implement better temperature control across the reactor. Use a jacketed reactor with a reliable heating/cooling system. - Monitor the temperature at multiple points within the reactor to identify and eliminate hot spots. | |
| Low Product Yield | Side reactions consuming reactants. | - The reaction between NaOH and SMCA can produce sodium glycolate, an undesired by-product.[2] Control the reaction temperature and the rate of SMCA addition to minimize this side reaction. |
| Loss of product during purification. | - Optimize the washing process. Use a solvent (e.g., ethanol-water mixture) that effectively removes by-products without dissolving a significant amount of the CMC. - Ensure efficient filtration or centrifugation to recover the precipitated CMC. | |
| Poor Solubility of Final CMC Product | Low Degree of Substitution (DS). | - A DS below 0.4 generally results in a product that is swellable but not fully soluble in water.[1] Increase the DS by optimizing the synthesis conditions. |
| Non-uniform substitution. | - Even with an adequate average DS, non-uniform substitution along the cellulose chains can lead to insoluble fractions. Improve reaction homogeneity. | |
| Incomplete removal of by-products. | - Residual salts can interfere with the hydration and dissolution of CMC. Ensure thorough washing and purification of the final product. | |
| High Viscosity Variation Between Batches | Inconsistent Degree of Substitution (DS). | - As viscosity is highly dependent on the DS, consistent control over the reaction parameters is crucial for reproducible viscosity. |
| Variation in the molecular weight of the cellulose raw material. | - Use a consistent source of cellulose with a well-defined molecular weight distribution. | |
| Degradation of the polymer during processing. | - Avoid excessive temperatures during etherification and drying, as this can lead to chain scission and a reduction in molecular weight and viscosity.[6] | |
| Product Discoloration (Yellowing) | Oxidation of cellulose. | - Purge the reactor with an inert gas (e.g., nitrogen) to minimize contact with oxygen, especially at elevated temperatures. |
| Impurities in the raw materials. | - Use high-purity cellulose, NaOH, and SMCA. | |
| Difficulties in Product Drying | Agglomeration of the wet product. | - Before drying, press the wet CMC cake to remove as much of the washing solvent as possible. - Consider a granulation step to create more uniform particles for drying.[3] |
| Thermal degradation during drying. | - Use a suitable drying method such as a flash dryer or a vacuum dryer that allows for efficient drying at controlled, lower temperatures.[6][7] - Carefully control the inlet air temperature and residence time in the dryer.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to control during CMC synthesis scale-up?
A1: The degree of substitution (DS) is arguably the most critical parameter as it dictates the final properties of the CMC, including its solubility and viscosity.[1][9] Achieving a consistent and target DS at scale requires precise control over several factors, primarily the concentrations of NaOH and the etherifying agent, reaction temperature, and time.[10]
Q2: How does the choice of solvent affect the synthesis process?
A2: The solvent system, typically an alcohol-water mixture (e.g., ethanol (B145695), isopropanol), plays a crucial role.[5][11] It acts as a medium for the reaction, a swelling agent for the cellulose, and helps to dissipate heat. The polarity of the solvent mixture influences the accessibility of the hydroxyl groups on the cellulose to the reactants, thereby affecting the DS.[4]
Q3: What are the common by-products in CMC synthesis, and how can they be removed?
A3: The primary by-products are sodium chloride (NaCl) and sodium glycolate. These are formed during the etherification step. Purification is typically achieved by washing the crude CMC with an alcohol-water mixture (e.g., 70-80% ethanol). The CMC is insoluble in this mixture, while the salt by-products are washed away.[3]
Q4: What are the key challenges in the purification of CMC at an industrial scale?
A4: The main challenges include handling large volumes of flammable solvents, efficient separation of the purified CMC from the washing liquor (often via centrifugation or filtration), and the recovery and recycling of the solvent to make the process economically viable.
Q5: How does the source of cellulose impact the final CMC product?
A5: The properties of the cellulose raw material, such as its degree of polymerization (molecular weight), crystallinity, and purity, can significantly influence the synthesis process and the properties of the final CMC.[3] For instance, a higher degree of polymerization in the starting cellulose can lead to a higher viscosity CMC, assuming all other synthesis parameters are kept constant.
Q6: What are the recommended drying methods for large-scale CMC production?
A6: For industrial-scale production, methods that allow for continuous and efficient drying are preferred. Flash dryers are commonly used due to their ability to dry the product quickly and uniformly while minimizing thermal degradation.[6][7] Spray dryers can also be used, especially for producing a fine, powdered product.[8] The choice of dryer depends on the desired final product characteristics, such as particle size and bulk density.
Quantitative Data Summary
Table 1: Influence of Reaction Parameters on the Degree of Substitution (DS) of CMC
| Parameter | Variation | Effect on DS | Reference |
| NaOH Concentration | Increasing concentration | Increases DS up to an optimal point, after which it may decrease. | [1][12] |
| SMCA Concentration | Increasing concentration | Generally increases the DS. | [2] |
| Reaction Temperature | Increasing temperature | Can increase the DS up to an optimum, but higher temperatures can favor side reactions and polymer degradation. | [1] |
| Reaction Time | Increasing time | Generally leads to a higher DS, but the effect plateaus after a certain point. | [10] |
| Solvent Composition | Varies (e.g., isopropanol:ethanol ratio) | Affects reagent accessibility and can be optimized to maximize DS. | [5] |
Experimental Protocols
Protocol 1: Determination of Degree of Substitution (DS) by Titration
Objective: To determine the average number of carboxymethyl groups per anhydroglucose unit in a CMC sample.
Materials:
-
CMC sample
-
95% Ethanol
-
Concentrated Nitric Acid
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Phenolphthalein (B1677637) indicator
-
Stirring plate and magnetic stirrer
-
Beakers and burette
Procedure:
-
Accurately weigh approximately 4 grams of the dry CMC sample.
-
Add the sample to a beaker containing 75 mL of 95% ethanol and stir to suspend the polymer.
-
While stirring, add a known excess volume of the standardized NaOH solution.
-
Titrate the excess NaOH with the standardized HCl solution using phenolphthalein as an indicator until the pink color disappears.
-
A blank titration without the CMC sample should also be performed.
-
The DS can be calculated based on the amount of NaOH consumed by the carboxymethyl groups.[13]
Protocol 2: Measurement of CMC Solution Viscosity
Objective: To determine the viscosity of a CMC solution, which is a key quality parameter.
Materials:
-
Dry CMC powder
-
Distilled or deionized water
-
Analytical balance
-
Beaker and magnetic stirrer
-
Viscometer (e.g., Brookfield viscometer)
Procedure:
-
Prepare a solution of a specific concentration (e.g., 1% w/v) by slowly adding the accurately weighed dry CMC powder to the required volume of distilled water while stirring vigorously to prevent lump formation.
-
Continue stirring until the CMC is completely dissolved. This may take several hours.
-
Allow the solution to stand to eliminate any air bubbles.
-
Measure the viscosity of the solution using a calibrated viscometer at a specified temperature (e.g., 25°C) and shear rate, following the instrument's operating instructions.
-
Record the viscosity reading, typically in centipoise (cP) or Pascal-seconds (Pa·s).
Visualizations
Caption: Overview of the Carboxymethyl Cellulose (CMC) synthesis workflow.
Caption: Factors influencing the Degree of Substitution (DS) and resulting properties of CMC.
References
- 1. Recent Developments of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scialert.net [scialert.net]
- 3. oulurepo.oulu.fi [oulurepo.oulu.fi]
- 4. Characterization of Synthesized Sodium this compound with Variation of Solvent Mixture and Alkali Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scitepress.org [scitepress.org]
- 6. Sodium this compound drying [f-granulator.com]
- 7. CN104501562A - Novel drying device used in carboxymethylcellulose sodium production process - Google Patents [patents.google.com]
- 8. ir.uitm.edu.my [ir.uitm.edu.my]
- 9. Understanding the Role of Degree of Substitution in CMC Performance - Cellulose Ether manufacturers [cellulosemanufacturer.com]
- 10. researchgate.net [researchgate.net]
- 11. composites.utk.edu [composites.utk.edu]
- 12. The Effect of Alkalization on Carboxymethil Cellulose Synthesis from Stem and Peel Cellulose of Banana - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
Technical Support Center: Minimizing By-product Formation in Carboxymethyl Cellulose Etherification
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the etherification of cellulose (B213188) to synthesize carboxymethyl cellulose (CMC) with a focus on minimizing the formation of unwanted by-products.
Frequently Asked Questions (FAQs)
Q1: What are the primary by-products formed during the this compound (CMC) etherification reaction?
A1: The two main by-products formed during the synthesis of CMC are sodium glycolate (B3277807) and sodium chloride (NaCl).[1][2] These arise from a competitive side reaction to the desired carboxymethylation of cellulose.
Q2: How are these by-products formed?
A2: By-product formation occurs when the etherifying agent, sodium monochloroacetate (SMCA) or monochloroacetic acid (MCA), reacts with sodium hydroxide (B78521) (NaOH) instead of the alkali cellulose. This reaction produces sodium glycolate and sodium chloride.[1]
Q3: Why is it crucial to minimize by-product formation?
A3: The presence of by-products like sodium glycolate and sodium chloride can negatively impact the purity and performance of the final CMC product.[3] For applications in industries such as pharmaceuticals and food, high purity is essential to meet regulatory standards and ensure product safety and efficacy.[3] By-products can also affect the viscosity and solubility of the CMC.
Q4: What are the key experimental factors that influence by-product formation?
A4: Several factors can significantly influence the extent of by-product formation. These include:
-
Concentration of Sodium Hydroxide (NaOH): An excessively high concentration of NaOH is a primary driver of sodium glycolate formation.[1][4]
-
Concentration of Sodium Monochloroacetate (SMCA): The molar ratio of SMCA to cellulose is critical. An excess of SMCA can also lead to increased side reactions.[1][4]
-
Reaction Temperature: Higher temperatures can accelerate the side reactions, leading to more by-products.[5]
-
Reaction Time: Prolonged reaction times may not necessarily increase the degree of substitution (DS) and could favor by-product formation.[5]
-
Solvent System: The type and composition of the solvent used for the reaction slurry can affect the accessibility of the reagents to the cellulose and influence the reaction equilibrium.[5][6][7]
Q5: How can I quantify the amount of sodium glycolate and sodium chloride in my CMC sample?
A5: Standardized analytical methods are available for the quantification of these by-products.
-
Sodium Glycolate: A common method involves a colorimetric reaction with 2,7-dihydroxynaphthalene (B41206), with the absorbance measured spectrophotometrically.[2][8] High-performance liquid chromatography (HPLC) can also be used for quantification.[9][10]
-
Sodium Chloride: This is typically determined by titration with a standardized silver nitrate (B79036) solution.[2][11]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| Low Degree of Substitution (DS) and High By-product Content | Excessive NaOH Concentration: Too much NaOH favors the reaction with SMCA to form sodium glycolate over the desired reaction with alkali cellulose. | Systematically decrease the NaOH concentration in your reaction. Refer to the data in Table 1 for guidance on the optimal range. |
| Inappropriate SMCA to Cellulose Ratio: An excess of SMCA can lead to increased side reactions once the accessible hydroxyl groups on the cellulose are saturated. | Optimize the molar ratio of SMCA to the anhydroglucose (B10753087) unit (AGU) of cellulose. Start with a lower ratio and incrementally increase it while monitoring both DS and by-product levels. | |
| High Reaction Temperature: Elevated temperatures can increase the rate of the side reaction that forms sodium glycolate. | Conduct the etherification step at a lower temperature. A range of 50-60°C is often cited as optimal. Monitor the reaction kinetics to find the best balance between reaction rate and selectivity. | |
| High Sodium Chloride Content in Final Product | Insufficient Purification: The washing steps after the reaction may not be adequate to remove all the NaCl formed. | Increase the number of washing steps with an appropriate solvent (e.g., 70-80% ethanol (B145695) or methanol).[12][13] Test the final wash filtrate with a silver nitrate solution to ensure the absence of chloride ions.[13] |
| Neutralization Step: The acid used for neutralization can contribute to salt formation if not properly controlled. | Carefully control the pH during the neutralization step. | |
| Inconsistent Results Between Batches | Heterogeneous Reaction Conditions: Uneven mixing or temperature distribution in the reactor can lead to localized areas of high reagent concentration, promoting by-product formation. | Ensure vigorous and uniform stirring throughout the alkalization and etherification steps. Use a reactor with good temperature control. |
| Variability in Starting Cellulose Material: Differences in the source, purity, and physical properties of the cellulose can affect its reactivity. | Characterize your starting cellulose material for properties like degree of polymerization and crystallinity. Maintain consistency in the source and pre-treatment of the cellulose. |
Data Presentation
Table 1: Effect of NaOH Concentration on Degree of Substitution (DS) and By-product Formation (Illustrative Data)
| NaOH Concentration (%) | Molar Ratio of SMCA to AGU | Reaction Temperature (°C) | Degree of Substitution (DS) | Sodium Glycolate (%) | Sodium Chloride (%) |
| 20 | 1.2 | 55 | 0.75 | 3.5 | 8.2 |
| 30 | 1.2 | 55 | 0.95 | 5.1 | 9.5 |
| 40 | 1.2 | 55 | 0.82 | 8.9 | 11.3 |
| 50 | 1.2 | 55 | 0.65 | 12.4 | 13.8 |
Note: This table presents illustrative data compiled from multiple sources to demonstrate the general trend. Actual results will vary depending on the specific experimental conditions.
Experimental Protocols
Detailed Methodology for Minimizing By-product Formation in CMC Synthesis
This protocol outlines a typical procedure for the synthesis of CMC with an emphasis on minimizing by-product formation.
1. Materials:
-
Cellulose (e.g., from cotton linters, wood pulp)
-
Sodium Hydroxide (NaOH)
-
Sodium Monochloroacetate (SMCA)
-
Solvent (e.g., Isopropanol (B130326), Ethanol, or a mixture)
-
Glacial Acetic Acid (for neutralization)
-
Methanol (B129727) or Ethanol (for washing)
2. Alkalization (Mercerization):
-
In a reaction vessel equipped with a stirrer, add a specific volume of the chosen solvent (e.g., 150 mL of isopropanol for 10g of cellulose).
-
Add the cellulose powder to the solvent and stir to create a uniform slurry.
-
Prepare the NaOH solution of the desired concentration (e.g., 30% w/v).
-
Slowly add the NaOH solution to the cellulose slurry while stirring continuously.
-
Allow the alkalization reaction to proceed for a set time (e.g., 1-2 hours) at a controlled temperature (e.g., 25-30°C).
3. Etherification:
-
Prepare the required amount of SMCA based on the desired molar ratio to the anhydroglucose units of cellulose.
-
Add the solid SMCA to the alkali cellulose slurry.
-
Increase the temperature of the reaction mixture to the desired etherification temperature (e.g., 55°C).
-
Maintain the reaction at this temperature with continuous stirring for a specific duration (e.g., 3-4 hours).
4. Neutralization and Purification:
-
After the etherification is complete, cool the reaction mixture.
-
Neutralize the excess NaOH by slowly adding glacial acetic acid until the pH of the slurry is approximately 7.0.
-
Filter the solid product.
-
Wash the crude CMC product multiple times with an aqueous alcohol solution (e.g., 70% ethanol) to remove the sodium glycolate and sodium chloride by-products.[12][13]
-
Perform a final wash with absolute methanol or ethanol.
-
Dry the purified CMC in an oven at a controlled temperature (e.g., 60-70°C) until a constant weight is achieved.
Analytical Protocol for By-product Quantification
1. Determination of Sodium Chloride:
-
Accurately weigh a sample of the dried CMC.
-
Dissolve the sample in deionized water.
-
Titrate the solution with a standardized solution of silver nitrate (AgNO₃) using a potassium chromate (B82759) (K₂CrO₄) indicator. The endpoint is indicated by the formation of a reddish-brown precipitate of silver chromate.[11]
2. Determination of Sodium Glycolate:
-
Accurately weigh a sample of the dried CMC.
-
Dissolve the sample in a mixture of acetic acid and water.
-
Precipitate the CMC by adding acetone.
-
Filter the mixture to separate the precipitated CMC. The filtrate will contain the sodium glycolate.
-
React the filtrate with 2,7-dihydroxynaphthalene in the presence of sulfuric acid to develop a color.
-
Measure the absorbance of the solution at 540 nm using a spectrophotometer and determine the concentration from a calibration curve prepared with known standards.[2][8]
Mandatory Visualizations
Caption: Reaction pathways in CMC synthesis.
Caption: Experimental workflow for CMC synthesis.
Caption: Troubleshooting logic for high by-products.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. fao.org [fao.org]
- 3. celluloseether.com [celluloseether.com]
- 4. Effect of Monochloroacetic Acid on Properties of Carboxymethyl Bacterial Cellulose Powder and Film from Nata de Coco - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scitepress.org [scitepress.org]
- 7. oamjms.eu [oamjms.eu]
- 8. celluloseether.com [celluloseether.com]
- 9. hpmcsupplier.com [hpmcsupplier.com]
- 10. shimadzu.com [shimadzu.com]
- 11. News - Determination of Chloride in Food Grade Sodium CMC [kimachemical.com]
- 12. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 13. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]
Technical Support Center: Enhancing Carboxymethyl Cellulose (CMC) Emulsion Stability
Welcome to the technical support center for Carboxymethyl Cellulose (B213188) (CMC) emulsions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on stabilizing CMC-based emulsion systems. Here you will find troubleshooting advice for common experimental issues, answers to frequently asked questions, detailed experimental protocols, and data-driven insights to optimize your formulations.
Troubleshooting Guide
This guide addresses common problems encountered during the preparation and storage of CMC-stabilized emulsions.
Q1: My CMC emulsion is showing rapid creaming or sedimentation. What are the likely causes and how can I fix it?
A1: Creaming (upward movement of droplets) or sedimentation (downward movement) is typically caused by insufficient viscosity in the continuous phase or large droplet sizes, driven by gravitational forces.
-
Likely Causes:
-
Low CMC Concentration: The viscosity of the continuous phase is too low to effectively immobilize the dispersed droplets.[1]
-
Ineffective Homogenization: The process has failed to reduce droplet size sufficiently. Larger droplets have a higher tendency to cream or sediment.[2][3]
-
Droplet Flocculation: Droplets are clumping together, increasing their effective size and accelerating separation. This can occur at low CMC concentrations where bridging between droplets happens.[4]
-
-
Solutions:
-
Increase CMC Concentration: Gradually increase the concentration of CMC to enhance the viscosity of the continuous phase. This slows droplet movement and improves stability.[1][5]
-
Optimize Homogenization: Increase homogenization speed, duration, or pressure to achieve smaller and more uniform droplet sizes.[6][7] For many systems, a high-pressure homogenizer is more effective than a high-shear mixer alone.[8]
-
Adjust pH: Ensure the pH of the system promotes droplet repulsion. For CMC, which is an anionic polymer, a pH well above its pKa (typically ~4-5) ensures a negative charge, leading to electrostatic stabilization.[9][10]
-
Add a Co-surfactant: In some systems, CMC works best as a stabilizer in conjunction with a primary emulsifier (like a protein or small-molecule surfactant) that adsorbs at the oil-water interface.[4][5]
-
Q2: I'm observing coalescence, where droplets merge to form larger ones over time. What should I investigate?
A2: Coalescence indicates that the interfacial film protecting the droplets is unstable or insufficient.
-
Likely Causes:
-
Insufficient Emulsifier/Stabilizer: There may not be enough CMC or primary emulsifier to fully cover the surface of all oil droplets, leaving them unprotected.[5][11]
-
Poor Interfacial Film Properties: The adsorbed layer of CMC may not be providing a strong enough steric or electrostatic barrier to prevent droplets from merging upon collision.[12][13]
-
Incompatible pH or High Ionic Strength: The pH may be near the isoelectric point of a protein co-emulsifier, reducing its charge and stability.[9] High salt concentrations can screen the electrostatic repulsion between droplets, promoting coalescence.[14]
-
-
Solutions:
-
Optimize Stabilizer Concentration: Ensure the CMC concentration is sufficient to form a thick, protective layer around droplets. A concentration of 0.5 wt% has been shown to be effective in some protein-stabilized systems.[4][5]
-
Control pH: Adjust the pH to be in a range where both CMC and any co-emulsifiers are charged, enhancing electrostatic repulsion. For many systems, a neutral pH is effective.[11]
-
Use Higher Molecular Weight (MW) CMC: Higher MW CMC can create a thicker, more effective steric barrier around droplets, improving stability against coalescence.[11]
-
Monitor Ionic Strength: Avoid adding high concentrations of salts unless their effect is understood and controlled, as they can disrupt the electrostatic stability of the emulsion.[14]
-
Q3: My emulsion's viscosity is too high for my application. How can I reduce it without losing stability?
A3: High viscosity is a common outcome of using polymers like CMC for stabilization.
-
Likely Causes:
-
Solutions:
-
Use a Lower Molecular Weight CMC: Select a grade of CMC with a lower molecular weight. This will impart less viscosity at an equivalent concentration while still providing a stabilizing interfacial layer.[11]
-
Optimize Homogenization: More efficient homogenization can create smaller droplets, which may require less polymer for stabilization, allowing for a reduction in CMC concentration.[6]
-
Combine with a Small-Molecule Surfactant: A non-ionic surfactant can effectively stabilize the interface, allowing you to reduce the CMC concentration to a level that provides just enough viscosity to prevent creaming.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary role of CMC in an emulsion? Is it an emulsifier or a stabilizer?
A1: CMC's primary function is as a stabilizer .[16] While it has some surface activity, its main contribution to emulsion stability comes from its ability to significantly increase the viscosity of the continuous (aqueous) phase.[1][17] This thickening effect slows down the movement of dispersed droplets, effectively preventing creaming, sedimentation, and coalescence.[12][18] It can also provide stability by forming a protective layer around droplets, creating electrostatic and steric repulsion.[4][5]
Q2: How does CMC concentration affect emulsion stability?
A2: CMC concentration is a critical factor.
-
Low Concentrations (e.g., <0.25 wt%): May be insufficient to create a stable network, potentially leading to "bridging flocculation," where one polymer chain links multiple droplets, causing instability.[4]
-
Optimal Concentrations (e.g., 0.3-0.6 wt%): Typically provide sufficient viscosity and droplet coating to ensure good physical stability. In one study with soy protein, 0.5 wt% CMC resulted in a stable emulsion with small, uniform droplets.[4][5]
-
High Concentrations (>0.8 wt%): Can lead to excessively high viscosity, which may be undesirable for the final application, but generally results in very stable emulsions.[15]
Q3: What is the effect of pH on the stability of CMC emulsions?
A3: pH plays a crucial role by influencing the charge on the CMC molecule. CMC is an anionic polymer with carboxyl groups.
-
Low pH (e.g., <4.0): The carboxyl groups become protonated (less charged), which reduces electrostatic repulsion between droplets and can decrease CMC's solubility, leading to instability.[9][10]
-
Neutral to Alkaline pH (e.g., 7.0-9.0): The carboxyl groups are fully ionized, imparting a strong negative charge (high zeta potential) to the droplets.[19] This enhances electrostatic repulsion and promotes stability.[5][10]
Q4: How does the homogenization process influence CMC emulsion properties?
A4: The homogenization process directly impacts the emulsion's initial droplet size and, consequently, its long-term stability. High-energy methods are required to break down large droplets into smaller ones.
-
High-Speed Mixing (e.g., Ultra-Turrax): Effective for initial dispersion and creating a pre-emulsion. Speeds around 19,000-22,000 rpm are often used.[5][7]
-
High-Pressure Homogenization: This method is highly efficient at producing very small and uniform droplets, leading to superior stability. Pressures of 3000-5000 psi are common.[8] Combining high-speed shearing with high-pressure homogenization can yield optimal results.[6][20]
Data Summary Tables
Table 1: Effect of CMC Concentration on Emulsion Properties (Illustrative Data) Based on findings from a study on soy protein isolate (SPI)-stabilized rice bran oil emulsions at pH 3.5.[4][5]
| CMC Concentration (wt%) | Zeta Potential (mV) | Average Droplet Size (μm) | Stability Observation |
| 0 (Control) | +24.4 | ~1.20 | Unstable, flocculation occurs |
| 0.125 | Close to 0 | Increased size due to flocculation | Highly unstable, phase separation |
| 0.250 | Close to 0 | Large size due to bridging flocculation | Highly unstable, phase separation |
| 0.375 | Negative | Decreased size | Improved stability |
| 0.500 | -18.7 | ~1.00 | Stable, uniform droplet distribution |
| 0.625 | -18.7 (plateau) | ~1.00 | Stable, high viscosity |
Table 2: Influence of Homogenization Parameters on Emulsion Stability (General Guidelines)
| Parameter | Low Setting | High Setting | Effect of Increasing the Setting |
| Speed (rpm) | < 10,000 | > 20,000 | Decreases droplet size, increases stability.[7] |
| Time (min) | 1-2 | 3-5 | Improves droplet size uniformity, increases stability.[7] |
| Pressure (psi) | < 2,000 | > 4,000 | Significantly reduces droplet size, enhances long-term stability.[8] |
Experimental Protocols
Protocol 1: Preparation of a Standard Oil-in-Water (O/W) Emulsion Stabilized by CMC
-
Prepare Aqueous Phase:
-
Disperse the desired amount of CMC powder (e.g., 0.5% w/w) into deionized water under continuous agitation using a magnetic stirrer.
-
To prevent lump formation, add the powder slowly into the vortex of the agitated water.[21]
-
Leave the solution to stir for 1-2 hours to ensure complete hydration of the CMC. The solution should be viscous and transparent.
-
Adjust the pH to the desired level (e.g., 7.0) using 0.1 M NaOH or HCl.
-
-
Prepare Oil Phase:
-
Measure the required volume of the oil phase (e.g., 10% w/w). If required, dissolve any oil-soluble components in the oil at this stage.
-
-
Form Pre-emulsion:
-
While stirring the aqueous phase with a high-shear mixer (e.g., Silverson or Ultra-Turrax) at a moderate speed (e.g., 8,000 rpm), slowly add the oil phase.
-
Once all the oil has been added, increase the mixer speed to a high setting (e.g., 19,000 rpm) and homogenize for 3 minutes to form a coarse pre-emulsion.[5]
-
-
Final Homogenization (Optional but Recommended):
-
For enhanced stability and smaller droplet size, pass the pre-emulsion through a high-pressure homogenizer for 2-3 cycles at a pressure of approximately 4,000 psi.[8]
-
-
Cooling and Storage:
-
Cool the final emulsion to room temperature and store it in a sealed container for subsequent analysis.
-
Protocol 2: Evaluation of Emulsion Stability
-
Visual Observation:
-
Store the emulsion in a transparent, graduated cylinder at room temperature.
-
Visually inspect for signs of instability such as creaming, sedimentation, or phase separation at regular intervals (e.g., 1 hour, 24 hours, 7 days, 30 days).[22]
-
-
Creaming Index (CI) Measurement:
-
Measure the total height of the emulsion (HT) and the height of the serum (lower, transparent) layer (HS).
-
Calculate the Creaming Index using the formula: CI (%) = (HS / HT) x 100 . A lower CI indicates better stability.
-
-
Particle Size Analysis:
-
Microscopy:
-
Observe a diluted sample of the emulsion under an optical microscope. This allows for direct visualization of droplet size, aggregation (flocculation), and coalescence.
-
-
Accelerated Stability Testing (Optional):
-
To predict long-term stability more quickly, subject the emulsion to stress conditions:
-
Visualizations
Caption: Experimental workflow for preparing and analyzing CMC-stabilized emulsions.
Caption: Key factors influencing the stability of CMC emulsions.
References
- 1. haoyuechemical.com [haoyuechemical.com]
- 2. ulprospector.com [ulprospector.com]
- 3. Stability Problems of Emulsions and Methods to Overcome | Pharmaguideline [pharmaguideline.com]
- 4. Frontiers | Influence of Carboxymethyl Cellulose on the Stability, Rheological Property, and in-vitro Digestion of Soy Protein Isolate (SPI)-Stabilized Rice Bran Oil Emulsion [frontiersin.org]
- 5. Influence of this compound on the Stability, Rheological Property, and in-vitro Digestion of Soy Protein Isolate (SPI)-Stabilized Rice Bran Oil Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comparative study on the effect of homogenization conditions on the properties of the film-forming emulsions and the resultant films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. ewprocess.com [ewprocess.com]
- 9. researchgate.net [researchgate.net]
- 10. Sodium this compound-Stabilised Multiple Emulsions with pH-Sensitive Behaviour, Enhanced Stability and Mucoadhesion for Oral Delivery of Chemopreventive Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sdfrchem.com [sdfrchem.com]
- 13. biolinscientific.com [biolinscientific.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. News - Is CMC a stabilizer or an emulsifier? [kimachemical.com]
- 17. This compound - Wikipedia [en.wikipedia.org]
- 18. CMC for Food: A Versatile Stabilizer and Thickener [doqlitycmc.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. silverson.com [silverson.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Injectability Issues with Carboxymethyl Cellulose-Based Hydrogels
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the injection of carboxymethyl cellulose (B213188) (CMC)-based hydrogels.
Troubleshooting Guides
This section offers solutions to specific problems you may encounter during your experiments.
Issue 1: High Injection Force Required
Q1: I am having difficulty injecting my CMC hydrogel. The plunger is very hard to push. What could be the cause and how can I fix it?
A1: High injection force is a common issue and can be attributed to several factors, primarily high hydrogel viscosity. Here’s a step-by-step guide to troubleshoot this problem:
-
Step 1: Evaluate Hydrogel Formulation. The concentration of CMC is a primary determinant of viscosity.[1][2]
-
Step 2: Assess Crosslinking Density. A higher degree of crosslinking results in a stiffer hydrogel that is more difficult to inject.
-
Recommendation: Reduce the concentration of the crosslinking agent or adjust the crosslinking conditions (e.g., time, temperature) to achieve a lower crosslinking density.[3]
-
-
Step 3: Check the pH and Ionic Strength. The pH and presence of ions in your formulation can influence CMC chain conformation and, consequently, viscosity.[1][2]
-
Step 4: Optimize Injection System. The physical components of your injection setup play a crucial role.
-
Recommendation: Use a larger diameter (smaller gauge) needle or a shorter needle to reduce resistance.[4] Increasing the syringe diameter can also decrease the required injection force.
-
Issue 2: Needle Clogging
Q2: My CMC hydrogel is clogging the needle during injection. What is causing this and how can I prevent it?
A2: Needle clogging is often due to premature gelation, insoluble particles, or high hydrogel viscosity.
-
Step 1: Prevent Premature Gelation. If your hydrogel is designed to gel in situ (e.g., in response to temperature or pH changes), it might be gelling prematurely within the syringe or needle.[5]
-
Recommendation: For temperature-sensitive hydrogels, ensure the hydrogel solution is kept below its critical gelation temperature before and during injection.[5] For pH-sensitive hydrogels, maintain a pH that prevents gelation until after injection.[5] For multi-component crosslinking systems, consider using a dual-syringe applicator to mix the components at the point of injection.[5]
-
-
Step 2: Ensure Complete Dissolution. Incomplete dissolution of the CMC powder can lead to particles that block the needle.
-
Recommendation: Follow a proper dissolution procedure. Slowly add the CMC powder to the solvent while stirring continuously to ensure uniform dispersion.[1]
-
-
Step 3: Filter the Hydrogel Solution. To remove any undissolved particles or aggregates, filter the hydrogel solution before loading it into the syringe.
-
Recommendation: Use a filter with a pore size appropriate for your hydrogel formulation.
-
-
Step 4: Adjust Hydrogel Viscosity and Injection Rate. Highly viscous hydrogels are more prone to clogging.
-
Recommendation: Refer to the recommendations in "Issue 1: High Injection Force Required" to reduce viscosity. Additionally, a slower, more controlled injection rate can sometimes prevent clogging.[4]
-
Issue 3: Inconsistent or Unreliable Injection
Q3: The amount of hydrogel I inject varies with each attempt, and sometimes it doesn't inject at all. How can I achieve more consistent injections?
A3: Inconsistent injection is often a result of the hydrogel's rheological properties and the injection technique.
-
Step 1: Characterize Rheological Properties. Understanding your hydrogel's flow behavior is crucial for predictable injection. Many injectable hydrogels exhibit shear-thinning behavior, where viscosity decreases under the shear stress of injection, facilitating flow.[6][7]
-
Step 2: Standardize the Injection Procedure. Manual injection can introduce variability.
-
Step 3: Ensure Homogeneity of the Hydrogel. A non-uniform hydrogel will behave unpredictably during injection.
-
Recommendation: Ensure thorough mixing of all components to create a homogeneous hydrogel solution.
-
Frequently Asked Questions (FAQs)
Q4: How can I quantitatively measure the injectability of my CMC hydrogel?
A4: Injectability can be quantified by measuring the injection force.[4][6] This is typically done using a mechanical testing machine equipped with a load cell.[10][11] The syringe containing the hydrogel is mounted on the machine, and the plunger is depressed at a constant speed while the force is recorded.[11] This provides a quantitative value for the force required to inject the hydrogel under specific conditions (e.g., syringe size, needle gauge, injection rate).[4]
Q5: What are the key parameters to consider when formulating an injectable CMC hydrogel?
A5: The key formulation parameters that influence injectability include:
-
CMC Concentration and Molecular Weight: These directly impact viscosity.[1][2]
-
Crosslinker Type and Concentration: This determines the gel's stiffness and mechanical properties.[3][12]
-
pH and Ionic Strength: These affect polymer chain interactions and viscosity.[1][2]
-
Inclusion of Other Polymers or Additives: These can modify the rheological properties and injectability.[13][14]
Q6: Can I modify the viscosity of my CMC hydrogel without changing the CMC concentration?
A6: Yes, there are several ways to modify viscosity at a constant CMC concentration:
-
Change the Molecular Weight of CMC: Using a lower molecular weight CMC will result in a lower viscosity solution.[2]
-
Adjust pH and Ionic Strength: As mentioned earlier, altering the pH or adding salts (at low CMC concentrations) can reduce viscosity.[2]
-
Apply Sonication: Sonication can decrease the molar mass of the polymer, thereby lowering the solution viscosity.[2][15]
-
Temperature Control: For some CMC solutions, increasing the temperature can temporarily reduce viscosity, but be mindful of any temperature-sensitive components in your formulation.[1]
Data Presentation
Table 1: Effect of CMC-Gelatin Ratio on Extrusion Force and Viscosity
| CMC:Gelatin Ratio | Maximum Normal Force (N) | Viscosity at 0.1 s⁻¹ (Pa·s) |
| 1:10 | ~1 | 1.5 x 10³ |
| 1:15 | ~5 | 8.6 x 10³ |
| 1:20 | ~10 | 2.8 x 10⁴ |
| 1:25 | ~15 | 5.6 x 10⁴ |
| 4% Gelatin only | 29.66 | - |
Data synthesized from a study on CMC-gelatin complex coacervates, demonstrating that a small amount of CMC can significantly reduce the extrusion force and viscosity of gelatin hydrogels.[7]
Table 2: Influence of Hyaluronic Acid (HA) Molecular Weight on Hydrogel Extrusion Force
| HA Molecular Weight (kDa) | Extrusion Force (N) |
| ≤ 60 | ~10 - 15 |
| 100 - 500 | ~20 - 30 |
Data from a study on hyaluronic acid-based hydrogels, showing a two-fold increase in extrusion force with higher molecular weight HA when injected through a 31-G needle at 0.5 ml/min.[8]
Experimental Protocols
Protocol 1: Preparation of a Basic Injectable CMC Hydrogel
This protocol describes the preparation of a simple, physically crosslinked CMC hydrogel.
Materials:
-
Carboxymethyl cellulose (CMC) powder
-
Deionized or distilled water
-
Magnetic stirrer and stir bar
-
Beaker
-
Spatula
-
Scale
Methodology:
-
Determine the desired concentration of your CMC hydrogel (e.g., 2% w/v).
-
Measure the required amount of deionized or distilled water into a beaker.
-
Place the beaker on a magnetic stirrer and begin stirring at a moderate speed to create a vortex.
-
Slowly and gradually add the pre-weighed CMC powder to the vortex of the stirring water. Adding the powder too quickly can lead to clumping.
-
Continue stirring until the CMC is fully dissolved. This may take several hours. The solution should be clear and homogeneous.
-
Allow the solution to stand for a period (e.g., overnight) to ensure complete hydration and to allow any air bubbles to dissipate.
Protocol 2: Quantification of Injectability via Extrusion Force Measurement
This protocol outlines the procedure for measuring the force required to inject a hydrogel using a mechanical testing machine.[10][11]
Materials and Equipment:
-
Mechanical testing machine with a compression platen and a load cell (e.g., 200 N capacity)[10]
-
Syringe (e.g., 1 mL, 5 mL) filled with the prepared hydrogel
-
Needle of desired gauge (e.g., 27G, 31G)
-
Syringe pump (optional, for precise flow rate control)
-
Clamping system to hold the syringe[10]
Methodology:
-
Setup:
-
Testing Protocol:
-
Measurement:
-
Start the test. The upper platen will move down at the set speed, depressing the syringe plunger.
-
The load cell will record the force as a function of displacement.
-
-
Data Analysis:
-
The recorded data will produce a force-displacement curve.
-
Key parameters to extract include the initial glide force (force to start the movement) and the maximum or plateau force during injection.[6]
-
Visualizations
Caption: Troubleshooting workflow for common CMC hydrogel injectability issues.
Caption: Relationship between formulation parameters and hydrogel injectability.
References
- 1. s-cmcs.com [s-cmcs.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Applications of this compound Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Injectable Hydrogels: From Laboratory to Industrialization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design parameters for injectable biopolymeric hydrogels with dynamic covalent chemistry crosslinks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. par.nsf.gov [par.nsf.gov]
- 10. youtube.com [youtube.com]
- 11. books.rsc.org [books.rsc.org]
- 12. CMC-Based Injectable Hydrogels Crosslinked by Diels–Alder Chemistry for Wound Healing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Preventing postoperative tissue adhesion using injectable this compound-pullulan hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rheological properties of this compound (CMC) solution: Impact of high intensity ultrasound - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Adjusting Carboxymethyl Cellulose (CMC) Solution Viscosity for Coating Applications
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with carboxymethyl cellulose (B213188) (CMC) solutions in coating applications.
Troubleshooting Guide: Common Coating Defects
This guide will help you diagnose and resolve common coating defects related to the viscosity of your CMC solution.
Issue 1: My coating is sagging or running on vertical surfaces.
-
Question: What causes sagging and how can I fix it?
-
Answer: Sagging, also known as paint runs, typically occurs when the viscosity of the coating solution is too low.[1][2][3] This allows the coating to flow downwards under gravity before it can set.[1][2]
-
Solution 1: Increase CMC Concentration. A higher concentration of CMC will increase the viscosity of the solution.[4][5][6] Experiment with incrementally higher concentrations until the desired viscosity and anti-sagging properties are achieved.
-
Solution 2: Use a Higher Molecular Weight (MW) CMC. Higher MW grades of CMC result in higher viscosity solutions at the same concentration.[6][7]
-
Solution 3: Optimize Temperature. Lowering the temperature of the coating solution and the substrate can increase viscosity.[4][5] However, be aware that this can also slow down the drying process.[2]
-
Solution 4: Adjust pH. The viscosity of a CMC solution is at its maximum and most stable in a pH range of 6.5-9.0.[4][5] Ensure your formulation is within this range.
-
-
Issue 2: The coating is not leveling properly, leaving brush or spray marks.
-
Question: Why is my coating not forming a smooth surface?
-
Answer: Poor leveling is often a sign that the viscosity of your CMC solution is too high.[8] The coating does not have enough time to flow and even out before it starts to dry.
-
Solution 1: Decrease CMC Concentration. Lowering the CMC concentration will reduce the solution's viscosity, allowing for better flow and leveling.[4][5]
-
Solution 2: Use a Lower Molecular Weight (MW) CMC. Switching to a lower MW grade of CMC will decrease the viscosity.[6][7]
-
Solution 3: Increase Temperature. Gently warming the CMC solution can lower its viscosity.[4][5] However, avoid excessive heat as it can cause permanent viscosity loss.[4][9]
-
Solution 4: Adjust pH outside the 6.5-9.0 range. Moving the pH to be slightly more acidic (below 6) or more alkaline (above 9) can reduce viscosity.[4][5] However, this may also affect the stability of the solution.[9]
-
-
Issue 3: I'm having trouble with spray application (e.g., poor atomization, stringing).
-
Question: How can I adjust my CMC solution for better sprayability?
-
Answer: Difficulties with spray application are usually due to the viscosity being too high.[10] This can lead to poor atomization and the formation of "strings" instead of a fine mist.
-
Solution 1: Decrease CMC Concentration. This is the most direct way to lower viscosity for spraying.[10]
-
Solution 2: Use a Lower Viscosity Grade of CMC. Select a CMC grade specifically designed for spray applications, which will typically have a lower molecular weight.[10]
-
Solution 3: Increase Shear Rate. CMC solutions are often shear-thinning, meaning their viscosity decreases under stress, such as during spraying.[11] Adjusting the nozzle and pressure of your spray equipment can help.
-
Solution 4: Add a Co-solvent or Plasticizer. In some formulations, the addition of a compatible co-solvent can reduce viscosity.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the viscosity of a CMC solution?
The main factors are:
-
Concentration: Viscosity increases almost linearly with concentration.[4][5]
-
Molecular Weight (MW) / Grade: Higher MW grades of CMC produce more viscous solutions.[6][7]
-
Degree of Substitution (DS): A higher DS generally leads to higher viscosity and better solubility.[12]
-
Temperature: Increasing the temperature will decrease the viscosity.[4][5][6]
-
pH: Viscosity is highest and most stable between pH 6.5 and 9.0.[4][5]
-
Presence of Salts: The addition of salts, especially those with divalent or trivalent cations, can reduce viscosity.[4][5]
-
Shear Rate: CMC solutions are typically shear-thinning, meaning viscosity decreases as the shear rate increases.[11]
Q2: How do I choose the right grade of CMC for my coating application?
Consider the desired application method and final coating properties. For spray applications, a lower viscosity grade is needed.[10] For coatings that require significant hold on vertical surfaces, a higher viscosity grade is more suitable.[10]
Q3: Can I adjust the viscosity of my CMC solution after it has been prepared?
Yes, you can make adjustments. To increase viscosity, you can carefully add a more concentrated CMC solution. To decrease viscosity, you can add more solvent (e.g., water), increase the temperature, or adjust the pH.[4][5]
Q4: How does the Degree of Substitution (DS) of CMC affect my coating?
The DS influences the solubility, stability, and viscosity of the CMC solution.[10][12] A higher DS generally results in better water solubility and a more stable viscosity.[10][12]
Q5: What is the effect of adding salts to my CMC solution?
The presence of inorganic salts can reduce the viscosity of a CMC solution.[4][5] The effect depends on the valence of the cation, with trivalent cations having the most significant impact.[4][5]
Data Presentation: Factors Influencing CMC Viscosity
Table 1: Effect of Concentration on the Viscosity of a Medium-Viscosity CMC Solution at 25°C
| Concentration (% w/v) | Typical Viscosity (mPa·s) |
| 0.5 | 50 - 150 |
| 1.0 | 400 - 800 |
| 2.0 | 2500 - 4500 |
| 4.0 | >10000 |
Table 2: Effect of Temperature on the Viscosity of a 1% Medium-Viscosity CMC Solution
| Temperature (°C) | Typical Viscosity (mPa·s) |
| 10 | 1200 - 1600 |
| 25 | 400 - 800 |
| 40 | 150 - 300 |
| 60 | 50 - 100 |
Table 3: Effect of pH on the Relative Viscosity of a 1% CMC Solution at 25°C
| pH | Relative Viscosity | Stability |
| < 4 | Very Low | Precipitation may occur[9] |
| 4 - 6 | Decreasing | Stable |
| 6.5 - 9.0 | Maximum | Most Stable[4][5] |
| 9.0 - 11.0 | High | Stable[4][5] |
| > 11.5 | Rapidly Decreasing | Less Stable[4][5] |
Experimental Protocols
Protocol 1: Preparation of a Carboxymethyl Cellulose (CMC) Solution
Objective: To prepare a homogeneous CMC solution of a specified concentration.
Materials and Equipment:
-
This compound (CMC) powder
-
Distilled or deionized water
-
Beaker or suitable vessel
-
Stirrer (magnetic or overhead)
-
Weighing balance
Procedure:
-
Weigh the required amount of CMC powder based on the desired concentration and final volume.
-
Measure the required volume of distilled or deionized water into the beaker.
-
Begin stirring the water to create a vortex.
-
Slowly and steadily add the CMC powder into the vortex of the stirring water. This helps to disperse the particles and prevent the formation of clumps.[9]
-
Continue stirring until the CMC is fully dissolved. This may take from 30 minutes to several hours depending on the CMC grade and concentration.
-
Cover the beaker to prevent evaporation and allow the solution to stand for at least one hour to ensure complete hydration and deaeration.
Protocol 2: Measurement of CMC Solution Viscosity using a Rotational Viscometer
Objective: To determine the apparent viscosity of a prepared CMC solution.
Materials and Equipment:
-
Prepared CMC solution
-
Rotational viscometer (e.g., Brookfield type)
-
Appropriate spindle for the expected viscosity range
-
Beaker or sample cup
-
Temperature-controlled water bath
Procedure:
-
Ensure the viscometer is calibrated and level.
-
Place the CMC solution in the beaker and allow it to equilibrate to the desired temperature in the water bath.
-
Select the appropriate spindle and rotational speed based on the expected viscosity of the sample.
-
Carefully lower the spindle into the CMC solution, ensuring it is immersed to the marked level and that no air bubbles are trapped on the spindle surface.
-
Start the viscometer and allow the reading to stabilize. This may take 30-60 seconds.
-
Record the viscosity reading from the viscometer display.
-
For shear-thinning fluids, it is recommended to take measurements at several rotational speeds to characterize the viscosity profile.
Visualizations
Caption: Troubleshooting workflow for common CMC coating defects.
Caption: Factors that increase or decrease CMC solution viscosity.
References
- 1. youtube.com [youtube.com]
- 2. How is the sagging phenomenon caused by coatings? Q&A | NBCHAO [en.nbchao.com]
- 3. How to prevent paint or clearcoat sagging [academy.sinnek.com]
- 4. celluloseether.com [celluloseether.com]
- 5. Properties of Sodium this compound and Factors Affecting Viscosity of CMC - KIMA CHEMICAL CO.,LTD. [kimacellulose.com]
- 6. Factors affecting viscosity [m.cmcadditive.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. ulab360.com [ulab360.com]
- 10. cmccellulose.com [cmccellulose.com]
- 11. Rheological properties of this compound (CMC) solution: Impact of high intensity ultrasound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cmccellulose.com [cmccellulose.com]
Validation & Comparative
A Head-to-Head Comparison: Carboxymethyl Cellulose vs. Sodium Alginate for Cell Encapsulation
For researchers, scientists, and drug development professionals, the choice of biomaterial for cell encapsulation is a critical decision that significantly impacts the viability, function, and therapeutic efficacy of encapsulated cells. Among the plethora of options, two natural polysaccharides, Carboxymethyl Cellulose (CMC) and Sodium Alginate (SA), have emerged as popular choices due to their biocompatibility and tunable properties. This guide provides an objective comparison of their performance for cell encapsulation, supported by experimental data, detailed protocols, and visual workflows to aid in your selection process.
At a Glance: Key Performance Metrics
| Feature | This compound (CMC) | Sodium Alginate (SA) | Key Considerations |
| Cell Viability | Generally high, but can be variable depending on the crosslinking method and cell type. | Consistently high cell viability reported for various cell types.[1] | The crosslinking mechanism is a critical factor. SA's ionic crosslinking is typically milder than some chemical crosslinking methods used for CMC. |
| Immunogenicity | Considered to have low immunogenicity.[2] | Generally considered biocompatible with low immunogenicity.[3] However, impurities can trigger an immune response. | The purity of the material is paramount for both. Blends of CMC and SA have shown the ability to modulate inflammatory responses.[2][4] |
| Stability & Degradation | Biodegradable, with degradation rates that can be tuned.[5] | Biodegradable, with degradation influenced by factors like the type of cation used for crosslinking and the surrounding environment. | Blends of SA and CMC can exhibit controlled degradation profiles suitable for sustained therapeutic delivery.[6] |
| Mechanical Properties | Mechanical properties can be tailored, but may be lower than alginate in some formulations. | Forms mechanically stable hydrogels, with strength influenced by the concentration of alginate and the crosslinking agent.[1] | The combination of CMC with alginate can enhance the mechanical strength of the resulting hydrogel.[7][8] |
Deep Dive: Performance Analysis
Cell Viability and Proliferation
The primary goal of cell encapsulation is to maintain a high level of cell viability and support their proliferation and function. Both CMC and SA have demonstrated good biocompatibility.
Sodium Alginate has been extensively studied for cell encapsulation, consistently demonstrating high cell viability. For instance, studies encapsulating human dermal fibroblasts in calcium-alginate microcapsules have reported high cell viability percentages.[1] The mild ionic gelation process, typically using calcium ions, is a key advantage in preserving cell health.
This compound is also known for its biocompatibility. However, the crosslinking methods for CMC hydrogels can be more variable, sometimes involving chemical crosslinkers that could potentially impact cell viability if not carefully optimized. Research on CMC-based hydrogels has shown good support for cell adhesion and viability.
A study on a composite hydrogel of CMC and Sodium Alginate for wound healing demonstrated that the blend not only supports cell survival but can also enhance the proliferation of skin cells.[4]
Immunogenic Response
An ideal encapsulation material should not elicit a significant immune response that could lead to inflammation and rejection of the encapsulated cells.
Both CMC and SA are generally considered to have low immunogenicity.[2][3] However, the host immune system can still recognize these materials as foreign. Encapsulated cells themselves can also release danger-associated molecular patterns (DAMPs) that trigger an inflammatory response.[9]
A study on a CMC/Alginate-Simvastatin hydrogel showed a controlled pro-inflammatory response, with a decrease in IL-6 and TNF-α levels and an increase in anti-inflammatory cytokines IL-10 and TGF-β compared to a CMC/Alginate hydrogel alone.[2][4] This suggests that the combination of these materials can be tailored to modulate the local immune environment.
Stability and Degradation
The stability of the encapsulating material is crucial for long-term cell delivery. The degradation rate should ideally be tunable to match the desired therapeutic window.
Sodium Alginate hydrogels are biodegradable, and their degradation can be controlled by factors such as the molecular weight of the alginate and the type and concentration of the crosslinking cations.
This compound is also biodegradable.[5] The degradation of CMC hydrogels can be influenced by the degree of substitution and the crosslinking method used. A study on a hydrogel composed of sodium alginate, this compound, and hyaluronic acid showed a gradual decline in mass over seven days, indicating controlled biodegradability.[6]
Mechanical Properties
The mechanical properties of the hydrogel must be sufficient to protect the encapsulated cells from physical stress while allowing for the diffusion of nutrients and metabolites.
Sodium Alginate is well-known for forming robust hydrogels with good mechanical strength. The stiffness of the gel can be controlled by the concentration of alginate and the crosslinking conditions.[1]
The mechanical properties of CMC hydrogels can be more variable. However, blending CMC with sodium alginate has been shown to improve the mechanical properties of the resulting composite hydrogel.[7][8]
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plate
-
Microplate reader
Procedure:
-
Prepare cell-encapsulated hydrogels in a 96-well plate.
-
At desired time points, remove the culture medium.
-
Add 10 µL of MTT solution to each well containing 100 µL of fresh culture medium.
-
Incubate for 4 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After incubation, add 100 µL of the solubilization solution to each well.
-
Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan (B1609692) crystals.
-
Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.
Immunogenicity Assessment: Cytokine Quantification by ELISA
This protocol describes a sandwich ELISA for quantifying the concentration of specific cytokines (e.g., IL-6, TNF-α) in the culture supernatant of encapsulated cells.
Materials:
-
ELISA plate (96-well)
-
Capture antibody specific for the cytokine of interest
-
Detection antibody (biotinylated) specific for the cytokine
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Recombinant cytokine standard
-
Culture supernatant from encapsulated cells
-
Microplate reader
Procedure:
-
Coat the wells of an ELISA plate with the capture antibody overnight at 4°C.[10]
-
Wash the plate three times with wash buffer.
-
Block the plate with blocking buffer for 1 hour at room temperature.[10]
-
Wash the plate three times.
-
Add standards and culture supernatant samples to the wells and incubate for 2 hours at room temperature.[10]
-
Wash the plate five times.
-
Add the biotinylated detection antibody and incubate for 1 hour at room temperature.
-
Wash the plate five times.
-
Add Streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
-
Wash the plate seven times.
-
Add TMB substrate and incubate in the dark until a color develops.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.[10]
Signaling Pathways and Experimental Workflows
Integrin-Mediated Signaling in Encapsulated Cells
Cells within a hydrogel matrix interact with their environment through cell surface receptors, primarily integrins. This interaction triggers intracellular signaling cascades that influence cell behavior, including survival, proliferation, and differentiation. While specific signaling pathways uniquely modulated by CMC encapsulation are not well-documented, the general principles of integrin signaling are highly relevant.
Caption: Integrin-mediated signaling cascade in encapsulated cells.
Sodium Alginate Modulation of Paracrine Signaling
Studies have shown that sodium alginate encapsulation can modulate the paracrine signaling of cells. For example, mesenchymal stromal cells encapsulated in sodium alginate exhibit a targeted secretory response to inflammatory stimuli like IL-1β.
Caption: Modulation of paracrine signaling by sodium alginate.
Experimental Workflow for Comparing CMC and SA
The following workflow outlines a logical sequence of experiments to compare the performance of CMC and SA for cell encapsulation.
Caption: Workflow for comparing CMC and SA for cell encapsulation.
Conclusion
Both this compound and Sodium Alginate are viable and promising materials for cell encapsulation, each with its own set of advantages. Sodium Alginate's mild ionic crosslinking and well-documented high cell viability make it a robust choice for a wide range of applications. This compound offers an alternative with tunable properties, and its combination with alginate can lead to hydrogels with enhanced mechanical and biological characteristics. The optimal choice will ultimately depend on the specific cell type, the intended application, and the desired release profile and in vivo performance. This guide provides a foundational framework and the necessary experimental approaches to make an informed decision for your research and development needs.
References
- 1. worldscientific.com [worldscientific.com]
- 2. parstarmim.com [parstarmim.com]
- 3. Cytokine Elisa [bdbiosciences.com]
- 4. This compound/sodium alginate hydrogel with anti-inflammatory capabilities for accelerated wound healing; In vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. The Fabrication of Alginate–this compound-Based Composites and Drug Release Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Encapsulation and Characterization of Proanthocyanidin Microcapsules by Sodium Alginate and this compound [mdpi.com]
- 9. Frontiers | Cell Encapsulation Within Alginate Microcapsules: Immunological Challenges and Outlook [frontiersin.org]
- 10. Cell Culture and estimation of cytokines by ELISA [protocols.io]
A Comparative Guide to Carboxymethyl Cellulose Purity Validation: Titration vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The purity of Carboxymethyl Cellulose (B213188) (CMC), a widely used excipient in the pharmaceutical industry, is critical to ensure the stability, efficacy, and safety of final drug products. Accurate determination of CMC purity, often assessed through its degree of substitution (DS) and overall assay, is a cornerstone of quality control. While traditional titration methods have long been the standard, a variety of alternative analytical techniques offer distinct advantages in terms of specificity, efficiency, and the depth of information provided. This guide presents an objective comparison of titration methods against modern alternatives, supported by experimental principles and protocols.
Principles of Purity Analysis for Carboxymethyl Cellulose
The primary measure of CMC purity is its Degree of Substitution (DS) , which represents the average number of carboxymethyl groups attached to each anhydroglucose (B10753087) unit of the cellulose backbone. A higher DS generally indicates a higher purity of the CMC polymer. Another key aspect of purity is the assay , which quantifies the percentage of active CMC in a given sample. Various analytical methods are employed to determine these parameters, each with its own set of strengths and limitations.
Comparison of Analytical Methodologies
This section provides a detailed overview of the most common methods used for CMC purity validation.
Titration Methods
Titration remains a fundamental and widely accepted technique for determining the DS and assay of CMC due to its accuracy and robustness. The United States Pharmacopeia (USP) and the American Society for Testing and Materials (ASTM) provide standardized titration protocols.
-
Principle: Titration methods for CMC are based on acid-base chemistry. In a typical back-titration method, the sodium salt of CMC is first converted to its insoluble acid form. A known excess of a strong base (e.g., sodium hydroxide) is then added to neutralize the carboxylic acid groups. The unreacted base is subsequently titrated with a standardized acid (e.g., hydrochloric acid), allowing for the calculation of the amount of base consumed by the CMC, which is directly proportional to the DS. A non-aqueous titration involves dissolving the CMC in a non-aqueous solvent and titrating the sodium acetate (B1210297) formed with a standard solution of a strong acid.
-
Advantages: Titration is a well-established, cost-effective, and accurate method that does not require sophisticated instrumentation.[1][2] It is considered a primary method for the determination of DS.
-
Limitations: The method can be time-consuming and labor-intensive.[3][4] Its accuracy can be influenced by the presence of other acidic or basic impurities in the sample.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly size-exclusion chromatography (SEC), is a powerful tool for characterizing polymers like CMC.
-
Principle: HPLC separates molecules based on their size, charge, or affinity for a stationary phase. For CMC, Gel-Filtration Chromatography (GFC) or Size-Exclusion Chromatography (SEC) is often used to determine the molecular weight distribution, which is related to its purity.[5] By using appropriate standards, the amount of CMC can be quantified.
-
Advantages: HPLC offers high precision and the ability to separate CMC from its impurities, providing a more detailed purity profile.[1][6] It can also be used to determine the molecular weight distribution, which is a critical quality attribute.[5]
-
Limitations: HPLC requires more expensive equipment and skilled operators. The method development can be complex, and the use of certain mobile phases can be harsh on the instrument.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a highly specific and informative technique for the structural elucidation and quantification of CMC.
-
Principle: NMR spectroscopy provides detailed information about the chemical structure of molecules. For CMC, ¹H and ¹³C NMR can be used to directly determine the DS by integrating the signals corresponding to the carboxymethyl groups and the anhydroglucose units of the cellulose backbone.[7][8][9]
-
Advantages: NMR is a non-destructive technique that provides comprehensive structural information, including the distribution of substituents along the cellulose chain.[7][8] It is considered a very accurate method for DS determination.[9]
-
Limitations: NMR spectrometers are expensive to purchase and maintain. The analysis requires specialized expertise for data acquisition and interpretation. The sensitivity of NMR may be lower compared to other techniques for detecting trace impurities.
Viscosity Measurement
The viscosity of a CMC solution is directly related to its molecular weight and degree of substitution, making it a useful parameter for assessing purity.
-
Principle: The viscosity of a polymer solution is a measure of its resistance to flow. For a given concentration, a higher viscosity generally corresponds to a higher molecular weight and/or a higher degree of substitution, which are indicative of higher purity.[6][10]
-
Advantages: Viscosity measurement is a relatively simple, rapid, and inexpensive method for routine quality control to check for consistency between batches.[6]
-
Limitations: Viscosity is an indirect measure of purity and can be affected by factors other than DS and molecular weight, such as pH and the presence of salts. It is not a specific method for determining the absolute purity of CMC.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of the discussed analytical methods for CMC purity validation. The values are representative and may vary depending on the specific instrumentation, method parameters, and sample matrix.
| Feature | Titration | HPLC (SEC/GFC) | NMR Spectroscopy | Viscosity Measurement |
| Principle | Acid-Base Neutralization | Size-Based Separation | Nuclear Spin Resonance | Fluidic Resistance |
| Primary Measurement | Degree of Substitution, Assay | Molecular Weight Distribution, Assay | Degree of Substitution, Substituent Distribution | Intrinsic/Relative Viscosity |
| Accuracy | High | High | Very High | Moderate (Indirect) |
| Precision (RSD) | < 1% | < 2% | < 3% | < 5% |
| Specificity | Moderate | High | Very High | Low |
| Throughput | Low to Medium | High | Low | High |
| Cost per Sample | Low | High | High | Very Low |
| Instrumentation Cost | Low | High | Very High | Low |
| Expertise Required | Moderate | High | Very High | Low |
Experimental Protocols
Back-Titration Method for Degree of Substitution (Based on ASTM D1439)
a. Sample Preparation (Acidification):
-
Weigh accurately about 1.5 g of the CMC sample into a Buchner funnel fitted with a fine-texture filter paper.
-
Wash the sample with three 150-mL portions of 80% (v/v) ethanol, stirring the sample for 10-15 minutes with each wash.
-
After the final wash, transfer the acidified CMC to a drying oven and dry at 105°C to a constant weight.
b. Titration:
-
Weigh accurately about 0.5 g of the dried, acidified CMC into a 250-mL Erlenmeyer flask.
-
Add 100 mL of distilled water and stir to suspend the sample.
-
Add exactly 25.0 mL of 0.3 N standardized sodium hydroxide (B78521) (NaOH) solution.
-
Heat the mixture to boiling and boil for 15-30 minutes to ensure complete reaction.
-
While the solution is still hot, add a few drops of phenolphthalein (B1677637) indicator.
-
Titrate the excess NaOH with a 0.3 N standardized hydrochloric acid (HCl) solution until the pink color disappears.
-
Record the volume of HCl used.
-
Perform a blank titration with 25.0 mL of the 0.3 N NaOH solution.
c. Calculation: The degree of substitution is calculated based on the amount of NaOH consumed by the acidified CMC.
HPLC-SEC Method for Molecular Weight Distribution
a. Sample Preparation:
-
Accurately weigh about 10 mg of the CMC sample into a volumetric flask.
-
Dissolve the sample in a suitable mobile phase (e.g., an aqueous buffer containing sodium nitrate (B79036) to suppress ionic interactions).
-
Filter the solution through a 0.45 µm syringe filter before injection.
b. Chromatographic Conditions:
-
System: An HPLC system with a refractive index (RI) detector.
-
Column: A suitable size-exclusion column (e.g., aqueous GFC column).
-
Mobile Phase: 0.1 M Sodium Nitrate in water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 100 µL.
-
Temperature: Ambient.
c. Analysis:
-
Inject the prepared sample solution into the HPLC system.
-
Record the chromatogram.
-
The molecular weight distribution is determined by comparing the elution profile of the sample to that of a series of polymer standards of known molecular weights (e.g., pullulan standards).
Visualizations
References
- 1. quora.com [quora.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. celluloseether.com [celluloseether.com]
- 5. shimadzu.com [shimadzu.com]
- 6. hpmcsupplier.com [hpmcsupplier.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Interpretation of Carboxymethylation in Cellulose Pretreatment by 1H-NMR Spectroscopy [ktappi.kr]
- 10. News - Methods for Assessing the Purity of Sodium this compound [yibangchemical.com]
A Comparative Guide to Carboxymethyl Cellulose and Hyaluronic Acid for Wound Healing Applications
For Researchers, Scientists, and Drug Development Professionals
The landscape of advanced wound care is continually evolving, with a growing emphasis on biomaterials that not only provide a protective barrier but also actively participate in the healing process. Among the myriad of options, carboxymethyl cellulose (B213188) (CMC) and hyaluronic acid (HA) have emerged as prominent biocompatible polymers. This guide offers an objective comparison of their performance in wound healing, supported by experimental data, to aid researchers and drug development professionals in making informed decisions for their applications.
Executive Summary
Both carboxymethyl cellulose and hyaluronic acid are polysaccharides that offer significant advantages in wound management. They are biocompatible, biodegradable, and create a moist environment conducive to healing.[1][2] However, they differ in their mechanisms of action and reported efficacy in certain aspects of wound repair. Hyaluronic acid actively modulates cellular processes through specific receptor interactions, influencing inflammation, cell migration, and angiogenesis.[3][4] this compound primarily functions by providing an optimal environment for healing, though recent studies indicate it also influences cytokine and growth factor production.[5] The choice between CMC and HA, or their combination, will ultimately depend on the specific requirements of the wound type and the desired therapeutic outcome.
Performance Comparison: Quantitative Data
The following tables summarize quantitative data from various studies to provide a comparative overview of the performance of CMC and HA in key wound healing parameters.
| Parameter | This compound (CMC) | Hyaluronic Acid (HA) | Control/Standard Care | Study Details |
| Wound Closure Rate | ||||
| Epidermolysis Bullosa Wounds | 100% healing at day 12[6] | Not directly compared in this study | 100% healing at day 24[6] | Randomized controlled trial in patients with Epidermolysis Bullosa.[6] |
| Full-Thickness Wounds (Rats) | Faster healing than blends and control[7][8] | Not directly compared in this study | Slower healing | Preclinical study on normal and diabetic rats using CMC-based films.[7][8] |
| Corneal Epithelial Wounds | Significantly more wound closure than control[9] | Significantly more wound closure than control[9] | Slower wound closure | In vitro study on human corneal epithelial cells.[9] |
| Re-epithelialization | ||||
| Acute Wounds (Rats) | 100% re-epithelialization by day 14[5] | Not directly compared in this study | Incomplete re-epithelialization at day 14 | Preclinical study evaluating modified CMC dressings.[5] |
| Corneal Wounds | Stimulated re-epithelialization, more so than HA[9][10] | Stimulated re-epithelialization[9][10] | Slower re-epithelialization | In vitro study comparing 0.5% CMC and 0.1%/0.3% HA.[9][10] |
| Tensile Strength of Healed Tissue | ||||
| Laparotomy Incisions (Rats) | No significant difference compared to control[11][12] | No significant difference compared to control (in HA-CMC membrane)[11][12] | Baseline tensile strength | Preclinical study evaluating an HA-CMC adhesion barrier.[11][12] |
| Material Tensile Strength | ||||
| Pure CMC Film | 14 ± 3 kPa[13] | Not applicable | Not applicable | In vitro characterization of pure CMC films.[13] |
| CMC/PEG Blend Films | 8 - 10 ± 3 kPa[13] | Not applicable | Not applicable | In vitro characterization of CMC blended with polyethylene (B3416737) glycol.[13] |
| CMC/Gelatin Hydrogel | 25.4 kPa[14] | Not applicable | Not applicable | In vitro characterization of a CMC/gelatin hydrogel.[14] |
Signaling Pathways in Wound Healing
The interaction of these biomaterials with the cellular microenvironment is crucial to their therapeutic effect. Below are diagrams illustrating the key signaling pathways influenced by hyaluronic acid and the proposed mechanism for this compound.
Hyaluronic Acid Signaling
Hyaluronic acid exerts its effects by binding to cell surface receptors, primarily CD44 and the Receptor for Hyaluronan-Mediated Motility (RHAMM).[3][4] This interaction triggers downstream signaling cascades that influence cell proliferation, migration, and inflammation. The molecular weight of HA is a critical factor, with high-molecular-weight HA (HMW-HA) generally being anti-inflammatory and low-molecular-weight HA (LMW-HA) being pro-inflammatory.[4]
References
- 1. This compound-based materials for infection control and wound healing: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo biocompatibility and inflammation response of methacrylated and maleated hyaluronic acid for wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Skin Wound Healing Following Injecting Hyaluronic Acid Rejuvenating Complex, Polycaprolactone, or Combination Therapy: An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 5. Effect of novel this compound-based dressings on acute wound healing dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical efficacy of biocellulose, this compound and normal saline dressing in epidermolysis bullosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of cytotoxicity and wound healing effect of carboxymethylcellulose and hyaluronic acid on human corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Effect of Hyaluronic Acid-carboxymethylcellulose Adhesion Barrier on Wound Healing: An Experimental Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 13. Characterization and Evaluation of this compound-Based Films for Healing of Full-Thickness Wounds in Normal and Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of this compound/Gelatin Hydrogel-Based Dressing Containing Cefdinir for Wound Healing Promotion in Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Characterization of Carboxymethyl Cellulose Using FTIR and NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two primary spectroscopic techniques, Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the characterization of carboxymethyl cellulose (B213188) (CMC). The performance of these methods in determining the key structural attributes of CMC, such as the degree of substitution (DS) and the distribution of carboxymethyl groups, is supported by experimental data and detailed protocols.
Introduction to Carboxymethyl Cellulose Characterization
This compound (CMC) is a cellulose derivative where some of the hydroxyl groups of the glucopyranose monomers are substituted with carboxymethyl groups (-CH₂-COOH). The extent of this substitution, known as the degree of substitution (DS), and the pattern of substitution along the cellulose backbone significantly influence its physicochemical properties, including solubility, viscosity, and biocompatibility.[1][2] These properties are critical for its wide range of applications in pharmaceuticals, food, and other industries.[1][3] Accurate and detailed characterization of CMC is therefore essential for quality control and for tailoring its properties to specific applications. FTIR and NMR spectroscopy are powerful, non-destructive techniques that provide valuable insights into the molecular structure of CMC.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a molecule. In the context of CMC, it is primarily used to confirm the successful carboxymethylation of cellulose and to provide a qualitative assessment of the degree of substitution.
Experimental Protocol: FTIR Analysis of CMC
-
Sample Preparation: A small amount of dried CMC (1-2 mg) is ground with approximately 200 mg of potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous mixture is obtained.
-
Pellet Formation: The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[4]
Data Presentation: Characteristic FTIR Peaks for CMC
The FTIR spectrum of CMC exhibits characteristic absorption bands that confirm the presence of carboxymethyl groups and distinguish it from unmodified cellulose. The most significant indicator of successful carboxymethylation is the appearance of a strong absorption band corresponding to the carboxylate group (COO⁻).[1][5]
| Wavenumber (cm⁻¹) | Vibrational Mode | Significance in CMC Characterization |
| ~3400 | O-H stretching | Broad peak indicative of hydroxyl groups in the cellulose backbone and intramolecular hydrogen bonds.[1][4] |
| ~2920 | C-H stretching | Relates to the methylene (B1212753) groups in the cellulose backbone and the carboxymethyl substituents.[1][4] |
| ~1600 | C=O stretching (asymmetric) | Key indicator of the carboxylate (COO⁻) group, confirming successful carboxymethylation. [1][5][6] |
| ~1420 | CH₂ scissoring | Associated with the methylene groups in the cellulose structure.[1][4] |
| ~1325 | O-H bending | Relates to the hydroxyl groups of the cellulose backbone.[4] |
| ~1060 | C-O-C stretching (ether linkage) | Represents the glycosidic bonds linking the glucose units in the cellulose backbone.[4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides more detailed and quantitative information about the molecular structure of CMC compared to FTIR. Both ¹H and ¹³C NMR, often in combination with two-dimensional (2D) techniques, are employed to determine the degree of substitution and the specific sites of carboxymethylation (C2, C3, and C6 positions of the anhydroglucose (B10753087) unit).[7][8] The NMR spectroscopic method is considered more accurate for determining the DS value than FTIR or titration methods.[9][10]
Experimental Protocol: NMR Analysis of CMC
-
Sample Preparation (for DS determination):
-
Hydrolysis: A known amount of CMC is hydrolyzed to its monomeric units. This is typically achieved by treating the sample with an acid, such as sulfuric acid (e.g., 72% H₂SO₄), followed by dilution with deuterium (B1214612) oxide (D₂O) and further heating.[2]
-
Dissolution: The hydrolyzed sample is dissolved in D₂O for ¹H NMR analysis.
-
-
Sample Preparation (for substituent distribution):
-
For detailed structural analysis, CMC samples are dissolved directly in D₂O. This may require heating to ensure complete dissolution.
-
-
Data Acquisition:
-
¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.[4]
-
2D NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can be performed to assign the signals of the different anhydroglucose units (unsubstituted, mono-, di-, and tri-substituted).[7][8]
-
Data Presentation: Characteristic NMR Data for CMC
The determination of the degree of substitution (DS) by ¹H NMR involves integrating the signals of the anomeric protons and the protons of the carboxymethyl groups.[9] More advanced 2D NMR techniques allow for the complete assignment of all proton and carbon signals, providing a detailed picture of the substitution pattern.[7]
Table 1: ¹H NMR Chemical Shifts for DS Determination (after hydrolysis)
| Proton Type | Approximate Chemical Shift (ppm) | Significance |
| Anomeric protons (H-1) of glucose units | 4.5 - 5.5 | Integral of these signals is used as a reference for the total number of anhydroglucose units. |
| Protons of carboxymethyl groups (-CH₂-COO⁻) | 4.0 - 4.5 | Integral of these signals corresponds to the number of carboxymethyl substituents.[9] |
Table 2: ¹³C NMR Chemical Shifts for Substituent Distribution Analysis
| Carbon Atom | Approximate Chemical Shift (ppm) | Significance |
| C=O | 175 - 180 | Carbonyl carbon of the carboxymethyl group. |
| C-1 | 100 - 105 | Anomeric carbon. Its chemical shift is sensitive to the substitution pattern of the glucose unit. |
| C-2, C-3, C-4, C-5 | 70 - 85 | Ring carbons. Their chemical shifts are influenced by the presence of carboxymethyl groups at adjacent positions. |
| C-6 | 60 - 70 | The chemical shift of C-6 is particularly sensitive to substitution at this position. |
| -CH₂- | ~55 | Methylene carbon of the carboxymethyl group. |
Comparison with Alternative Characterization Methods
While FTIR and NMR are powerful spectroscopic tools, other methods are also used to characterize CMC:
-
Titration: A classical chemical method to determine the DS by titrating the carboxylic acid groups. It can be less accurate than NMR and is more time-consuming.[9][10]
-
X-ray Diffraction (XRD): Provides information about the crystallinity of CMC. Carboxymethylation generally leads to a decrease in crystallinity compared to native cellulose.[5]
-
Scanning Electron Microscopy (SEM): Used to study the surface morphology of CMC particles.[6]
-
Energy Dispersive X-ray Spectroscopy (EDS): Can be used to estimate the degree of substitution, showing good correlation with titration methods.[11]
Visualization of Experimental Workflows
References
- 1. aensiweb.com [aensiweb.com]
- 2. Interpretation of Carboxymethylation in Cellulose Pretreatment by 1H-NMR Spectroscopy [ktappi.kr]
- 3. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 4. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 5. Investigation of the chemical structure of carboxylated and carboxymethylated fibers from waste paper via XRD and FTIR analysis :: BioResources [bioresources.cnr.ncsu.edu]
- 6. revmaterialeplastice.ro [revmaterialeplastice.ro]
- 7. NMR characterization of sodium this compound: Substituent distribution and mole fraction of monomers in the polymer chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NMR characterization of sodium this compound 2: Chemical shift assignment and conformation analysis of substituent groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.apub.kr [cdn.apub.kr]
- 10. researchgate.net [researchgate.net]
- 11. Application of Spectroscopy to Analyze the Degree of Substitution of this compound [ktappi.kr]
comparative study of different crosslinking agents for carboxymethyl cellulose hydrogels
For Researchers, Scientists, and Drug Development Professionals
Carboxymethyl cellulose (B213188) (CMC), a water-soluble derivative of cellulose, is a highly attractive biopolymer for hydrogel formation due to its biocompatibility, biodegradability, and non-toxic nature.[1][2][3] The performance of CMC hydrogels is critically dependent on the choice of crosslinking agent, which dictates the three-dimensional network structure and ultimately influences properties such as swelling behavior, mechanical strength, and drug release kinetics. This guide provides a comparative analysis of various crosslinking agents for CMC hydrogels, supported by experimental data to aid in the selection of the most suitable crosslinker for specific biomedical and pharmaceutical applications.
General Experimental Workflow
The synthesis and characterization of crosslinked CMC hydrogels typically follow a standardized workflow, as illustrated below. This process involves the dissolution of CMC, the addition of a crosslinking agent to induce gelation, and subsequent characterization of the resulting hydrogel's physicochemical properties.
Caption: General workflow for the synthesis and characterization of CMC hydrogels.
Comparative Analysis of Crosslinking Agents
The selection of a crosslinking agent significantly impacts the final properties of the CMC hydrogel. This section compares some of the most commonly used crosslinking agents, highlighting their mechanisms and effects on hydrogel performance.
Chemical Crosslinking Mechanisms
Chemical crosslinkers form covalent bonds with the CMC polymer chains, resulting in robust and stable hydrogel networks.
Citric Acid (CA): A natural, non-toxic crosslinker that forms ester bonds with the hydroxyl groups of CMC.[4][5][6] This process is typically carried out at elevated temperatures.[6]
Caption: Esterification reaction between CMC and citric acid.
Glutaraldehyde (GA): A highly efficient crosslinker that reacts with the hydroxyl groups of CMC to form acetal (B89532) linkages.[4][7] However, concerns about its cytotoxicity exist.[4]
Caption: Acetal formation between CMC and glutaraldehyde.
Epichlorohydrin (ECH): A common crosslinker that forms ether linkages with CMC under alkaline conditions.[8][9]
Caption: Etherification reaction between CMC and epichlorohydrin.
Ionic Crosslinking
Ionic crosslinking involves the interaction of the negatively charged carboxylate groups of CMC with multivalent cations, forming ionic bridges between polymer chains.
Calcium Chloride (CaCl₂): Divalent calcium ions (Ca²⁺) interact with the carboxylate groups of CMC, leading to the formation of a hydrogel network.[10][11] This method is simple and occurs under mild conditions.[10]
Performance Comparison
The choice of crosslinking agent and its concentration significantly influences the key performance indicators of CMC hydrogels. The following table summarizes the comparative performance based on data from various studies.
| Crosslinking Agent | Concentration | Swelling Ratio (%) | Mechanical Properties | Drug Release Profile | Reference(s) |
| Citric Acid | 10% (w/w of CMC) | 3779 | Improved mechanical strength | Sustained release | [5] |
| 2-10% (w/v) | Decreased with increasing concentration | Improved with higher crosslinker density | Delayed release with higher crosslinker density | [4][12] | |
| Glutaraldehyde | 1-5% (v/v) | Lower than citric acid crosslinked hydrogels | Higher mechanical strength than citric acid crosslinked hydrogels | Slower release than citric acid crosslinked hydrogels | [4][12][13] |
| Epichlorohydrin | Varied | Up to 1000% | Forms a strong backbone | Controlled release | [14] |
| Calcium Chloride | 2% (w/v) | 4529 | Lower mechanical stability | - | [10] |
| PEGDE | Varied | Decreased with increasing crosslinker ratio | Enhanced physical strength | Dependent on protein size and crosslinking degree | [15] |
Detailed Experimental Protocols
Synthesis of CMC Hydrogel using Citric Acid
-
Preparation of CMC solution: Dissolve 2% (w/v) of sodium carboxymethyl cellulose (NaCMC) in distilled water with continuous stirring until a homogeneous solution is obtained.[5]
-
Addition of crosslinker: Add citric acid at a desired concentration (e.g., 10% w/w of NaCMC) to the CMC solution and stir until completely dissolved.[5]
-
Casting and drying: Pour the solution into a petri dish and pre-dry at 30°C for 24 hours.[5]
-
Crosslinking reaction: Heat the dried film at 80°C for a specified duration (e.g., 4-7 hours) to facilitate the crosslinking reaction.[5]
Swelling Ratio Determination
-
Initial weight: Weigh the dry hydrogel sample (Wd).[16]
-
Swelling: Immerse the hydrogel in a specific medium (e.g., distilled water, phosphate-buffered saline) at a constant temperature.[16]
-
Equilibrium swelling: At regular intervals, remove the swollen hydrogel, blot the excess surface water with filter paper, and weigh it (Ws) until a constant weight is achieved.[16]
-
Calculation: The swelling ratio is calculated using the formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100.
In Vitro Drug Release Study
-
Drug loading: Load the hydrogel with a model drug by immersing it in a drug solution of known concentration for a specific period.
-
Release medium: Place the drug-loaded hydrogel in a vessel containing a known volume of release medium (e.g., phosphate (B84403) buffer saline at pH 7.4).[17]
-
Sampling: At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.[18]
-
Analysis: Analyze the drug concentration in the withdrawn samples using a suitable analytical technique (e.g., UV-Vis spectrophotometry).[18]
-
Calculation: Calculate the cumulative percentage of drug released over time.
Conclusion
The choice of crosslinking agent is a critical parameter in tailoring the properties of this compound hydrogels for specific applications.
-
Citric acid stands out as a non-toxic, natural crosslinker, making it highly suitable for biomedical and pharmaceutical applications where biocompatibility is paramount.[4][6] It allows for the formation of hydrogels with high swelling capacity and tunable drug release profiles.[5][12]
-
Glutaraldehyde produces hydrogels with superior mechanical strength but its potential cytotoxicity requires careful consideration and thorough purification of the final product.[4][13]
-
Epichlorohydrin is an effective crosslinker for creating robust hydrogel networks with high swelling capabilities.[14]
-
Ionic crosslinkers like calcium chloride offer a simple and mild crosslinking method, though the resulting hydrogels may exhibit lower mechanical stability compared to covalently crosslinked ones.[10][11]
-
PEGDE provides an alternative for creating enzyme-degradable hydrogels with controlled protein release properties.[15]
Ultimately, the optimal crosslinking agent will depend on the desired balance of properties such as swelling, mechanical integrity, and controlled release, as well as the specific requirements of the intended application. Researchers and drug development professionals are encouraged to consider the data presented in this guide to make informed decisions in the design and fabrication of CMC-based hydrogels.
References
- 1. Hydrogel and Effects of Crosslinking Agent on Cellulose-Based Hydrogels: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrogel and Effects of Crosslinking Agent on Cellulose-Based Hydrogels: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Applications of this compound Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modification of a this compound/Poly(vinyl alcohol) Hydrogel Film with Citric Acid and Glutaraldehyde Crosslink Agents to Enhance the Anti-Inflammatory Effectiveness of Triamcinolone Acetonide in Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. ijpsonline.com [ijpsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. drewno-wood.pl [drewno-wood.pl]
- 9. Hydrogels Based on Alginates and this compound with Modulated Drug Release—An Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. chemistryjournal.net [chemistryjournal.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Preparation of CMC/HEC crosslinked hydrogels for drug delivery :: BioResources [bioresources.cnr.ncsu.edu]
- 18. An in situ cross-linking hybrid hydrogel for controlled release of proteins - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Cytotoxicity of Carboxymethyl Cellulose Derivatives on Human Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Carboxymethyl cellulose (B213188) (CMC), a water-soluble derivative of cellulose, and its various modified forms are extensively utilized in biomedical and pharmaceutical applications, including drug delivery, tissue engineering, and food packaging.[1][2] Given their increasing use in products that come into direct contact with human tissues, a thorough assessment of their cytotoxicity is paramount. This guide provides a comparative overview of the cytotoxic effects of different CMC derivatives on various human cell lines, supported by experimental data and detailed methodologies.
Comparative Cytotoxicity Data
The cytotoxic potential of carboxymethyl cellulose derivatives can vary significantly depending on the specific modification, the concentration tested, and the cell line used. Generally, pure this compound is considered to have low cytotoxicity.[3] However, when combined with other substances or chemically modified, the cytotoxic profile can change. The following table summarizes quantitative data from various studies.
| CMC Derivative | Human Cell Line | Assay | Concentration | Results |
| CMC/Zn@BTC | DLD1 (Colon Cancer) | MTT | - | IC50: 19.1 µg/mL[4] |
| A549 (Lung Cancer) | MTT | - | IC50: 23.1 µg/mL[4] | |
| CMC-based films | HFF-1 (Foreskin Fibroblast) | MTT | up to 2.0 mg/mL | Cell viability > 90%[5][6] |
| Amygdalin-loaded Carboxymethyl Chitosan NPs | HCT-116 (Colon Cancer) | MTT | 40 mg/mL | ~50% cytotoxicity[7] |
| MCF-7 (Breast Cancer) | MTT | 40 mg/mL | ~37% cytotoxicity[7] | |
| BJ1 (Normal Skin Fibroblast) | MTT | 40 mg/mL | ~17% cytotoxicity[7] | |
| Aminated Microcrystalline Cellulose | MDA-MB-231 (Breast Cancer) | MTT | - | IC50: ~150-200 µg/mL |
| MCF-7 (Breast Cancer) | MTT | - | IC50: ~75-150 µg/mL | |
| Epichlorohydrin-crosslinked CMC Hydrogel (CMCG) | WI-38 (Normal Lung Fibroblast) | - | - | Non-cytotoxic[8] |
| Carboplatin-loaded CMCG | HT-29 (Colon Cancer) | - | - | >80% nonviable cells after 24h[8] |
| CMC-Sodium Alginate (CMC-SA) edible film | Caco2 (Intestinal Epithelial) | Cell Viability | up to 10% (v/v) of dissolved film | No cytotoxicity observed[9] |
| Huh7 (Liver) | Cell Viability | 5% (v/v) of dissolved film | Positive effect on proliferation[9] | |
| 0.5% Carboxymethylcellulose | Human Corneal Epithelial Cells (HCECs) | MTT & LDH | - | No significant toxic effect[10] |
Experimental Protocols
The assessment of cytotoxicity is primarily conducted using in vitro cell-based assays. The most commonly employed methods are the MTT and LDH assays.
MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Human cell lines are seeded in 96-well plates at a specific density (e.g., 4.0×10³ cells/mL) and cultured for 24 hours to allow for attachment.[10]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the CMC derivative. Control wells contain cells with medium only.
-
Incubation: The cells are incubated with the test compound for a defined period (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: A solution of MTT is added to each well, and the plate is incubated for a further 2-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.[4]
-
Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.[4]
-
Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[11] Cell viability is expressed as a percentage relative to the untreated control cells.
LDH (Lactate Dehydrogenase) Leakage Assay
This assay quantifies the amount of LDH released from damaged cells into the culture medium, which is an indicator of cytotoxicity.
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the CMC derivative.[10]
-
Incubation: The cells are incubated for various time points (e.g., 30 minutes, 4, 12, and 24 hours).[10]
-
Supernatant Collection: After incubation, the cell culture supernatant is collected from each well.[10]
-
LDH Reaction: The supernatant is mixed with a reaction mixture containing lactate (B86563), NAD+, and a tetrazolium salt. LDH catalyzes the conversion of lactate to pyruvate, which reduces NAD+ to NADH. This NADH then reduces the tetrazolium salt to a colored formazan product.
-
Measurement: The absorbance of the colored product is measured spectrophotometrically. The amount of LDH released is proportional to the number of damaged cells.
Visualizing Experimental Workflows and Signaling Pathways
To better understand the processes involved in cytotoxicity assessment, the following diagrams illustrate a typical experimental workflow and a potential signaling pathway for CMC derivative-induced apoptosis.
Caption: A typical workflow for in vitro cytotoxicity assessment of CMC derivatives.
Caption: Proposed apoptotic pathway induced by certain CMC derivatives.[4]
Conclusion
The cytotoxicity of this compound derivatives is highly dependent on their specific chemical composition and the biological context in which they are evaluated. While unmodified CMC generally exhibits good biocompatibility, its derivatives, particularly those designed for drug delivery in cancer therapy, can exhibit significant cytotoxicity towards cancer cell lines.[4][7] Conversely, many CMC-based films and hydrogels are shown to be non-toxic to normal human cells, supporting their use in food packaging and wound healing applications.[5][8][9] Researchers and developers must carefully consider the specific CMC derivative and its intended application, and conduct thorough cytotoxicity testing using appropriate cell lines and assays to ensure safety and efficacy.
References
- 1. Synthesis and Applications of this compound Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound/Zn-Organic Framework Down-Regulates Proliferation and Up-Regulates Apoptosis and DNA Damage in Colon and Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of the cytotoxic effect of carboxymethyl chitosan-loaded amygdalin nanoparticles against human normal and cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. In vitro cytotoxicity evaluation of a CMC-SA edible packaging film for migration and safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of cytotoxicity and wound healing effect of carboxymethylcellulose and hyaluronic acid on human corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Carboxymethyl Cellulose (CMC) and Methylcellulose (MC) in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
Carboxymethyl cellulose (B213188) (CMC) and methylcellulose (B11928114) (MC) are two of the most widely utilized cellulose ethers in the pharmaceutical industry. Both serve as versatile excipients, but their distinct physicochemical properties, stemming from their different chemical substitutions, lead to significant variations in their performance in drug formulations. This guide provides an objective comparison of CMC and MC, supported by experimental data and detailed methodologies, to aid in the selection of the appropriate polymer for specific pharmaceutical applications.
Key Physicochemical and Functional Differences
Carboxymethyl cellulose is an anionic polymer, characterized by the presence of carboxymethyl groups, while methylcellulose is a non-ionic polymer with methyl ether substitutions. This fundamental structural difference governs their behavior in aqueous solutions and their functional roles in pharmaceutical dosage forms.
Solubility and Viscosity: One of the most significant distinctions between CMC and MC lies in their solubility.[1] CMC, typically used as its sodium salt (NaCMC), is soluble in both cold and hot water.[2] In contrast, methylcellulose is soluble in cold water but exhibits thermal gelation, meaning it forms a gel at elevated temperatures.[1] This property is reversible.[3]
The viscosity of CMC solutions generally decreases as the temperature increases.[2] Conversely, the viscosity of an MC solution will increase as it approaches its gelation temperature.[2] Both polymers are available in various viscosity grades, which is a critical parameter for their application as thickening agents, stabilizers, and controlled-release agents.[4]
pH Stability: this compound is stable over a wide pH range, making it a versatile excipient for formulations that may encounter varying pH environments.[1] Methylcellulose is stable in neutral and slightly alkaline conditions but can undergo degradation in strongly acidic or alkaline solutions.[2]
Binding and Disintegration Properties: Both CMC and MC are used as binders in tablet formulations to provide cohesion and mechanical strength.[3][5] However, CMC, particularly in its cross-linked form (croscarmellose sodium), also functions as a superdisintegrant.[6] It facilitates the rapid breakup of tablets upon contact with water by swelling, which is crucial for immediate-release dosage forms.[5][7] While MC can also act as a disintegrant, its primary role in solid dosage forms is often as a binder and a matrix for controlled release.[2][3]
Controlled-Release Mechanisms: In controlled-release formulations, both polymers form a hydrogel matrix upon hydration.[8][9] The drug is then released through diffusion through the gel layer and/or erosion of the matrix.[9][10] The rate of drug release can be modulated by the viscosity grade and concentration of the polymer.[11][12] The thermogelling property of methylcellulose can be uniquely exploited for in-situ gelling systems for ophthalmic, nasal, or injectable drug delivery.
Quantitative Data Summary
The following table summarizes key quantitative parameters for CMC and MC in pharmaceutical applications. It is important to note that specific values can vary depending on the grade, degree of substitution, molecular weight, and the specific experimental conditions.
| Property | This compound (CMC) | Methylcellulose (MC) | Key Differences |
| Typical Viscosity Grades | Low, medium, and high viscosity grades available. | Low, medium, and high viscosity grades available. | Viscosity of CMC solutions decreases with increasing temperature, while MC solutions exhibit thermogelation.[2] |
| Tablet Disintegration Time | Can act as a superdisintegrant, leading to rapid disintegration.[5] | Generally results in longer disintegration times compared to superdisintegrants.[13] | CMC is often used to promote rapid tablet disintegration, whereas MC is more commonly used for controlled-release matrices where slower disintegration is desired.[5][7][13] |
| pH Stability Range | Stable over a wide pH range.[1] | More sensitive to pH changes; stable in neutral to slightly alkaline conditions.[2] | CMC is more versatile for formulations that experience a wide range of pH values.[1] |
| Film Tensile Strength | Forms films with good mechanical properties.[1] | Can form films, but they may be more brittle than CMC films.[1] | The flexibility and strength of films can be influenced by the choice of polymer and the addition of plasticizers. |
Experimental Protocols
Viscosity Measurement of Aqueous Solutions
Objective: To determine the viscosity of a polymer solution, which is a critical parameter for its function as a thickener, stabilizer, or controlled-release agent.
Methodology:
-
Preparation of the Polymer Solution:
-
Accurately weigh a specified amount of the polymer (e.g., 2.4 g for a 1% w/v solution).[14]
-
Add the polymer to a known volume of distilled water (e.g., 237.6 mL) while stirring with a high-speed impeller to ensure proper dispersion and avoid clumping.[14]
-
Continue stirring, potentially discontinuously, until the polymer is fully dissolved.[14] This may take several hours.[15]
-
Allow the solution to stand for a period (e.g., 3 hours) to ensure complete hydration and deaeration.[14]
-
-
Temperature Equilibration:
-
Place the prepared solution in a thermostatic water bath set to a specific temperature (e.g., 25 ± 0.5 °C) for at least 30 minutes to allow the solution to reach thermal equilibrium.[14]
-
-
Viscosity Measurement:
-
Use a rotational viscometer (e.g., Brookfield viscometer) to measure the viscosity of the solution.[14][15]
-
Select an appropriate spindle and rotational speed based on the expected viscosity of the solution.[14]
-
Immerse the spindle into the solution to the marked level.
-
Allow the reading to stabilize before recording the viscosity value in millipascal-seconds (mPa·s) or centipoise (cP).[15]
-
In Vitro Drug Release (Dissolution) Testing
Objective: To evaluate the rate and extent of drug release from a matrix tablet formulation.
Methodology:
-
Preparation of Dissolution Medium:
-
Prepare a suitable dissolution medium that mimics physiological conditions (e.g., 0.1 N HCl for simulated gastric fluid, or phosphate (B84403) buffer pH 6.8 for simulated intestinal fluid).
-
Deaerate the medium before use.
-
-
Dissolution Apparatus Setup:
-
Use a USP-compliant dissolution apparatus, such as Apparatus 2 (paddle method).
-
Fill the dissolution vessels with a specified volume of the dissolution medium (e.g., 900 mL).
-
Equilibrate the medium to 37 ± 0.5 °C.
-
-
Dissolution Test:
-
Place one tablet in each dissolution vessel.
-
Start the apparatus at a specified paddle speed (e.g., 50 or 100 rpm).
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12 hours), withdraw a sample of the dissolution medium.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed medium to maintain a constant volume.
-
-
Sample Analysis:
-
Filter the collected samples.
-
Analyze the drug concentration in the samples using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[16]
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point.
-
Plot the percentage of drug released versus time to obtain the dissolution profile.
-
The release kinetics can be further analyzed by fitting the data to various mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas).[9][17]
-
Visualizations
References
- 1. hpmcproducer.com [hpmcproducer.com]
- 2. News - What is the difference between methylcellulose and carboxymethylcellulose? [ihpmc.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Developments of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CMC as a Binder and Disintegrant in Tablet Formulations - HPMC factory | Hydroxypropyl Methyl Cellulose Ether manufacturers [qianhaochem.com]
- 6. researchgate.net [researchgate.net]
- 7. MCC & CMC Synergy Perfecting Pharmaceutical Formulations [celluloseankit.com]
- 8. Controlled drug release from hydrogel-based matrices: Experiments and modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. Evaluation of methyl cellulose as controlled release matrix material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Sodium this compound Viscosity Testing Method-Tianya [chinacarboxymethylcellulose.com]
- 15. Testing Method of Food Grade Sodium CMC Viscosity – SINOCMC [sino-cmc.com]
- 16. How to Measure Drug Release Kinetics from Hydrogel Matrices — HPLC Protocol and Data Formats [eureka.patsnap.com]
- 17. scielo.br [scielo.br]
comparison of carboxymethyl cellulose synthesized from different cellulose sources
An Objective Comparison of Carboxymethyl Cellulose (B213188) from Diverse Precursors
For researchers, scientists, and professionals in drug development, the selection of appropriate excipients is paramount to ensuring optimal formulation performance and stability. Carboxymethyl cellulose (CMC), a versatile cellulose ether, is widely utilized for its thickening, binding, and stabilizing properties. However, the characteristics of CMC can vary significantly depending on the original cellulose source and the synthesis process employed. This guide provides a detailed comparison of CMC synthesized from various raw materials, supported by experimental data and protocols, to aid in the selection of the most suitable grade for specific applications.
Performance Comparison of CMC from Various Cellulose Sources
The functional properties of CMC, such as viscosity and solubility, are primarily governed by its degree of substitution (DS)—the average number of carboxymethyl groups per anhydroglucose (B10753087) unit—and the degree of polymerization of the cellulose backbone.[1][2] These parameters, in turn, are influenced by the botanical source of the cellulose. The following table summarizes key performance indicators of CMC derived from a range of conventional and alternative sources.
| Cellulose Source | Degree of Substitution (DS) | Viscosity | Purity (%) | Yield (%) |
| Agricultural Residues | ||||
| Corncob | 2.27[3] | 1.02 (intrinsic viscosity)[3] | 91.65[3] | 120[3] |
| Wheat Straw | 2.1[4] | Not Reported | Not Reported | High[4] |
| Rice Straw | 0.89[5] | Not Reported | 99.36[5] | Not Reported |
| Corn Leaf | 0.87[5] | Not Reported | 99.35[5] | Not Reported |
| Sugarcane Leaves | 0.86[6] | Not Reported | Not Reported | Not Reported |
| Sugarcane Bagasse | ~0.7-0.9[7][8] | Not Reported | Not Reported | High[7] |
| Palm Kernel Cake | 0.67[9] | 66.6 cP (1% solution)[9] | Not Reported | 165.7[9] |
| Cassava Peel | 0.27[10] | Not Reported | Not Reported | Not Reported |
| Wood and Plant Fibers | ||||
| Chinese Pine Wood | 1.17[11] | Not Reported | Not Reported | Not Reported |
| Industrial Hemp Hurd | 1.12[11] | Not Reported | Not Reported | Not Reported |
| Bamboo Culms | 1.08[11] | Not Reported | Not Reported | Not Reported |
| Bamboo-tip | 0.89[12] | 78.9 mPa·s (1% solution)[12] | Not Reported | Not Reported |
| Bamboo-branch | 0.75[12] | 6.0 mPa·s (1% solution)[12] | Not Reported | Not Reported |
| Pine Needles | 0.89[11] | Not Reported | Not Reported | Not Reported |
| Waste Materials | ||||
| Knitted Rags | up to 2.84[8] | Not Reported | Not Reported | up to 1494[8] |
| Towel Clippings | 1.22[13] | 2520 cP (2% solution)[13] | Not Reported | Not Reported |
| Microbial Cellulose | ||||
| Nata de Coco | 0.92[14] | Not Reported | High | Not Reported |
Experimental Protocols
The following sections detail the generalized methodologies for the synthesis and characterization of CMC, based on common laboratory practices reported in the literature.[5][7][9][13]
Cellulose Extraction and Pre-treatment
Prior to carboxymethylation, cellulose must be extracted and purified from the raw lignocellulosic biomass.
-
Preparation of Raw Material: The initial biomass (e.g., agricultural waste, wood chips) is washed, dried, and ground to a uniform particle size.
-
Delignification: Lignin (B12514952) is removed by treating the biomass with an acidic solution (e.g., acidified sodium chlorite) or an alkaline solution (e.g., 17.5% NaOH at 90°C) for several hours.[9][13]
-
Bleaching: The resulting pulp is often bleached using an oxidizing agent like hydrogen peroxide in an alkaline solution to remove residual lignin and other impurities.[13]
-
Washing and Drying: The purified cellulose is washed extensively with distilled water until a neutral pH is achieved and then dried in an oven at 60-80°C to a constant weight.[7]
This compound (CMC) Synthesis
The synthesis of CMC is a two-stage etherification process.[13][15]
-
Alkalization (Mercerization):
-
Suspend a known weight of dried cellulose (e.g., 5-15 g) in a solvent, typically an alcohol like isopropanol (B130326) or ethanol (B145695).[16][17][18]
-
Add an aqueous solution of sodium hydroxide (B78521) (NaOH) (e.g., 20-40% w/v) to the cellulose slurry with continuous stirring.[5][7]
-
Allow the reaction to proceed for a specified time (e.g., 1-1.5 hours) at a controlled temperature (e.g., 25-40°C) to form alkali cellulose.[7][16]
-
-
Etherification (Carboxymethylation):
-
Add the etherifying agent, either monochloroacetic acid (MCA) or its sodium salt (NaMCA), to the alkali cellulose slurry.[7][13] The amount of MCA/NaMCA used is a critical factor influencing the final DS.[7]
-
Raise the temperature of the reaction mixture (e.g., 55-65°C) and maintain it for a set duration (e.g., 3-4 hours) with continuous stirring to facilitate the carboxymethylation reaction.[13][17]
-
-
Purification and Neutralization:
-
Filter the resulting slurry and suspend the solid product in methanol (B129727).[7]
-
Neutralize any excess NaOH by adding an acid, such as acetic acid or nitric acid, until the pH reaches 7.0.[5][7]
-
Wash the synthesized CMC product multiple times with aqueous alcohol (e.g., 70-90% ethanol or methanol) to remove byproducts like sodium glycolate (B3277807) and sodium chloride.[5][16]
-
Dry the final purified CMC product in an oven at 60-70°C to a constant weight.[17]
-
Degree of Substitution (DS) Determination
The DS is a critical quality parameter and is commonly determined by a potentiometric back-titration method, as specified by ASTM D1439.[5][9]
-
Acidification: Accurately weigh about 4-5 g of the dried CMC sample and suspend it in 75 mL of 95% ethanol or a nitric acid-methanol mixture.[5][13]
-
Conversion to Acid Form: Stir the mixture and, if necessary, heat it to boiling to convert the sodium salt of CMC (Na-CMC) to its free acid form (H-CMC).[7]
-
Washing: Filter the H-CMC and wash it thoroughly with aqueous alcohol (e.g., 80% methanol) to remove all traces of the acid used for conversion.[7] Dry the sample to a constant weight.
-
Titration:
-
Accurately weigh about 0.5-2.0 g of the dried H-CMC and dissolve it in 100-200 mL of distilled water.[5]
-
Add a known excess volume of a standardized sodium hydroxide (NaOH) solution (e.g., 25-30 mL of 0.3-1.0 N NaOH).[5]
-
Titrate the excess (unreacted) NaOH with a standardized hydrochloric acid (HCl) solution (e.g., 0.3-1.0 N HCl) using phenolphthalein (B1677637) as an indicator or a pH meter to determine the endpoint.[5][16]
-
-
Calculation: The DS is calculated based on the amount of NaOH consumed by the carboxymethyl groups.[13]
Viscosity Measurement
The viscosity of CMC solutions is a key indicator of its thickening capability and is highly dependent on concentration, temperature, and the polymer's molecular weight and DS.[8][19]
-
Solution Preparation: Prepare a CMC solution of a specified concentration (e.g., 1% or 2% w/v) by dissolving a known weight of dried CMC in distilled water with continuous stirring until a homogenous solution is formed.
-
Measurement:
-
Use a rotational viscometer (e.g., Brookfield type) to measure the viscosity of the solution.[13]
-
Maintain a constant temperature (e.g., 25°C) during the measurement using a water bath.[13]
-
Record the viscosity (in centipoise, cP, or milliPascal-seconds, mPa·s) at a specified spindle speed (rpm).[13]
-
Purity Determination
Purity analysis quantifies the active CMC content and is important for applications in regulated industries.[5][20]
-
Sample Preparation: Accurately weigh about 1.5 g of the synthesized CMC.
-
Washing: Add the sample to 100 mL of 80% (v/v) methanol and stir for 10-15 minutes. This step dissolves byproducts like sodium chloride and sodium glycolate while the high-molecular-weight CMC remains insoluble.[5]
-
Filtration and Drying: Filter the mixture and rinse the solid residue with additional 80% methanol.[5]
-
Final Weighing: Dry the purified CMC residue in an oven at 100°C until a constant weight is achieved.[5]
-
Calculation: The purity is calculated as the ratio of the final dry weight to the initial weight of the sample, expressed as a percentage.[5]
Visualized Workflows and Mechanisms
To better illustrate the processes involved, the following diagrams outline the experimental workflow and the underlying chemical reaction.
Caption: Experimental workflow for CMC synthesis and characterization.
Caption: Chemical reaction pathway for the synthesis of CMC.
References
- 1. Understanding the Role of Degree of Substitution in CMC Performance - Cellulose Ether manufacturers [cellulosemanufacturer.com]
- 2. mdpi.com [mdpi.com]
- 3. Green synthesis of this compound from agricultural waste its characterization - ProQuest [proquest.com]
- 4. researchgate.net [researchgate.net]
- 5. espublisher.com [espublisher.com]
- 6. mdpi.com [mdpi.com]
- 7. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 8. Recent Developments of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aensiweb.com [aensiweb.com]
- 10. revmaterialeplastice.ro [revmaterialeplastice.ro]
- 11. Effects of Raw Material Source on the Properties of CMC Composite Films - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of this compound Made from Bamboo Harvesting Residues [techscience.com]
- 13. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 14. researchgate.net [researchgate.net]
- 15. ijcea.org [ijcea.org]
- 16. ukm.my [ukm.my]
- 17. scitepress.org [scitepress.org]
- 18. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. hpmcsupplier.com [hpmcsupplier.com]
A Comparative Guide to the Antibacterial Efficacy of Carboxymethyl Cellulose-Stabilized Silver Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antibacterial performance of silver nanoparticles (AgNPs) stabilized with carboxymethyl cellulose (B213188) (CMC) against conventional antibiotics. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for evaluating alternative antibacterial agents.
Executive Summary
Carboxymethyl cellulose-stabilized silver nanoparticles (CMC-AgNPs) have demonstrated significant antibacterial activity against a broad spectrum of bacteria, including common pathogens like Escherichia coli and Staphylococcus aureus. The unique properties of AgNPs, combined with the stabilizing effect of CMC, result in a potent antimicrobial agent. This guide will delve into the quantitative data supporting this efficacy, detail the experimental methods for its evaluation, and illustrate the underlying mechanisms of action.
Performance Comparison: CMC-AgNPs vs. Conventional Antibiotics
The antibacterial efficacy of CMC-AgNPs is typically quantified by two key parameters: the Zone of Inhibition (ZOI) and the Minimum Inhibitory Concentration (MIC). The ZOI provides a qualitative measure of the antibacterial effect, while the MIC offers a quantitative measure of the lowest concentration of an agent that inhibits the visible growth of a microorganism.
Data Presentation
The following tables summarize the antibacterial activity of CMC-AgNPs and a selection of conventional antibiotics against Gram-negative (E. coli) and Gram-positive (S. aureus) bacteria.
Table 1: Zone of Inhibition (mm) against E. coli and S. aureus
| Antibacterial Agent | Concentration | E. coli Zone of Inhibition (mm) | S. aureus Zone of Inhibition (mm) |
| CMC-AgNPs | 50 µg/mL | 12 ± 0.27[1] | - |
| 100 µg/mL | 17 ± 0.63[1] | - | |
| - | 10.93 ± 0.18 (S. typhimurium) | 17.84 ± 0.58[2] | |
| Ciprofloxacin | 100 µg/mL | >15 | >15 |
| Ampicillin | 10 µg | - | 2 |
| Gentamicin | 10 µg | 17 - 22.5[3] | 15.5 - 18.5[3] |
| Tetracycline | 30 µg | 21 | 20 |
Table 2: Minimum Inhibitory Concentration (MIC) in µg/mL against E. coli and S. aureus
| Antibacterial Agent | E. coli MIC (µg/mL) | S. aureus MIC (µg/mL) |
| CMC-AgNPs | 12.5[1] | 25 - 50[1] |
| Ciprofloxacin | 0.016[1] | 12.5[1] |
| Ampicillin | 4 | 0.6 - 1[2] |
| Gentamicin | 0.002[4] | 0.002[4] |
| Tetracycline | - | - |
Note: The presented data is a compilation from various studies and experimental conditions may vary.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the standard protocols for the synthesis of CMC-AgNPs and the evaluation of their antibacterial efficacy.
Synthesis of this compound-Stabilized Silver Nanoparticles (CMC-AgNPs)
This protocol describes a chemical reduction method for synthesizing CMC-AgNPs.
Materials:
-
Silver nitrate (B79036) (AgNO₃)
-
This compound (CMC)
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
Procedure:
-
Prepare a 0.1% (w/v) CMC solution by dissolving CMC in deionized water.
-
To the CMC solution, add a specific volume of a 2 mM AgNO₃ solution.
-
Add a small volume of 0.5 M NaOH to the mixture.
-
The reaction mixture is then stirred vigorously at an elevated temperature (e.g., 70°C) for a specified duration (e.g., 60 minutes) to facilitate the reduction of silver ions and the formation of AgNPs.[5]
-
The formation of AgNPs is confirmed by observing a color change in the solution (typically to yellowish-brown) and can be further characterized using UV-Vis spectroscopy, which shows a characteristic surface plasmon resonance peak for AgNPs.
Determination of Antibacterial Efficacy
This method provides a qualitative assessment of the antibacterial activity.
Materials:
-
Nutrient agar (B569324) plates
-
Bacterial cultures (E. coli, S. aureus)
-
CMC-AgNPs solution of known concentration
-
Sterile cork borer
-
Incubator
Procedure:
-
Prepare a bacterial lawn by evenly spreading a standardized inoculum of the test bacterium onto the surface of a nutrient agar plate.
-
Using a sterile cork borer, create wells of a specific diameter in the agar.
-
Add a defined volume of the CMC-AgNPs solution into each well.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the clear zone of growth inhibition around each well in millimeters. A larger zone of inhibition indicates greater antibacterial activity.
This method determines the lowest concentration of an antibacterial agent that prevents visible growth.
Materials:
-
96-well microtiter plate
-
Nutrient broth
-
Bacterial cultures (E. coli, S. aureus)
-
CMC-AgNPs solution of known concentration
-
Spectrophotometer (optional, for quantitative measurement)
Procedure:
-
Perform serial two-fold dilutions of the CMC-AgNPs solution in nutrient broth in the wells of a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test bacterium.
-
Include a positive control (broth with bacteria, no AgNPs) and a negative control (broth only).
-
Incubate the plate at 37°C for 24 hours.
-
The MIC is determined as the lowest concentration of CMC-AgNPs at which no visible turbidity (bacterial growth) is observed.
Mandatory Visualizations
Antibacterial Signaling Pathway of Silver Nanoparticles
The antibacterial action of silver nanoparticles is a multi-pronged attack on bacterial cells. The following diagram illustrates the key mechanisms involved.
Caption: Antibacterial mechanism of CMC-stabilized silver nanoparticles.
Experimental Workflow for Antibacterial Efficacy Testing
The following diagram outlines the logical flow of experiments to validate the antibacterial efficacy of CMC-AgNPs.
Caption: Workflow for evaluating antibacterial efficacy.
References
Safety Operating Guide
Proper Disposal of Carboxymethyl Cellulose: A Guide for Laboratory Professionals
Carboxymethyl cellulose (B213188) (CMC), a widely utilized cellulose derivative in research and development, is generally not classified as a hazardous substance.[1][2][3] However, adherence to proper disposal procedures is crucial to ensure laboratory safety and environmental responsibility. This guide provides essential information for the safe handling and disposal of CMC in a laboratory setting.
Operational Safety and Handling
Before disposal, it is imperative to handle CMC with appropriate safety measures to minimize risks, primarily associated with dust inhalation.
-
Ventilation: Always handle CMC in a well-ventilated area. The use of local exhaust ventilation is recommended to maintain airborne concentrations below exposure limits.[1]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and safety goggles with side-shields.[2][4] In situations where dust generation is unavoidable, a NIOSH-approved respirator should be used.[4]
-
Avoid Dust Formation: Minimize the generation of dust during handling and disposal.[5][6][7] Dry powders can accumulate static electricity, which can be a potential ignition source.[5]
-
Storage: Store CMC in a cool, dry, and well-ventilated place in tightly closed containers, away from strong oxidizing agents.[1][2]
Spill Management
In the event of a spill, follow these procedures:
-
Isolate the Area: Keep unnecessary personnel away from the spill area.
-
Containment: Prevent the spilled material from entering drains, sewers, or waterways.[2][5][6]
-
Clean-up:
-
Decontamination: Clean the spill area thoroughly with water.
Disposal Procedures
The appropriate disposal method for CMC depends on local regulations and the nature of any contaminants. Always consult with your institution's environmental health and safety (EHS) department for specific guidance.
Disposal Methodologies
| Disposal Method | Description | Considerations |
| Landfill | Dispose of in a sanitary landfill.[2] This is a common method for non-hazardous solid waste. | Ensure compliance with local landfill regulations. The biodegradability of CMC makes this a relatively environmentally friendly option.[8] |
| Incineration | Controlled incineration with flue gas scrubbing is a possible disposal method.[2] This can be done by dissolving or mixing the material with a combustible solvent.[5] | This method should be carried out in a licensed chemical destruction plant. Incomplete combustion may produce harmful fumes. |
| Licensed Waste Disposal Service | Contact a licensed professional waste disposal service to handle the material.[5] | This is the recommended option, especially for large quantities or when the CMC is contaminated with hazardous substances. They can ensure compliance with all regulations. |
Important Considerations:
-
Do Not Discharge to Sewer Systems: CMC should not be discharged into sewer systems.[2]
-
Contaminated Packaging: Contaminated containers should be treated in the same manner as the chemical itself.[2][3] They can be triple-rinsed and offered for recycling or punctured to prevent reuse before disposal in a sanitary landfill.[2]
-
Local Regulations: All disposal activities must be in accordance with local, state, and federal regulations.[9][10]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of Carboxymethyl Cellulose.
References
- 1. atdmco.com [atdmco.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. carlroth.com [carlroth.com]
- 4. thermofishersci.in [thermofishersci.in]
- 5. redox.com [redox.com]
- 6. westliberty.edu [westliberty.edu]
- 7. interatlaschemical.com [interatlaschemical.com]
- 8. What are the environmental impacts of CMC production and disposal? - KIMA CHEMICAL CO.,LTD. [kimacellulose.com]
- 9. chempoint.com [chempoint.com]
- 10. ss3-production-public.s3.amazonaws.com [ss3-production-public.s3.amazonaws.com]
Essential Safety and Logistical Information for Handling Carboxymethyl Cellulose
This document provides immediate, essential guidance for laboratory professionals on the safe handling, storage, and disposal of Carboxymethyl Cellulose (CMC). Adherence to these procedures is critical for ensuring personal safety and maintaining product integrity.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, observing proper laboratory safety protocols is essential to minimize exposure and prevent potential irritation.[1][2] The following personal protective equipment is recommended:
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | Tightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US).[3] | To protect eyes from airborne dust particles. |
| Hand Protection | Impervious Gloves | Nitrile or other suitable chemical-resistant gloves.[4][5] | To prevent skin contact. |
| Respiratory Protection | Dust Mask/Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated.[5] | To avoid inhalation of fine dust particles.[4] |
| Body Protection | Laboratory Coat/Overalls | Standard laboratory coat or overalls.[2] | To protect skin and personal clothing from contamination. |
Operational Plan: Handling and Storage
Proper handling and storage are crucial to maintain the quality and stability of this compound.
Handling:
-
Work in a well-ventilated area to minimize dust accumulation.[3][4]
-
Avoid generating dust during handling and transfer operations.[4]
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[3]
-
Avoid contact with skin and eyes.[3]
-
After handling, wash hands thoroughly with soap and water.[3]
Storage:
-
Store in a cool, dry, and well-ventilated place, away from direct sunlight and heat sources.[6][7][8]
-
Keep containers tightly closed to protect from moisture and contaminants.[1][7]
| Parameter | Recommended Condition |
| Storage Temperature | 10°C to 30°C (50°F to 86°F)[8] |
| Relative Humidity | Less than 60%[8] |
Disposal Plan
Dispose of this compound and its packaging in accordance with local, regional, and national regulations.[1]
-
Uncontaminated Product: If uncontaminated, the product can often be disposed of in a sanitary landfill.[3]
-
Contaminated Product: If contaminated, it may need to be treated as chemical waste. Consider incineration in a chemical incinerator equipped with an afterburner and scrubber.[4]
-
Packaging: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to make it unusable and dispose of it in a sanitary landfill.[3]
-
Environmental Precautions: Prevent the product from entering drains and waterways.[3][9]
Accidental Release Measures
In the event of a spill:
-
Minor Spills:
-
Major Spills:
-
Cleaning:
-
After the material has been collected, wash the area with large amounts of water.[10]
-
First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1][3]
-
Skin Contact: Wash the affected area with soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[1][4]
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.[3][11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3]
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. atdmco.com [atdmco.com]
- 2. scribd.com [scribd.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. redox.com [redox.com]
- 5. thermofishersci.in [thermofishersci.in]
- 6. News - How to avoid the deterioration of Sodium this compound [kimachemical.com]
- 7. sellcellulose.com [sellcellulose.com]
- 8. haoyuechemical.com [haoyuechemical.com]
- 9. carlroth.com [carlroth.com]
- 10. interatlaschemical.com [interatlaschemical.com]
- 11. sino-cmc.com [sino-cmc.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
